molecular formula C19H23NO4 B138949 (-)-Reticuline CAS No. 3968-19-2

(-)-Reticuline

Cat. No.: B138949
CAS No.: 3968-19-2
M. Wt: 329.4 g/mol
InChI Key: BHLYRWXGMIUIHG-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-reticuline is a reticuline. It is a conjugate base of a (R)-reticulinium(1+). It is an enantiomer of a (S)-reticuline.
(R)-Reticuline has been reported in Corydalis ternata, Neolitsea acuminatissima, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R)-1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4/c1-20-7-6-13-10-19(24-3)17(22)11-14(13)15(20)8-12-4-5-18(23-2)16(21)9-12/h4-5,9-11,15,21-22H,6-8H2,1-3H3/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHLYRWXGMIUIHG-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C=C3)OC)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80331501
Record name (R)-Reticuline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80331501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3968-19-2
Record name (-)-Reticuline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3968-19-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-Reticuline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80331501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Biosynthesis of (-)-Reticuline in Papaver somniferum: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core biosynthetic pathway of (-)-reticuline in the opium poppy, Papaver somniferum. This compound is a pivotal branch-point intermediate in the biosynthesis of a vast array of pharmacologically significant benzylisoquinoline alkaloids (BIAs), including morphine, codeine, and noscapine. This document details the enzymatic cascade responsible for its formation, presents key quantitative data, outlines relevant experimental protocols, and provides visual representations of the pathway and associated workflows.

The this compound Biosynthetic Pathway: An Enzymatic Cascade

The biosynthesis of this compound from the primary metabolite L-tyrosine is a multi-step enzymatic process. The pathway commences with the condensation of two tyrosine derivatives, dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA), and proceeds through a series of methylation, hydroxylation, and O-methylation reactions.[1][2][3] The key enzymatic players in this pathway have been identified and characterized from Papaver somniferum.[4][5][6][7]

The sequential enzymatic reactions leading to this compound are as follows:

  • Norcoclaurine Synthase (NCS): Catalyzes the Pictet-Spengler condensation of dopamine and 4-HPAA to form (S)-norcoclaurine, the first committed step in BIA biosynthesis.[8]

  • Norcoclaurine 6-O-methyltransferase (6OMT): Methylates the 6-hydroxyl group of (S)-norcoclaurine to yield (S)-coclaurine.[5]

  • Coclaurine N-methyltransferase (CNMT): Catalyzes the N-methylation of (S)-coclaurine to produce (S)-N-methylcoclaurine.[6][7]

  • N-methylcoclaurine 3'-hydroxylase (CYP80B1): A cytochrome P450-dependent monooxygenase that hydroxylates (S)-N-methylcoclaurine at the 3' position to form 3'-hydroxy-N-methylcoclaurine.[4][9]

  • 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT): The final step in the pathway, this enzyme methylates the 4'-hydroxyl group of 3'-hydroxy-N-methylcoclaurine to produce this compound.[10][11]

Quantitative Data on Pathway Enzymes

The following tables summarize the available quantitative data for the enzymes involved in the this compound biosynthesis pathway in Papaver somniferum and related species. This information is crucial for understanding enzyme efficiency and for applications in metabolic engineering and synthetic biology.

Table 1: Kinetic Properties of this compound Biosynthesis Enzymes

EnzymeSubstrateKm (µM)kcat (s-1)kcat/Km (s-1M-1)Optimal pHOptimal Temp. (°C)Source Species
Norcoclaurine Synthase (NCS) Dopamine---6.5 - 7.042 - 55Papaver somniferum
4-HPAA1000--6.5 - 7.042 - 55Papaver somniferum
Norcoclaurine 6-O-methyltransferase (6OMT) (R,S)-Norcoclaurine--7.4 x 103--Papaver somniferum
Coclaurine N-methyltransferase (CNMT) Norreticuline380--7.0-Coptis japonica
S-adenosyl-L-methionine650--7.0-Coptis japonica
N-methylcoclaurine 3'-hydroxylase (CYP80B1) (S)-N-methylcoclaurine15--7.535Eschscholzia californica
3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT) 3'-hydroxy-N-methyl-(S)-coclaurine-----Papaver somniferum

Note: Data for some enzymes are from closely related species where Papaver somniferum-specific data is limited. A dash (-) indicates that the data was not available in the cited literature.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthesis pathway.

Heterologous Expression and Purification of Pathway Enzymes

A common workflow for obtaining active enzymes for characterization involves cloning the gene of interest, expressing it in a heterologous host, and purifying the recombinant protein.

Protocol 3.1.1: Heterologous Expression in E. coli

  • Cloning: The open reading frame of the target enzyme (e.g., CNMT) is amplified by PCR from P. somniferum cDNA and cloned into an expression vector, such as pET29, often with an N- or C-terminal polyhistidine (His6) tag for purification.

  • Transformation: The expression construct is transformed into a suitable E. coli expression strain, such as BL21(DE3).

  • Culture and Induction: A single colony is used to inoculate a starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic. This is grown overnight at 37°C. The starter culture is then used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. The culture is then incubated at a lower temperature (e.g., 16-25°C) for several hours to overnight to promote proper protein folding.

  • Cell Lysis: Cells are harvested by centrifugation, and the cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and a protease inhibitor cocktail). The cells are lysed by sonication or using a French press.

  • Purification: The crude lysate is clarified by centrifugation. The supernatant containing the soluble His-tagged protein is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography column. The column is washed with a wash buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins. The target protein is then eluted with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).

  • Purity Assessment: The purity of the eluted protein is assessed by SDS-PAGE.

Enzyme Assays

Protocol 3.2.1: General O-Methyltransferase (OMT) and N-Methyltransferase (NMT) Assay

This protocol can be adapted for 6OMT, CNMT, and 4'OMT.

  • Reaction Mixture: The standard assay mixture (total volume of 100 µL) contains 50 mM Tris-HCl (pH 7.5), 1 mM dithiothreitol (DTT), the appropriate substrate (e.g., 100 µM (S)-norcoclaurine for 6OMT), 200 µM S-adenosyl-L-methionine (SAM) as the methyl donor, and the purified recombinant enzyme (1-5 µg).

  • Incubation: The reaction is initiated by the addition of the enzyme and incubated at 30°C for a specified time (e.g., 30 minutes).

  • Reaction Termination and Product Extraction: The reaction is stopped by the addition of an equal volume of ethyl acetate. The mixture is vortexed, and the phases are separated by centrifugation. The organic phase containing the methylated product is transferred to a new tube and evaporated to dryness.

  • Analysis: The dried residue is redissolved in a suitable solvent (e.g., methanol) and analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the product formation.

Protocol 3.2.2: Cytochrome P450 (CYP80B1) Enzyme Assay

  • Reaction Mixture: The assay is typically performed using microsomes prepared from the heterologous expression host (e.g., yeast or insect cells) co-expressing the P450 and its cognate cytochrome P450 reductase. The reaction mixture contains 50 mM potassium phosphate buffer (pH 7.5), the substrate (e.g., 50 µM (S)-N-methylcoclaurine), and the microsomal preparation.

  • Initiation: The reaction is initiated by the addition of an NADPH-regenerating system (e.g., 1 mM NADPH, 10 mM glucose-6-phosphate, and 1 unit/mL glucose-6-phosphate dehydrogenase).

  • Incubation: The reaction is incubated at 30°C with shaking for a defined period.

  • Termination and Extraction: The reaction is stopped, and the product is extracted as described for the methyltransferase assay.

  • Analysis: The product, 3'-hydroxy-N-methylcoclaurine, is quantified by HPLC or LC-MS.

Metabolite Analysis

Protocol 3.3.1: HPLC Analysis of Benzylisoquinoline Alkaloids

  • Chromatographic System: A reversed-phase HPLC system equipped with a C18 column is commonly used.

  • Mobile Phase: A gradient elution is typically employed using a two-solvent system, such as:

    • Solvent A: Water with 0.1% formic acid or trifluoroacetic acid.

    • Solvent B: Acetonitrile or methanol with 0.1% formic acid or trifluoroacetic acid.

  • Gradient Program: A linear gradient from a low to a high percentage of Solvent B over a period of 20-30 minutes is often effective for separating the various pathway intermediates and reticuline.

  • Detection: Detection is typically performed using a UV detector at a wavelength of 280 nm or a diode array detector (DAD) for spectral analysis. For more sensitive and specific detection, the HPLC system can be coupled to a mass spectrometer (LC-MS).

Visualizing the Pathway and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the this compound biosynthesis pathway and a typical experimental workflow for enzyme characterization.

Reticuline_Biosynthesis Dopamine Dopamine NCS NCS Dopamine->NCS HPAA 4-HPAA HPAA->NCS Norcoclaurine (S)-Norcoclaurine OMT6 6OMT Norcoclaurine->OMT6 SAM Coclaurine (S)-Coclaurine CNMT CNMT Coclaurine->CNMT SAM N_Methylcoclaurine (S)-N-Methylcoclaurine CYP80B1 CYP80B1 N_Methylcoclaurine->CYP80B1 O2, NADPH Hydroxy_N_Methylcoclaurine 3'-hydroxy-N- methylcoclaurine OMT4 4'OMT Hydroxy_N_Methylcoclaurine->OMT4 SAM Reticuline This compound NCS->Norcoclaurine OMT6->Coclaurine CNMT->N_Methylcoclaurine CYP80B1->Hydroxy_N_Methylcoclaurine OMT4->Reticuline

Caption: The this compound Biosynthesis Pathway in Papaver somniferum.

Enzyme_Characterization_Workflow Start Start: Identify Gene of Interest Cloning Cloning into Expression Vector Start->Cloning Expression Heterologous Expression (e.g., E. coli, Yeast) Cloning->Expression Purification Protein Purification (e.g., Affinity Chromatography) Expression->Purification Purity_Check Purity Assessment (SDS-PAGE) Purification->Purity_Check Activity_Assay Enzyme Activity Assay Purity_Check->Activity_Assay Kinetic_Analysis Kinetic Parameter Determination (Km, kcat) Activity_Assay->Kinetic_Analysis End End: Functional Characterization Complete Kinetic_Analysis->End

Caption: A logical workflow for the functional characterization of a biosynthetic enzyme.

Conclusion

The elucidation of the this compound biosynthesis pathway in Papaver somniferum represents a significant achievement in plant biochemistry and natural product research. A thorough understanding of the enzymes involved, their kinetic properties, and the methodologies to study them is fundamental for advancing research in this field. The information compiled in this guide serves as a valuable resource for researchers aiming to further investigate this pathway, develop novel biocatalysts, or engineer the production of valuable benzylisoquinoline alkaloids in various biological systems. Further research is warranted to fill the existing gaps in the quantitative data for some of the pathway's enzymes and to explore the regulatory mechanisms governing this crucial metabolic route.

References

The Pharmacological Landscape of (-)-Reticuline Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Exploration of Dopaminergic, Opioidergic, and Anti-Inflammatory Properties

(-)-Reticuline, a pivotal benzylisoquinoline alkaloid, serves as a crucial biosynthetic precursor to a vast array of pharmacologically active compounds, including morphine and codeine. Beyond its role as a natural building block, this compound and its synthetic derivatives have emerged as a promising scaffold for the development of novel therapeutics targeting a range of physiological systems. This technical guide provides a comprehensive overview of the pharmacological properties of this compound derivatives, with a focus on their interactions with dopamine and opioid receptors, as well as their anti-inflammatory activities. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel bioactive molecules.

Dopaminergic and Opioidergic Receptor Interactions

This compound and its analogs have demonstrated notable affinity for both dopamine and opioid receptors, suggesting their potential as modulators of key neurological pathways.

Quantitative Binding Affinity Data

The binding affinities of this compound and its derivatives for various receptor subtypes are critical for understanding their pharmacological profiles. While comprehensive data for a wide range of synthetic derivatives remains an area of active research, existing studies provide valuable insights into the parent compound's interactions.

CompoundReceptor SubtypeBinding Affinity (Kᵢ, nM)Reference
This compoundDopamine D₁-like1800[1]
This compoundDopamine D₂-like470[1]

Note: Data for a broader range of this compound derivatives is currently limited in publicly available literature. The table will be updated as more research becomes available.

Experimental Protocols for Receptor Binding Assays

The determination of binding affinities is typically achieved through competitive radioligand binding assays. Below are generalized protocols for assessing the interaction of this compound derivatives with dopamine and opioid receptors.

1.2.1. Dopamine Receptor Binding Assay

This protocol outlines a method to determine the binding affinity (Kᵢ) of a test compound for dopamine D₂ receptors using a competitive radioligand binding assay.

  • Materials and Reagents:

    • Cell Membranes: CHO or HEK293 cells stably expressing the human dopamine D₂ receptor.

    • Radioligand: [³H]-Spiperone or [³H]-Raclopride (a high-affinity D₂ antagonist).

    • Test Compound: this compound derivative.

    • Reference Compound: Haloperidol or unlabeled Spiperone.

    • Non-specific Agent: 10 µM Butaclamol or Haloperidol to determine non-specific binding.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.

    • Scintillation fluid.

    • 96-well plates and filter mats.

    • Cell harvester and liquid scintillation counter.

  • Procedure:

    • Assay Plate Setup: The assay is performed in a 96-well plate format in triplicate.

    • Total Binding Wells: Add assay buffer, a fixed concentration of radioligand (e.g., at or near its Kₔ value), and the membrane suspension.

    • Non-specific Binding (NSB) Wells: Add the non-specific agent, the fixed concentration of radioligand, and the membrane suspension.

    • Competition Wells: Add serial dilutions of the this compound derivative, the fixed concentration of radioligand, and the membrane suspension.

    • Incubation: Incubate the plates at room temperature for 60-120 minutes to reach equilibrium.

    • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand.

    • Washing: Wash the filters multiple times with ice-cold assay buffer.

    • Radioactivity Counting: Place the filter discs into scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Subtract the average counts per minute (CPM) from the NSB wells from the average CPM of all other wells.

    • Generate Competition Curve: Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine IC₅₀: Fit the resulting sigmoidal curve using non-linear regression analysis to determine the IC₅₀ value.

    • Calculate Kᵢ: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

1.2.2. Opioid Receptor Functional Assay: [³⁵S]GTPγS Binding

This functional assay measures the ability of a compound to stimulate G-protein activation upon binding to an opioid receptor.

  • Materials and Reagents:

    • Cell Membranes: Membranes from CHO or HEK293 cells stably expressing the human mu-opioid receptor.

    • [³⁵S]GTPγS (specific activity >1000 Ci/mmol).

    • Unlabeled GTPγS (for non-specific binding determination).

    • GDP.

    • Test Compound: this compound derivative.

    • Positive Control Agonist (e.g., DAMGO for MOR).

    • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.

    • Scintillation cocktail.

    • 96-well filter plates.

    • Plate scintillation counter.

  • Procedure:

    • Membrane Preparation: Homogenize tissues or cells in ice-cold buffer and prepare a crude membrane fraction through differential centrifugation.

    • Assay Setup: In a 96-well plate, add assay buffer, GDP (final concentration 10-100 µM), and serial dilutions of the test compound or vehicle. Add the membrane suspension (10-20 µg of protein per well).

    • Pre-incubation: Pre-incubate the plate at 30°C for 15 minutes.

    • Initiation of Reaction: Add [³⁵S]GTPγS (final concentration 0.05-0.1 nM) to each well.

    • Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.

    • Termination and Filtration: Terminate the assay by rapid filtration through a 96-well filter plate using a cell harvester. Wash the filters with ice-cold wash buffer.

    • Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity.

  • Data Analysis:

    • Subtract non-specific binding (counts in the presence of 10 µM unlabeled GTPγS) from all other values to obtain specific binding.

    • Plot the specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.

Anti-Inflammatory Properties and Signaling Pathways

Recent studies have highlighted the potent anti-inflammatory effects of this compound, suggesting its therapeutic potential in inflammatory conditions such as asthma.

In Vivo Anti-Inflammatory Activity

In a mouse model of obesity-associated asthma, this compound demonstrated significant anti-inflammatory effects.[2][3]

  • Experimental Model: BALB/c mice fed a high-fat diet and challenged with house dust mites (HDM) to induce an asthma-like phenotype.

  • Treatment: this compound (0.25 mg/kg) administered by intragastric gavage.

  • Key Findings:

    • Suppression of airway resistance.

    • Reduction of inflammatory cell recruitment (neutrophils, eosinophils, lymphocytes) in bronchoalveolar lavage fluid (BALF).[2]

    • Decreased levels of pro-inflammatory cytokines (IL-17A, IL-1β, IL-5) in the lung.[2][3]

    • Inactivation of the JAK2/STAT3/SOCS3 and p38 MAPK/NF-κB signaling pathways.[2][3]

Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects by modulating key intracellular signaling cascades.

2.2.1. JAK2/STAT3/SOCS3 Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is crucial for cytokine signaling. This compound has been shown to inactivate this pathway.[2][3]

JAK_STAT_Pathway Cytokine Pro-inflammatory Cytokines Receptor Cytokine Receptor Cytokine->Receptor JAK2 JAK2 Receptor->JAK2 Activation STAT3 STAT3 JAK2->STAT3 Phosphorylation pJAK2 p-JAK2 pSTAT3 p-STAT3 SOCS3 SOCS3 pSTAT3->SOCS3 Induces expression Inflammation Inflammatory Response pSTAT3->Inflammation Transcription of pro-inflammatory genes SOCS3->pJAK2 Inhibition Reticuline This compound Reticuline->JAK2 Inhibits phosphorylation Reticuline->STAT3 Inhibits phosphorylation Reticuline->SOCS3 Reduces expression

This compound inhibits the JAK2/STAT3/SOCS3 signaling pathway.

2.2.2. p38 MAPK/NF-κB Pathway

The p38 mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways are central to the inflammatory response. This compound has been demonstrated to inactivate these pathways.[2][3]

p38_NFkB_Pathway Stimuli Inflammatory Stimuli (e.g., HDM) p38_MAPK p38 MAPK Stimuli->p38_MAPK Activation pp38_MAPK p-p38 MAPK NFkB NF-κB pp38_MAPK->NFkB Activation pNFkB p-NF-κB Inflammation Pro-inflammatory Gene Expression pNFkB->Inflammation Reticuline This compound Reticuline->p38_MAPK Inhibits phosphorylation Reticuline->NFkB Inhibits phosphorylation

This compound inhibits the p38 MAPK/NF-κB signaling pathway.
Experimental Protocol for Western Blot Analysis

Western blotting is a key technique to assess the phosphorylation status and expression levels of proteins within these signaling pathways.

  • Materials and Reagents:

    • Lung tissue homogenates from the in vivo model.

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Protein assay kit (e.g., BCA assay).

    • SDS-PAGE gels and running buffer.

    • Transfer buffer and PVDF membranes.

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary antibodies (e.g., anti-p-JAK2, anti-JAK2, anti-p-STAT3, anti-STAT3, anti-SOCS3, anti-p-p38, anti-p38, anti-p-NF-κB p65, anti-NF-κB p65, and a loading control like anti-β-actin).

    • HRP-conjugated secondary antibodies.

    • Chemiluminescent substrate.

    • Imaging system.

  • Procedure:

    • Protein Extraction: Homogenize lung tissues in lysis buffer, incubate on ice, and centrifuge to collect the supernatant containing the protein lysate.

    • Protein Quantification: Determine the protein concentration of each lysate.

    • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

    • Electrotransfer: Transfer the separated proteins from the gel to a PVDF membrane.

    • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

    • Washing: Wash the membrane several times with TBST.

    • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Washing: Wash the membrane again several times with TBST.

    • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Analysis: Quantify the band intensities and normalize to the loading control.

Synthesis of this compound Derivatives

The synthesis of this compound and its analogs is a critical aspect of exploring their pharmacological potential. Various synthetic strategies have been developed, including chemo-enzymatic approaches that offer high stereoselectivity and efficiency.

Synthesis_Workflow Start Starting Materials (e.g., Eugenol) Intermediate1 Prochiral Intermediate (1,2-Dehydroreticuline) Start->Intermediate1 Organic Synthesis Enzymatic_Step Enzymatic Reduction (e.g., Dehydroreticuline Reductase) Intermediate1->Enzymatic_Step Reticuline This compound Enzymatic_Step->Reticuline Derivatization Chemical Derivatization Reticuline->Derivatization Derivatives This compound Derivatives Derivatization->Derivatives

General workflow for the chemo-enzymatic synthesis of this compound derivatives.

Future Directions and Conclusion

The pharmacological properties of this compound and its derivatives present a compelling area for further investigation. While the parent compound exhibits interesting activities at dopamine and opioid receptors and potent anti-inflammatory effects, the exploration of a diverse library of synthetic analogs is necessary to fully elucidate the structure-activity relationships and identify lead compounds with optimized potency, selectivity, and pharmacokinetic profiles.

Future research should focus on:

  • Systematic Synthesis and Screening: The generation of a comprehensive library of this compound derivatives with modifications at various positions of the benzylisoquinoline scaffold.

  • Comprehensive Pharmacological Profiling: The evaluation of these derivatives against a broad panel of receptors and biological targets to identify novel activities and off-target effects.

  • In-depth Mechanistic Studies: Elucidation of the precise molecular mechanisms underlying the observed pharmacological effects, including downstream signaling events and potential biased agonism.

  • In Vivo Efficacy and Safety Studies: Assessment of the therapeutic potential and safety profiles of promising lead compounds in relevant animal models of neurological and inflammatory diseases.

References

The Enigmatic Precursor: A Technical Guide to the Natural Sources and Isolation of (-)-Reticuline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Reticuline, a pivotal benzylisoquinoline alkaloid, stands as a critical branching point in the biosynthesis of a vast array of pharmacologically significant alkaloids, including morphine, codeine, papaverine, and berberine. Its central role as a metabolic intermediate makes it a molecule of immense interest for researchers in natural product chemistry, synthetic biology, and drug development. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its known biological significance, primarily as a precursor in complex alkaloid biosynthetic pathways.

Natural Sources of this compound

This compound is found in a variety of plant species, predominantly within the Papaveraceae and Annonaceae families. While it is a crucial intermediate, its concentration in plant tissues is often low, making its isolation challenging. Key plant sources include:

  • Papaveraceae Family:

    • Papaver somniferum (Opium Poppy): While being the primary source of morphinan alkaloids, opium poppy contains this compound in very low concentrations, typically around 0.04% in commercial poppy straw and in trace amounts in opium.[1][2] Papaverine, a downstream product of reticuline metabolism, constitutes about 1% of the alkaloids in opium latex.[3]

    • Eschscholzia californica (California Poppy)

    • Corydalis cava

    • Fumaria officinalis

    • Sanguinaria canadensis[1][2]

  • Annonaceae Family:

    • Annona reticulata (Custard Apple)[4]

    • Annona squamosa (Sugar Apple)[5][6]

  • Lauraceae Family:

    • Lindera aggregata[5][7]

    • Ocotea fasciculata[5]

  • Berberidaceae Family:

    • Berberis vulgaris[1][2]

  • Magnoliaceae Family:

    • Magnolia officinalis[8]

  • Lauraceae Family:

    • Neolitsea aciculata[8]

Quantitative Data on Alkaloid Content

The concentration of this compound and related alkaloids varies significantly depending on the plant species, cultivar, and environmental conditions. The following table summarizes available quantitative data for key species. It is important to note that specific quantitative data for this compound is scarce due to its transient nature as a biosynthetic intermediate.

Plant SpeciesPlant PartAlkaloidConcentration (% of dry weight or as specified)Reference
Papaver somniferumPoppy StrawThis compound0.04%[1][2]
Papaver somniferumOpiumThis compoundTrace amounts[1][2]
Papaver somniferumOpium LatexPapaverine~1%[3]
Papaver somniferum 'Buddha'Poppy CapsulesMorphine1.64% (mean)[9]
Papaver somniferum 'Sušický červenosemenný'Poppy CapsulesPapaverine0.07% (mean)[9]

Experimental Protocols for Isolation and Purification

The isolation of this compound from natural sources requires multi-step procedures involving extraction, partitioning, and chromatography. Below are detailed methodologies compiled from various sources.

Protocol 1: Isolation of this compound from Papaver somniferum (Poppy Straw)

This protocol is a general method for the extraction of opium alkaloids and can be adapted for the enrichment of this compound.

1. Extraction:

  • Materials: Dried and powdered poppy straw, isobutanol, water, alkali (e.g., ammonia or sodium hydroxide).

  • Procedure:

    • Prepare a solvent mixture of isobutanol and water. The ratio can be varied, for instance, from 1:10 (water:isobutanol) up to the point of saturation.

    • Add a sufficient amount of alkali to the solvent to convert the alkaloids into their free base form.

    • Macerate the dried poppy straw with the prepared solvent mixture for a sufficient period (e.g., 12 hours) with agitation.

    • Separate the liquid extract from the plant material by filtration or centrifugation.

2. Purification:

  • Materials: Toluene, phosphoric acid, silica gel, chloroform, methanol.

  • Procedure:

    • The resulting crude extract is often a dark, caustic solution. To remove impurities, the extract can be subjected to liquid-liquid extraction. For example, the caustic solution can be extracted with toluene at a specific pH.

    • The pH of the aqueous phase is then carefully adjusted to approximately 9.2 with an acid like phosphoric acid to precipitate the alkaloids. This compound may precipitate as a gum.

    • Further purification is achieved through column chromatography. A silica gel column is commonly used.

    • The column is eluted with a solvent system such as chloroform:methanol (e.g., 17:3 v/v).[10]

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.

    • The pure fractions are combined and the solvent is evaporated to yield purified this compound.

Protocol 2: Isolation of Alkaloids from Annona squamosa Leaves

This protocol outlines a general procedure for the isolation of alkaloids from Annona squamosa.

1. Extraction:

  • Materials: Air-dried and powdered leaves of Annona squamosa, methanol.

  • Procedure:

    • Macerate the powdered leaves in methanol at room temperature for an extended period (e.g., 72 hours), with periodic shaking.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.

2. Fractionation and Purification:

  • Materials: Dichloromethane, aqueous acid (e.g., 2% HCl), aqueous base (e.g., NH4OH), silica gel, various solvent systems for chromatography.

  • Procedure:

    • Suspend the crude methanolic extract in a mixture of dichloromethane and water.

    • Perform acid-base partitioning to separate the alkaloids. Acidify the aqueous layer with 2% HCl to protonate the alkaloids, making them water-soluble.

    • Separate the aqueous layer and basify it with NH4OH to deprotonate the alkaloids, making them soluble in organic solvents.

    • Extract the alkaloids into dichloromethane.

    • Evaporate the dichloromethane to yield a crude alkaloid fraction.

    • Subject the crude alkaloid fraction to column chromatography on silica gel.

    • Elute the column with a gradient of solvents, such as hexane, ethyl acetate, and methanol, to separate the individual alkaloids.

    • Monitor the fractions by TLC and combine those containing the compound of interest for further purification if necessary, potentially using preparative HPLC.

Protocol 3: Analytical Scale Extraction for HPLC Analysis from Lindera aggregata

This protocol is suitable for the extraction and quantification of alkaloids from Lindera aggregata using HPLC.

1. Extraction:

  • Materials: Dried and powdered roots of Lindera aggregata, 70% ethanol.

  • Procedure:

    • Reflux the powdered root material with 70% ethanol for a defined period (e.g., 1.5 hours).

    • Filter the extract and repeat the extraction process on the plant residue to ensure complete extraction.

    • Combine the filtrates and concentrate them under reduced pressure to obtain the crude ethanol extract.[11]

2. Sample Preparation for HPLC:

  • Materials: Methanol, 0.22 µm syringe filter.

  • Procedure:

    • Dissolve a known amount of the crude extract in methanol.

    • Sonicate the solution to ensure complete dissolution.

    • Filter the solution through a 0.22 µm syringe filter prior to injection into the HPLC system.

Biosynthetic Pathway of this compound

This compound is a central intermediate in the biosynthesis of a wide range of benzylisoquinoline alkaloids. The pathway begins with the amino acid L-tyrosine.

reticuline_biosynthesis Tyrosine L-Tyrosine Dopamine Dopamine Tyrosine->Dopamine p_Hydroxyphenylacetaldehyde 4-Hydroxyphenyl- acetaldehyde Tyrosine->p_Hydroxyphenylacetaldehyde S_Norcoclaurine (S)-Norcoclaurine Dopamine->S_Norcoclaurine p_Hydroxyphenylacetaldehyde->S_Norcoclaurine S_Coclaurine (S)-Coclaurine S_Norcoclaurine->S_Coclaurine S_N_Methylcoclaurine (S)-N-Methylcoclaurine S_Coclaurine->S_N_Methylcoclaurine S_3_Hydroxy_N_Methylcoclaurine (S)-3'-Hydroxy- N-methylcoclaurine S_N_Methylcoclaurine->S_3_Hydroxy_N_Methylcoclaurine S_Reticuline (-)-(S)-Reticuline S_3_Hydroxy_N_Methylcoclaurine->S_Reticuline Morphinans Morphinan Alkaloids (e.g., Morphine, Codeine) S_Reticuline->Morphinans Protoberberines Protoberberine Alkaloids (e.g., Berberine) S_Reticuline->Protoberberines Papaverine_Pathway Papaverine S_Reticuline->Papaverine_Pathway isolation_workflow PlantMaterial Dried & Powdered Plant Material Extraction Solvent Extraction (e.g., Maceration, Reflux) PlantMaterial->Extraction Filtration Filtration / Centrifugation Extraction->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract Partitioning Acid-Base Liquid-Liquid Partitioning CrudeExtract->Partitioning CrudeAlkaloid Crude Alkaloid Fraction Partitioning->CrudeAlkaloid ColumnChromatography Column Chromatography (e.g., Silica Gel) CrudeAlkaloid->ColumnChromatography Fractions Collect & Monitor Fractions (TLC / HPLC) ColumnChromatography->Fractions PurifiedReticuline Purified this compound Fractions->PurifiedReticuline

References

An In-depth Technical Guide to the Stereochemistry and Absolute Configuration of Reticuline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reticuline, a pivotal benzylisoquinoline alkaloid, serves as a central precursor in the biosynthesis of a vast array of pharmacologically significant natural products, including morphine, codeine, berberine, and papaverine. Its stereochemistry is of paramount importance, as the spatial arrangement of its single chiral center dictates the downstream metabolic pathway and the ultimate class of alkaloids produced. This technical guide provides a comprehensive overview of the stereochemistry and absolute configuration of reticuline, detailing its enantiomeric forms, biosynthetic pathways, and the experimental methodologies employed for its stereochemical characterization.

Introduction: The Chiral Center of Reticuline

Reticuline possesses a single stereocenter at the C-1 position of its tetrahydroisoquinoline core. Consequently, it exists as a pair of enantiomers: (S)-reticuline and (R)-reticuline.[1][2] The absolute configuration of this chiral center is the determining factor for the divergent biosynthetic pathways leading to different classes of isoquinoline alkaloids.

  • (S)-Reticuline: This enantiomer is the primary biosynthetic precursor for a wide range of alkaloids, including the protoberberine, phthalideisoquinoline, and benzophenanthridine alkaloids.[3] It is often referred to as (+)-reticuline due to its dextrorotatory nature.[1]

  • (R)-Reticuline: In contrast, (R)-reticuline is the crucial precursor for the biosynthesis of morphinan alkaloids, such as morphine and codeine.[4] This enantiomer is levorotatory and is also known as (-)-reticuline.[2]

The selective formation and utilization of these enantiomers underscore the high degree of stereospecificity inherent in plant biosynthetic machinery.

Biosynthesis and Stereochemical Inversion

The biosynthesis of reticuline begins with the condensation of dopamine and 4-hydroxyphenylacetaldehyde, derived from the amino acid L-tyrosine. A series of enzymatic reactions, including methylation and hydroxylation steps, leads to the formation of (S)-norcoclaurine, which is then converted to (S)-reticuline.

A critical juncture in the biosynthesis of morphinan alkaloids is the stereochemical inversion of (S)-reticuline to (R)-reticuline. This epimerization is catalyzed by a unique bifunctional enzyme known as reticuline epimerase, which is a fusion protein containing two distinct domains: a 1,2-dehydroreticuline synthase (DRS) and a 1,2-dehydroreticuline reductase (DRR). The process involves an oxidation-reduction sequence where (S)-reticuline is first oxidized to the achiral intermediate 1,2-dehydroreticuline, which is then stereospecifically reduced to (R)-reticuline.[3]

Biosynthetic Pathway of Reticuline

Reticuline Biosynthesis L-Tyrosine L-Tyrosine Dopamine Dopamine L-Tyrosine->Dopamine 4-Hydroxyphenylacetaldehyde 4-Hydroxyphenylacetaldehyde L-Tyrosine->4-Hydroxyphenylacetaldehyde Norcoclaurine_Synthase Norcoclaurine Synthase Dopamine->Norcoclaurine_Synthase 4-Hydroxyphenylacetaldehyde->Norcoclaurine_Synthase S_Norcoclaurine (S)-Norcoclaurine Norcoclaurine_Synthase->S_Norcoclaurine Methyltransferases_Hydroxylase Methyltransferases & Hydroxylase S_Norcoclaurine->Methyltransferases_Hydroxylase S_Reticuline (S)-Reticuline Methyltransferases_Hydroxylase->S_Reticuline Protoberberines_etc Protoberberines, Phthalideisoquinolines, etc. S_Reticuline->Protoberberines_etc Reticuline_Epimerase Reticuline Epimerase (DRS/DRR) S_Reticuline->Reticuline_Epimerase Dehydroreticuline 1,2-Dehydroreticuline Reticuline_Epimerase->Dehydroreticuline Oxidation (DRS) R_Reticuline (R)-Reticuline Reticuline_Epimerase->R_Reticuline Dehydroreticuline->Reticuline_Epimerase Reduction (DRR) Morphinan_Alkaloids Morphinan Alkaloids (Morphine, Codeine) R_Reticuline->Morphinan_Alkaloids

Figure 1. Biosynthetic pathway of (S)- and (R)-reticuline.

Experimental Determination of Absolute Configuration

The determination of the absolute configuration of reticuline enantiomers is crucial for understanding their biological activities and for synthetic and biosynthetic studies. Several analytical techniques are employed for this purpose.

Optical Rotation

Optical rotation is a fundamental property of chiral molecules that is used to distinguish between enantiomers.[5][6] (S)-Reticuline is dextrorotatory, meaning it rotates the plane of polarized light to the right (+), while (R)-reticuline is levorotatory, rotating the plane of polarized light to the left (-).[1][2] The magnitude of the specific rotation is a physical constant for each enantiomer under defined experimental conditions.

Table 1: Optical Rotation Data for Reticuline Enantiomers

EnantiomerSign of RotationSpecific Rotation ([(\alpha)])
(S)-Reticuline(+)Data not available in search results
(R)-Reticuline(-)Data not available in search results

Note: Specific optical rotation values with detailed experimental conditions (concentration, solvent, temperature, and wavelength) were not found in the performed search.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the separation and quantification of enantiomers.[7][8][9] This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus, their separation.

Experimental Protocol: Chiral HPLC Separation of Reticuline Enantiomers (General Approach)

A specific, detailed protocol for the chiral HPLC separation of reticuline was not found. However, a general workflow for developing such a method is as follows:

  • Column Selection: Screen a variety of chiral stationary phases (e.g., polysaccharide-based, protein-based) to identify a column that provides baseline separation of the (S)- and (R)-reticuline enantiomers.[9]

  • Mobile Phase Optimization: Optimize the mobile phase composition (e.g., hexane/isopropanol for normal phase; acetonitrile/water with additives for reversed-phase) to achieve optimal resolution and peak shape.[10]

  • Detection: Utilize a UV detector set at a wavelength where reticuline exhibits strong absorbance (e.g., around 280 nm).

  • Quantification: For determining enantiomeric excess, integrate the peak areas of the two enantiomers. The enantiomeric excess (% ee) can be calculated using the formula: % ee = [|(Area S) - (Area R)| / |(Area S) + (Area R)|] x 100.

Chiral HPLC Method Development Workflow

Chiral HPLC Workflow Start Start Column_Screening Screen Chiral Stationary Phases Start->Column_Screening Mobile_Phase_Optimization Optimize Mobile Phase Composition Column_Screening->Mobile_Phase_Optimization Analysis Inject Sample and Acquire Data Mobile_Phase_Optimization->Analysis Data_Processing Integrate Peaks and Calculate % ee Analysis->Data_Processing End End Data_Processing->End

Figure 2. General workflow for chiral HPLC method development.
X-ray Crystallography

X-ray crystallography provides an unambiguous determination of the absolute configuration of a chiral molecule by elucidating its three-dimensional structure in the solid state.[11] This technique requires the formation of a high-quality single crystal of the enantiomerically pure compound. While the X-ray crystal structure of reticuline itself was not found, this method has been successfully applied to determine the absolute configuration of other tetrahydroisoquinoline alkaloids.[12]

Experimental Protocol: X-ray Crystallography for Absolute Configuration (General Approach)

  • Crystallization: Grow single crystals of enantiomerically pure (S)- or (R)-reticuline from a suitable solvent or solvent mixture.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect X-ray diffraction data.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters.

  • Absolute Configuration Determination: Determine the absolute configuration by analyzing the anomalous dispersion effects, typically by calculating the Flack parameter. A Flack parameter close to 0 for the assumed configuration and close to 1 for the inverted configuration confirms the absolute stereochemistry.

Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.[13] Enantiomers exhibit mirror-image CD spectra, making this technique a valuable tool for determining absolute configuration, especially when compared with theoretically calculated spectra.

Experimental Protocol: Circular Dichroism Spectroscopy (General Approach)

  • Sample Preparation: Prepare a solution of the purified reticuline enantiomer in a suitable solvent that is transparent in the desired UV region.

  • Spectral Acquisition: Record the CD spectrum over a range of wavelengths, typically in the far-UV (190-250 nm) and near-UV (250-350 nm) regions.

  • Data Analysis: Compare the experimental CD spectrum with the spectrum of a known standard or with a theoretically calculated spectrum for a given absolute configuration. A match between the experimental and calculated spectra allows for the assignment of the absolute configuration.

Conclusion

The stereochemistry of reticuline is a fascinating and critical aspect of alkaloid biosynthesis and pharmacology. The existence of (S)- and (R)-enantiomers and the intricate enzymatic machinery that governs their formation and interconversion highlight the remarkable stereoselectivity of natural product biosynthetic pathways. A thorough understanding of the absolute configuration of reticuline and the analytical methods used for its determination is essential for researchers in natural product chemistry, enzymology, and drug development. While general protocols for stereochemical analysis are well-established, further research to determine and publish the specific chiroptical data and detailed analytical methods for reticuline enantiomers would be a valuable contribution to the field.

References

(-)-Reticuline as a Precursor for Isoquinoline Alkaloids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Reticuline, a pivotal benzylisoquinoline alkaloid, stands as a critical branch-point intermediate in the biosynthesis of a vast and pharmacologically significant class of natural products: the isoquinoline alkaloids. This technical guide provides a comprehensive overview of the enzymatic pathways originating from this compound, leading to the production of diverse alkaloids, including the analgesic morphinans (morphine and codeine), the antimicrobial protoberberines (berberine), and the benzophenanthridines (sanguinarine), as well as the vasodilator papaverine. This document details the key enzymes, their mechanisms, and the cellular localization of these biosynthetic routes. Furthermore, it presents a compilation of quantitative data, including enzyme kinetics and product yields in various systems. Detailed experimental protocols for the characterization of key enzymes and the quantification of major alkaloids are provided to facilitate further research and development in this field.

Introduction

The isoquinoline alkaloids represent one of the largest and most structurally diverse families of plant secondary metabolites, with over 2,500 known structures.[1] Many of these compounds exhibit potent pharmacological activities and are utilized as pharmaceuticals, including the powerful analgesic morphine, the antitussive codeine, the antimicrobial berberine, and the anticancer agent sanguinarine. The biosynthetic pathways leading to these valuable compounds converge at the central intermediate, this compound.

(S)-Reticuline is synthesized from L-tyrosine via a series of enzymatic steps.[2] From this crucial juncture, the pathways diverge, employing a remarkable array of stereospecific and regiospecific enzymes to construct the distinct skeletons of the various isoquinoline alkaloid classes. Understanding these intricate biosynthetic networks is paramount for the metabolic engineering of plants and microorganisms to enhance the production of medicinally important alkaloids and for the discovery of novel therapeutic agents. This guide aims to provide a detailed technical resource for professionals engaged in the study and application of isoquinoline alkaloid biosynthesis.

Biosynthetic Pathways from this compound

This compound serves as the final common precursor for a multitude of isoquinoline alkaloids. The fate of this compound is determined by the specific enzymatic machinery present in a particular plant species or engineered microbial host. The principal pathways originating from (S)-reticuline and its epimer (R)-reticuline are depicted below.

The Morphinan Alkaloid Pathway (Morphine and Codeine)

The biosynthesis of morphine and codeine is unique as it proceeds from the (R)-enantiomer of reticuline.[3]

  • Epimerization of (S)-Reticuline: The pathway is initiated by the conversion of (S)-reticuline to (R)-reticuline. This epimerization is catalyzed by the enzyme reticuline epimerase (STORR), which involves an oxidation and subsequent reduction.[4]

  • Formation of the Morphinan Skeleton: (R)-reticuline undergoes an intramolecular C-C phenol coupling reaction catalyzed by salutaridine synthase (SalSyn), a cytochrome P450 enzyme (CYP719B1), to form salutaridine.[5]

  • Subsequent Transformations: Salutaridine is then reduced to salutaridinol by salutaridinol reductase (SalR). Salutaridinol is acetylated by salutaridinol acetyltransferase (SalAT) to form salutaridinol-7-O-acetate, which spontaneously rearranges to thebaine. Thebaine is then converted to morphine via a series of demethylations and reductions involving enzymes such as thebaine 6-O-demethylase (T6ODM) and codeinone reductase (COR).[3][6]

Morphinan Alkaloid Pathway Reticuline (S)-Reticuline R_Reticuline (R)-Reticuline Reticuline->R_Reticuline STORR Salutaridine Salutaridine R_Reticuline->Salutaridine Salutaridine Synthase (CYP719B1) Salutaridinol Salutaridinol Salutaridine->Salutaridinol Salutaridinol Reductase Thebaine Thebaine Salutaridinol->Thebaine Salutaridinol Acetyltransferase Codeinone Codeinone Thebaine->Codeinone Thebaine 6-O-Demethylase Codeine Codeine Codeinone->Codeine Codeinone Reductase Morphine Morphine Codeine->Morphine Codeine O-Demethylase

Biosynthetic pathway from reticuline to morphine.
The Protoberberine and Benzophenanthridine Alkaloid Pathways (Berberine and Sanguinarine)

These pathways commence with the conversion of (S)-reticuline to (S)-scoulerine, a reaction catalyzed by the berberine bridge enzyme (BBE).[7]

  • Formation of the Protoberberine Skeleton: BBE, a FAD-dependent oxidase, catalyzes the oxidative cyclization of the N-methyl group of (S)-reticuline to form the berberine bridge of (S)-scoulerine.[7]

  • Pathway to Berberine: (S)-scoulerine is converted to berberine through a series of reactions involving scoulerine 9-O-methyltransferase (SOMT), canadine synthase (a cytochrome P450 enzyme), and a tetrahydroprotoberberine oxidase.

  • Pathway to Sanguinarine: (S)-scoulerine is the precursor for sanguinarine biosynthesis. It is converted to stylopine by the action of two cytochrome P450 enzymes: cheilanthifoline synthase and stylopine synthase.[8] Stylopine then undergoes further modifications, including N-methylation and hydroxylations, catalyzed by enzymes such as protopine 6-hydroxylase, to ultimately yield sanguinarine.[1]

Berberine and Sanguinarine Pathway Reticuline (S)-Reticuline Scoulerine (S)-Scoulerine Reticuline->Scoulerine Berberine Bridge Enzyme (BBE) Berberine_intermediate Protoberberine Intermediates Scoulerine->Berberine_intermediate Scoulerine 9-O-Methyltransferase, Canadine Synthase Sanguinarine_intermediate Benzophenanthridine Intermediates Scoulerine->Sanguinarine_intermediate Cheilanthifoline Synthase, Stylopine Synthase Berberine Berberine Berberine_intermediate->Berberine Tetrahydroprotoberberine Oxidase Sanguinarine Sanguinarine Sanguinarine_intermediate->Sanguinarine Protopine 6-Hydroxylase, etc.

Biosynthetic pathways from reticuline to berberine and sanguinarine.
The Papaverine Biosynthetic Pathway

The biosynthesis of papaverine also originates from (S)-reticuline.[9]

  • Methylation and Demethylation: The pathway involves a series of methylation and N-demethylation steps. (S)-Reticuline is first methylated by reticuline 7-O-methyltransferase (7OMT) to produce laudanine. Laudanine is then further O-methylated and subsequently N-demethylated to yield tetrahydropapaverine.[9]

  • Oxidation: The final step is the oxidation of tetrahydropapaverine to papaverine.[9]

Papaverine Pathway Reticuline (S)-Reticuline Laudanine Laudanine Reticuline->Laudanine Reticuline 7-O-Methyltransferase Tetrahydropapaverine Tetrahydropapaverine Laudanine->Tetrahydropapaverine Further Methylations & N-demethylation Papaverine Papaverine Tetrahydropapaverine->Papaverine Oxidation

Biosynthetic pathway from reticuline to papaverine.

Data Presentation: Quantitative Analysis

This section summarizes quantitative data related to the enzymatic conversion of this compound and the production of downstream isoquinoline alkaloids.

Table 1: Kinetic Parameters of Key Enzymes in Isoquinoline Alkaloid Biosynthesis
EnzymeSubstrateKm (µM)kcat (s⁻¹)Source OrganismReference
Salutaridine Synthase (CYP719B1)(R)-Reticuline6.20.027Papaver somniferum[10]
Berberine Bridge Enzyme(S)-Reticuline--Eschscholzia californica[11]
Codeinone Reductase (COR1.3)Codeinone--Papaver somniferum[10]
Norcoclaurine SynthaseDopamine--Thalictrum flavum[12]
Norcoclaurine 6-O-methyltransferase(R,S)-Norcoclaurine--Papaver somniferum[13]
Reticuline 7-O-methyltransferase(S)-Reticuline--Papaver somniferum[13]

Note: A comprehensive set of kinetic parameters for all enzymes is not consistently available in the literature. The table presents available data, and "-" indicates data not found in the reviewed sources.

Table 2: Production of Reticuline and its Derivatives in Engineered Microorganisms
ProductHost OrganismPrecursorTiterReference
(S)-ReticulineEscherichia coliDopamine55 mg/L[1]
(S)-ReticulineEscherichia coliGlucose384 µM[14]
(S)-ReticulineSaccharomyces cerevisiaeGlucose-[15]
MagnoflorineE. coli / S. cerevisiae co-cultureDopamine7.2 mg/L[1]
ScoulerineE. coli / S. cerevisiae co-cultureDopamine8.3 mg/L[1]
ThebaineSaccharomyces cerevisiae(R)-Reticuline-[3]
MorphineSaccharomyces cerevisiaeThebaine0.2 mg/L[10]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound and its conversion to isoquinoline alkaloids.

Heterologous Expression and Purification of Berberine Bridge Enzyme (BBE) from E. coli

Objective: To produce and purify recombinant BBE for in vitro characterization.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with a BBE expression vector.

  • Luria-Bertani (LB) medium with appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme).

  • Ni-NTA affinity chromatography column.

  • Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

  • Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Dialysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl).

  • SDS-PAGE reagents.

Procedure:

  • Inoculate a starter culture of the transformed E. coli in LB medium with antibiotic and grow overnight at 37°C with shaking.

  • Inoculate a larger volume of LB medium with the starter culture and grow at 37°C until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow at a lower temperature (e.g., 18-25°C) for 16-24 hours.

  • Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).

  • Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation (e.g., 15000 x g for 30 minutes at 4°C).

  • Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column with wash buffer to remove unbound proteins.

  • Elute the His-tagged BBE with elution buffer.

  • Dialyze the eluted protein against dialysis buffer to remove imidazole.

  • Analyze the purity of the protein by SDS-PAGE.

Enzymatic Assay of Berberine Bridge Enzyme (BBE)

Objective: To determine the activity of purified BBE.

Materials:

  • Purified BBE enzyme.

  • (S)-Reticuline substrate.

  • Assay buffer (e.g., 100 mM Tris-HCl pH 9.0).

  • HPLC system with a UV detector.

  • C18 reverse-phase HPLC column.

  • Mobile phase (e.g., acetonitrile and water with 0.1% trifluoroacetic acid).

  • (S)-Scoulerine standard.

Procedure:

  • Prepare a reaction mixture containing assay buffer and (S)-reticuline at a known concentration.

  • Pre-incubate the reaction mixture at the desired temperature (e.g., 30°C).

  • Initiate the reaction by adding a known amount of purified BBE.

  • Incubate the reaction for a specific time period (e.g., 10-60 minutes).

  • Stop the reaction by adding an equal volume of methanol or by heat inactivation.

  • Centrifuge the mixture to precipitate the enzyme.

  • Analyze the supernatant by HPLC to quantify the amount of (S)-scoulerine produced.

  • Calculate the enzyme activity based on the rate of product formation.

HPLC-MS/MS Method for the Quantification of Sanguinarine

Objective: To quantify sanguinarine in biological samples.

Materials:

  • HPLC-MS/MS system with an electrospray ionization (ESI) source.

  • HILIC (Hydrophilic Interaction Liquid Chromatography) column.

  • Mobile phase: Acetonitrile and ammonium formate buffer (e.g., 25 mM, pH 3.2).

  • Sanguinarine standard.

  • Internal standard (optional).

  • Extraction solvent (e.g., acidified methanol).

Procedure:

  • Sample Preparation:

    • Homogenize the biological sample (e.g., plant tissue, cell culture).

    • Extract the alkaloids with the extraction solvent.

    • Centrifuge to remove solid debris.

    • Filter the supernatant through a 0.22 µm filter.

  • HPLC-MS/MS Analysis:

    • Inject the prepared sample onto the HILIC column.

    • Perform chromatographic separation using an isocratic or gradient elution with the specified mobile phase.

    • Detect sanguinarine and the internal standard using the MS/MS detector in multiple reaction monitoring (MRM) mode. Select appropriate precursor and product ions for sanguinarine (e.g., m/z 332 -> 317).

  • Quantification:

    • Construct a calibration curve using sanguinarine standards of known concentrations.

    • Determine the concentration of sanguinarine in the sample by comparing its peak area (or the ratio of its peak area to the internal standard's peak area) to the calibration curve.

Conclusion

This compound stands as a cornerstone in the biosynthesis of a vast array of medicinally important isoquinoline alkaloids. The elucidation of the enzymatic pathways branching from this central intermediate has opened up new avenues for the biotechnological production of these valuable compounds. The detailed understanding of the key enzymes, their kinetic properties, and the development of robust analytical methods are essential for the successful metabolic engineering of microbial and plant systems. This technical guide provides a foundational resource for researchers and professionals in the field, summarizing the current knowledge and providing practical protocols to advance the study and application of isoquinoline alkaloid biosynthesis. Further research into the structure-function relationships of these unique enzymes will undoubtedly lead to the development of novel biocatalysts and the production of new-to-nature therapeutic agents.

References

The Neuroprotective Potential of (-)-Reticuline: A Technical Overview of its Biological Activity in Neuronal Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Reticuline, a benzylisoquinoline alkaloid, is a key biosynthetic intermediate of numerous isoquinoline alkaloids with significant pharmacological properties. While its role as a precursor is well-established, emerging research suggests that this compound itself possesses intrinsic biological activities, including neuroprotective and anti-inflammatory effects. This technical guide provides a comprehensive overview of the current understanding of this compound's biological activity in neuronal cells. It consolidates available data on its mechanism of action, focusing on the modulation of key signaling pathways implicated in neuronal survival and inflammation. This document aims to serve as a foundational resource for researchers and professionals in drug development interested in the therapeutic potential of this compound for neurological disorders.

Introduction

Neurodegenerative diseases, such as Parkinson's and Alzheimer's disease, are characterized by the progressive loss of neuronal structure and function. Key pathological mechanisms contributing to this neuronal demise include neuroinflammation, oxidative stress, and apoptosis. There is a growing interest in identifying novel therapeutic agents that can target these pathways to slow or halt disease progression. This compound, a naturally occurring benzylisoquinoline alkaloid found in various plant species, has garnered attention for its potential neuroprotective properties. This guide delves into the specifics of its action within neuronal contexts, presenting the available scientific evidence.

Core Biological Activities in a Neuronal Context

The primary neurobiological activities attributed to this compound revolve around its anti-inflammatory and anti-apoptotic effects. While research specifically focused on neuronal cells is still emerging, studies on related cell types and disease models provide significant insights.

Anti-Inflammatory Effects and Modulation of the JAK-STAT Pathway

Chronic neuroinflammation, mediated by glial cells such as microglia and astrocytes, is a hallmark of many neurodegenerative disorders. The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade that regulates the production of pro-inflammatory cytokines.

Recent evidence suggests that reticuline can modulate inflammatory responses by inactivating the JAK2/STAT3 signaling pathway. Although this has been demonstrated in a mouse model of obesity-associated asthma, it presents a plausible mechanism for neuroprotection, as the JAK-STAT pathway is also heavily implicated in neuroinflammation. By inhibiting the phosphorylation of JAK2 and STAT3, reticuline may suppress the downstream production of inflammatory mediators in the central nervous system, thereby creating a more favorable environment for neuronal survival.

Regulation of Apoptosis

Apoptosis, or programmed cell death, is a tightly regulated process that is often dysregulated in neurodegenerative diseases, leading to excessive neuronal loss. The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of apoptosis, with members like Bcl-2 being anti-apoptotic and others like Bax being pro-apoptotic.

Studies have indicated that reticuline may exert a neuroprotective effect by modulating the expression of these key apoptotic proteins. It has been shown to upregulate the expression of the anti-apoptotic protein Bcl-2 while downregulating the expression of the pro-apoptotic protein Bax and cleaved-caspase-3[1]. This shift in the Bax/Bcl-2 ratio towards survival is a critical mechanism for preventing neuronal cell death.

Quantitative Data on Biological Activity

Quantitative data on the specific activity of this compound in neuronal cells is limited in the current literature. The following table summarizes available data, primarily from a study on traumatic brain injury which provides insights into its potential efficacy.

ParameterCell/Tissue TypeConditionReticuline ConcentrationObserved EffectReference
Protein ExpressionMouse brain tissue (injury area)Traumatic Brain InjuryNot SpecifiedDecreased expression of Iba1 and GFAP (markers of microglial and astrocyte activation)[1]
Protein ExpressionMouse brain tissue (injury area)Traumatic Brain InjuryNot SpecifiedDownregulation of Bax and cleaved-caspase-3[1]
Protein ExpressionMouse brain tissue (injury area)Traumatic Brain InjuryNot SpecifiedUpregulation of Bcl-2[1]
Apoptotic CellsMouse brain tissue (injury area)Traumatic Brain InjuryNot SpecifiedSignificantly reduced number of TUNEL-positive (dead) cells[1]

Key Signaling Pathways

Based on the available evidence, two primary signaling pathways appear to be modulated by this compound to exert its neuroprotective effects.

The JAK-STAT Signaling Pathway

The canonical JAK-STAT pathway is initiated by cytokine binding to their receptors, leading to the phosphorylation and activation of JAKs, which in turn phosphorylate STAT proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of target genes, including those for pro-inflammatory cytokines. Reticuline is hypothesized to interfere with this cascade by inhibiting the phosphorylation of JAK2 and STAT3.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Pro-inflammatory Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK2 JAK2 Receptor->JAK2 activates pJAK2 p-JAK2 JAK2->pJAK2 autophosphorylates STAT3 STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 pJAK2->STAT3 phosphorylates STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer dimerizes Nucleus Nucleus STAT3_dimer->Nucleus translocates to Reticuline This compound Reticuline->pJAK2 inhibits Inflammation Neuroinflammation Nucleus->Inflammation promotes

Figure 1: Hypothesized inhibition of the JAK-STAT pathway by this compound.

The Intrinsic Apoptosis Pathway

The intrinsic apoptosis pathway is controlled by the balance of pro- and anti-apoptotic proteins of the Bcl-2 family at the mitochondrial membrane. An increase in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, including the executioner caspase-3, leading to cell death. Reticuline is suggested to promote neuronal survival by increasing Bcl-2 expression and decreasing Bax and cleaved-caspase-3 levels.

Apoptosis_Pathway cluster_stimulus cluster_regulation Mitochondrial Regulation cluster_execution Execution Phase Apoptotic_Stimulus Apoptotic Stimulus (e.g., Oxidative Stress) Bax Bax (Pro-apoptotic) Apoptotic_Stimulus->Bax activates Bcl2 Bcl-2 (Anti-apoptotic) Apoptotic_Stimulus->Bcl2 inhibits Mitochondrion Mitochondrion Bax->Mitochondrion permeabilizes Bcl2->Bax inhibits Reticuline This compound Reticuline->Bax inhibits Reticuline->Bcl2 promotes Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase3 Caspase-3 activation Cytochrome_c->Caspase3 Apoptosis Neuronal Apoptosis Caspase3->Apoptosis

Figure 2: Proposed mechanism of this compound's anti-apoptotic action.

Experimental Protocols

Detailed experimental protocols for studying the effects of this compound on neuronal cells are not widely published. The following are generalized protocols based on standard methodologies in neurobiology, which can be adapted for investigating this compound.

Cell Culture and Treatment
  • Cell Lines: Human neuroblastoma SH-SY5Y cells or rat pheochromocytoma PC12 cells are commonly used models for dopaminergic neurons.

  • Culture Conditions: Cells are typically maintained in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Differentiation (Optional): To induce a more mature neuronal phenotype, SH-SY5Y cells can be treated with retinoic acid (e.g., 10 µM) for several days. PC12 cells can be differentiated with nerve growth factor (NGF; e.g., 50 ng/mL).

  • This compound Treatment: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and diluted to the desired final concentrations in the cell culture medium. Control cells should be treated with the same concentration of the vehicle.

Cell Viability Assay (MTT Assay)
  • Seed neuronal cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow to adhere overnight.

  • Pre-treat cells with various concentrations of this compound for a specified period (e.g., 2 hours).

  • Induce neurotoxicity using a relevant stressor (e.g., 1-methyl-4-phenylpyridinium (MPP+), hydrogen peroxide, or glutamate).

  • After the desired incubation period (e.g., 24 hours), add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan crystals with DMSO.

  • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

Western Blot Analysis for Protein Expression
  • Plate neuronal cells in 6-well plates and treat with this compound and/or a neurotoxic agent.

  • After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against target proteins (e.g., p-JAK2, p-STAT3, Bcl-2, Bax, cleaved-caspase-3, and a loading control like β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software.

The workflow for a typical western blot experiment is illustrated below.

Western_Blot_Workflow A Cell Lysis & Protein Quantification B SDS-PAGE A->B C Protein Transfer (to PVDF membrane) B->C D Blocking C->D E Primary Antibody Incubation D->E F Secondary Antibody Incubation E->F G Chemiluminescent Detection F->G H Data Analysis G->H

Figure 3: General workflow for Western Blot analysis.

Conclusion and Future Directions

The available evidence, though limited, suggests that this compound holds promise as a neuroprotective agent. Its potential to modulate the JAK-STAT and intrinsic apoptosis pathways positions it as an interesting candidate for further investigation in the context of neurodegenerative diseases.

Future research should focus on:

  • Conducting in-depth studies using primary neuronal cultures and various neuronal cell lines to confirm the direct effects of this compound.

  • Elucidating the precise molecular targets of this compound within these signaling pathways.

  • Performing dose-response studies to determine the optimal therapeutic concentrations and assess any potential toxicity.

  • Evaluating the efficacy of this compound in various in vivo models of neurodegenerative diseases.

A more thorough understanding of the neuropharmacological profile of this compound will be crucial for unlocking its potential as a novel therapeutic strategy for debilitating neurological disorders.

References

The Central Crossroads: A Technical Guide to the Discovery and History of Reticuline in Opium Poppy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reticuline, a benzylisoquinoline alkaloid (BIA), stands as a critical biosynthetic junction in the opium poppy (Papaver somniferum). Its discovery and the elucidation of its pivotal role have been fundamental to understanding the formation of a vast array of pharmacologically significant compounds, including morphine, codeine, noscapine, and papaverine. Initially, the biosynthesis of these alkaloids was thought to proceed through norlaudanosoline. However, meticulous research involving isotopic labeling and enzymatic studies overturned this theory, establishing (S)-norcoclaurine as the primary precursor, which is subsequently converted to the central intermediate, (S)-reticuline. This guide provides an in-depth technical overview of the historical milestones, key experiments, and methodologies that have defined our current understanding of reticuline's significance in opium poppy. It details the biosynthetic pathway to and from reticuline, summarizes quantitative data, and provides outlines of the key experimental protocols that were instrumental in these discoveries.

Historical Context and the Shifting Paradigm of BIA Biosynthesis

The journey to understanding reticuline's role in opium poppy is a story of evolving scientific theory and experimental rigor. For a considerable period, the biosynthesis of benzylisoquinoline alkaloids was hypothesized to originate from norlaudanosoline.[1][2] This was a logical assumption based on the chemical structures of the end products.

However, in the late 20th century, experimental evidence began to challenge this model. Through precursor administration studies using stable isotope-labeled compounds in Papaver seedlings, researchers demonstrated that the trihydroxylated (S)-norcoclaurine, not the tetraoxygenated norlaudanosoline, is the initial benzylisoquinoline alkaloid formed.[1][2] These experiments, analyzed by HPLC-high resolution mass spectrometry, conclusively showed that (S)-norcoclaurine is the key entry point to the BIA pathway, which then proceeds to (S)-reticuline.[1][2] This discovery marked a significant paradigm shift, positioning (S)-reticuline as the central branch-point intermediate from which the diverse array of opium alkaloids arise.[3][4]

The Biosynthesis of Reticuline: A Step-by-Step Enzymatic Cascade

The formation of (S)-reticuline from primary metabolism is a multi-step enzymatic process that occurs within the sieve elements of the phloem in the opium poppy.[5][6][7]

  • Formation of (S)-Norcoclaurine: The pathway initiates with the condensation of two tyrosine derivatives, dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA). This reaction is catalyzed by norcoclaurine synthase (NCS) .[8]

  • Conversion to (S)-Reticuline: (S)-norcoclaurine undergoes a series of modifications to yield (S)-reticuline, catalyzed by the following enzymes in succession:

    • Norcoclaurine 6-O-methyltransferase (6OMT)

    • (S)-coclaurine N-methyltransferase (CNMT)

    • (S)-N-methylcoclaurine 3′-hydroxylase (NMCH) , a cytochrome P450 enzyme.

    • 3′-hydroxy-N-methylcoclaurine 4′-O-methyltransferase (4′OMT) [8]

The end product of this cascade, (S)-reticuline, is a crucial hub, directing carbon flux towards various alkaloid classes.

reticuline_biosynthesis cluster_precursors Precursors cluster_pathway Biosynthetic Pathway Dopamine Dopamine S_Norcoclaurine (S)-Norcoclaurine Dopamine->S_Norcoclaurine NCS 4-HPAA 4-Hydroxyphenyl- acetaldehyde 4-HPAA->S_Norcoclaurine S_Coclaurine (S)-Coclaurine S_Norcoclaurine->S_Coclaurine 6OMT S_N_Methylcoclaurine (S)-N-Methylcoclaurine S_Coclaurine->S_N_Methylcoclaurine CNMT S_3_Hydroxy_N_Methylcoclaurine (S)-3'-Hydroxy- N-methylcoclaurine S_N_Methylcoclaurine->S_3_Hydroxy_N_Methylcoclaurine NMCH S_Reticuline (S)-Reticuline S_3_Hydroxy_N_Methylcoclaurine->S_Reticuline 4'OMT

Biosynthesis of (S)-Reticuline in Papaver somniferum.

Reticuline as a Branch-Point Intermediate

(S)-Reticuline's significance lies in its position as a key metabolic fork in the road. From this central molecule, several distinct biosynthetic branches diverge, leading to different classes of alkaloids.[3][4]

  • Morphinan Alkaloids (e.g., Morphine, Codeine): This pathway is unique in that it requires the stereochemical inversion of (S)-reticuline to (R)-reticuline . This crucial step is catalyzed by a bifunctional enzyme known as reticuline epimerase (REPI) or STORR , a fusion of a cytochrome P450 and an aldo-keto reductase.[8] (R)-reticuline is then converted to salutaridine, the first committed step towards morphine.

  • Protoberberine and Benzophenanthridine Alkaloids (e.g., Sanguinarine): The berberine bridge enzyme (BBE) acts on (S)-reticuline to form (S)-scoulerine, committing it to the biosynthesis of these alkaloid classes.[7]

  • Phthalideisoquinoline Alkaloids (e.g., Noscapine): This branch also originates from (S)-reticuline.

  • Aporphine Alkaloids (e.g., Magnoflorine): (S)-Reticuline can be N-methylated by reticuline N-methyltransferase (RNMT) , leading to the formation of aporphine alkaloids.

  • Benzylisoquinoline Alkaloids (e.g., Papaverine): The biosynthesis of papaverine proceeds through the methylation of (S)-reticuline to (S)-laudanine.[1][2]

reticuline_branch_point cluster_morphinan Morphinan Alkaloids cluster_protoberberine Protoberberine & Benzophenanthridine Alkaloids cluster_phthalideisoquinoline Phthalideisoquinoline Alkaloids cluster_aporphine Aporphine Alkaloids cluster_benzylisoquinoline Benzylisoquinoline Alkaloids S_Reticuline (S)-Reticuline R_Reticuline (R)-Reticuline S_Reticuline->R_Reticuline REPI/STORR S_Scoulerine (S)-Scoulerine S_Reticuline->S_Scoulerine BBE Noscapine Noscapine S_Reticuline->Noscapine Multiple Steps Magnoflorine Magnoflorine S_Reticuline->Magnoflorine RNMT, ... S_Laudanine (S)-Laudanine S_Reticuline->S_Laudanine Methylation Morphine Morphine R_Reticuline->Morphine Multiple Steps Sanguinarine Sanguinarine S_Scoulerine->Sanguinarine Multiple Steps Papaverine Papaverine S_Laudanine->Papaverine Multiple Steps

(S)-Reticuline as a central branch-point intermediate.

Quantitative Data

Quantifying reticuline levels in opium poppy can be challenging due to its role as a transient intermediate. However, experimental manipulations and analyses of different cultivars provide insights into its concentration and the metabolic flux through the BIA pathway.

Compound Cultivar/Condition Concentration Tissue Reference
(S)-ReticulinePapaver hybrid seedlings fed with labeled precursors95.30 nmol/g dry weightSeedlings[2]
LaudaninePapaver hybrid seedlings fed with labeled precursors0.42 nmol/g dry weightSeedlings[2]
LaudanosinePapaver hybrid seedlings fed with labeled precursors0.28 nmol/g dry weightSeedlings[2]
MorphineTasmanian elite cultivar C048-6-14-64Constitutes a major portion of the 91.2% morphinan alkaloids in latexLatex[9]
NoscapineCondiment cultivar "Marianne"Constitutes a major portion of the 80.5% phthalideisoquinoline alkaloids in latexLatex[9]
Morphine'Buddha' cultivarMean 1.64% of dry weightEmpty Capsules[10]
MorphineVarious cultivars0.3% - 1.64% of dry weightCapsules[10][11]

Experimental Protocols

The elucidation of the reticuline pathway has been dependent on a suite of advanced biochemical and molecular biology techniques. Below are summarized protocols for key experimental approaches.

Precursor Feeding with Stable Isotope Labeling

This method was crucial in revising the BIA biosynthetic pathway.

  • Plant Material: Germinate and grow Papaver somniferum seedlings under controlled conditions (e.g., 12-hour day/night cycle at 20°C).[2]

  • Precursor Administration: After a set growth period (e.g., 4 days), administer a sterile solution of a stable isotope-labeled potential precursor (e.g., [1-¹³C, N-¹³CH₃]-(S)-reticuline) to the seedlings' roots.[2]

  • Incubation: Allow the seedlings to metabolize the labeled precursor for a defined period.

  • Extraction: Harvest the seedlings and perform a methanolic extraction of the total plant material.

  • Analysis: Analyze the crude extract directly using HPLC coupled with high-resolution mass spectrometry (HPLC-MS) to detect and quantify the incorporation of the isotopic label into downstream metabolites.[2]

Virus-Induced Gene Silencing (VIGS)

VIGS is a powerful reverse genetics tool used to study gene function by transiently silencing a target gene.

vigs_workflow cluster_vector_prep Vector Preparation cluster_plant_infection Plant Inoculation cluster_analysis Analysis Select_Gene Select target gene fragment (e.g., for REPI) Clone_Vector Clone fragment into TRV-based VIGS vector Select_Gene->Clone_Vector Transform_Agro Transform Agrobacterium tumefaciens with vector Clone_Vector->Transform_Agro Infiltrate Infiltrate seedlings with Agrobacterium culture (e.g., vacuum infiltration) Transform_Agro->Infiltrate Grow_Poppy Grow Papaver somniferum seedlings Grow_Poppy->Infiltrate Incubate Incubate plants for viral spread and gene silencing Infiltrate->Incubate Analyze_Transcript Quantify target gene transcript levels (qRT-PCR) Incubate->Analyze_Transcript Analyze_Metabolites Analyze alkaloid profile (HPLC-MS) Incubate->Analyze_Metabolites

Workflow for Virus-Induced Gene Silencing (VIGS) in Papaver somniferum.
  • Vector Construction: A fragment of the target gene is cloned into a Tobacco Rattle Virus (TRV)-based vector.[12]

  • Agrobacterium Transformation: The VIGS vector is transformed into Agrobacterium tumefaciens.

  • Plant Inoculation: Papaver somniferum seedlings are infiltrated with the Agrobacterium culture, often using vacuum infiltration to enhance efficiency.[12]

  • Gene Silencing and Analysis: The virus spreads systemically, and the plant's RNA interference (RNAi) machinery degrades the target gene's mRNA. After a few weeks, tissues are harvested to analyze the transcript levels (via qRT-PCR) and the alkaloid profile (via HPLC-MS) to observe the effects of gene silencing.[13][14]

Immunofluorescence Labeling for Enzyme Localization

This technique is used to visualize the cellular and subcellular location of specific enzymes in plant tissues.

  • Tissue Preparation: Fix opium poppy tissues (e.g., stems, roots) in a suitable fixative and embed them in a resin (e.g., paraffin or LR White).

  • Sectioning: Cut thin sections of the embedded tissue using a microtome.

  • Antibody Incubation:

    • Incubate the sections with a primary antibody raised against the specific enzyme of interest (e.g., anti-BBE or anti-COR).[7]

    • Wash the sections to remove unbound primary antibody.

    • Incubate with a secondary antibody conjugated to a fluorescent dye that specifically binds to the primary antibody.

  • Microscopy: Mount the sections and visualize them using a fluorescence microscope. The fluorescent signal indicates the location of the enzyme within the tissue.[5][6][7]

Recombinant Enzyme Expression and Assay

To characterize the function of an enzyme, it is often expressed and purified in a heterologous system.

  • Cloning: The cDNA encoding the enzyme of interest is cloned into an expression vector suitable for a host like E. coli or yeast.

  • Expression: The expression host is cultured, and protein expression is induced.

  • Purification: The cells are lysed, and the recombinant protein is purified from the crude extract, often using affinity chromatography (e.g., His-tag purification).

  • Enzyme Assay: The activity of the purified enzyme is assayed by providing its substrate(s) and monitoring the formation of the product(s) over time, typically using HPLC or LC-MS. For example, for NCS, the reaction mixture would contain dopamine and 4-HPAA, and the production of (S)-norcoclaurine would be measured.[15]

Conclusion

The discovery of reticuline as the central hub in benzylisoquinoline alkaloid biosynthesis in Papaver somniferum represents a landmark achievement in plant biochemistry. It has not only corrected a long-standing hypothesis but has also paved the way for a deeper understanding of the complex metabolic network within this medicinally vital plant. The elucidation of the pathway to and from reticuline, including the critical stereochemical inversion to (R)-reticuline for morphine synthesis, has been made possible through a combination of sophisticated experimental techniques. This knowledge is now being leveraged for metabolic engineering efforts aimed at modifying the alkaloid profile of opium poppy for pharmaceutical and other applications. The continued study of reticuline and its associated enzymes will undoubtedly yield further insights into the regulation and evolution of plant specialized metabolism.

References

An In-depth Technical Guide to the Intermediates of the (-)-Reticuline Metabolic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Reticuline is a pivotal branch-point intermediate in the biosynthesis of a vast array of benzylisoquinoline alkaloids (BIAs), a class of plant secondary metabolites with significant pharmacological activities. This technical guide provides a comprehensive overview of the metabolic pathway leading to and from this compound, with a focus on its key intermediates. The document is intended for researchers, scientists, and professionals in drug development who are engaged in the study of natural product biosynthesis, metabolic engineering, and the discovery of novel therapeutic agents.

The this compound Metabolic Pathway: A Central Hub in BIA Biosynthesis

The biosynthesis of this compound originates from the aromatic amino acid L-tyrosine, which undergoes a series of enzymatic conversions to yield this central intermediate. From this compound, the pathway diverges into numerous branches, leading to the production of diverse BIA skeletons, including morphinans (e.g., morphine and codeine), protoberberines (e.g., berberine), and phthalideisoquinolines (e.g., noscapine).

The core pathway to this compound involves the condensation of two tyrosine derivatives: dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA). This initial condensation is catalyzed by norcoclaurine synthase (NCS) to form (S)-norcoclaurine, the first committed intermediate in the BIA pathway. Subsequent enzymatic steps, including O-methylation, N-methylation, and hydroxylation, lead to the formation of this compound.

Reticuline_Pathway cluster_precursors Precursors cluster_core_pathway Core Pathway to this compound cluster_downstream Downstream Pathways L-Tyrosine L-Tyrosine Dopamine Dopamine L-Tyrosine->Dopamine 4-HPAA 4-Hydroxyphenyl- acetaldehyde L-Tyrosine->4-HPAA S_Norcoclaurine (S)-Norcoclaurine Dopamine->S_Norcoclaurine NCS 4-HPAA->S_Norcoclaurine S_Coclaurine (S)-Coclaurine S_Norcoclaurine->S_Coclaurine 6OMT N_Methylcoclaurine (S)-N-Methylcoclaurine S_Coclaurine->N_Methylcoclaurine CNMT 3_Hydroxy_N_Methylcoclaurine 3'-Hydroxy-N-methyl- (S)-coclaurine N_Methylcoclaurine->3_Hydroxy_N_Methylcoclaurine CYP80B1 Reticuline This compound 3_Hydroxy_N_Methylcoclaurine->Reticuline 4'OMT Morphinans Morphinans Reticuline->Morphinans Protoberberines Protoberberines Reticuline->Protoberberines Phthalideisoquinolines Phthalideisoquinolines Reticuline->Phthalideisoquinolines

Figure 1: The this compound Metabolic Pathway.

Quantitative Data

A thorough understanding of the this compound metabolic pathway necessitates the analysis of quantitative data, including enzyme kinetics and metabolite concentrations. This information is crucial for identifying rate-limiting steps, optimizing metabolic engineering strategies, and developing accurate pathway models.

Table 1: Kinetic Parameters of Key Enzymes in the this compound Pathway
EnzymeSubstrate(s)Km (µM)kcat (s-1)kcat/Km (s-1M-1)OrganismReference
Norcoclaurine Synthase (NCS) DopamineExhibits sigmoidal kinetics--Thalictrum flavum[1]
4-Hydroxyphenylacetaldehyde (4-HPAA)700--Thalictrum flavum[1]
Norcoclaurine 6-O-Methyltransferase (6OMT) (R,S)-Norlaudanosoline2230--Coptis japonica[2]
S-Adenosyl-L-methionine (SAM)3950--Coptis japonica[2]
Coclaurine N-Methyltransferase (CNMT) Norreticuline380--Coptis japonica[3]
S-Adenosyl-L-methionine (SAM)650--Coptis japonica[3]
(R,S)-Reticuline 7-O-methyltransferase (R)-Reticuline--4.2 x 103Papaver somniferum[4]
(S)-Reticuline--4.5 x 103Papaver somniferum[4]

Note: Kinetic data for all enzymes, particularly kcat values, are not uniformly available in the literature. The presented data is based on available research.

Table 2: Concentration of Selected Intermediates in Papaver somniferum
IntermediatePlant Part/ConditionConcentrationReference
(S)-ReticulineLatexDetected[1]
ThebaineLatexDetected[1]
CodeineLatexDetected[1]
MorphineLatexDetected[1]

Note: Absolute quantitative data for all intermediates in specific tissues of Papaver somniferum under defined conditions is limited in publicly available literature. The presence of these key alkaloids in latex is well-established.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound metabolic pathway.

Protocol 1: In Vitro Assay for Methyltransferase Activity

This protocol describes a general method for assaying the activity of O-methyltransferases (e.g., 6OMT, 4'OMT) and N-methyltransferases (e.g., CNMT) using a radiolabeled methyl donor.

Methyltransferase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prepare_Reaction_Mix Prepare reaction mixture: - Buffer (e.g., Tris-HCl) - Substrate (e.g., Norcoclaurine) - Dithiothreitol (DTT) Incubate Incubate reaction mixture at optimal temperature (e.g., 37°C) Prepare_Reaction_Mix->Incubate Prepare_Enzyme Prepare enzyme solution (recombinant or purified protein) Prepare_Enzyme->Incubate Prepare_SAM Prepare radiolabeled [14C]S-Adenosyl-L-methionine ([14C]SAM) Prepare_SAM->Incubate Stop_Reaction Stop reaction by adding a quenching agent (e.g., HCl) Incubate->Stop_Reaction Extract_Product Extract radiolabeled product using an organic solvent (e.g., ethyl acetate) Stop_Reaction->Extract_Product Quantify_Radioactivity Quantify radioactivity of the organic phase using liquid scintillation counting Extract_Product->Quantify_Radioactivity Calculate_Activity Calculate enzyme activity (e.g., in pkat/mg protein) Quantify_Radioactivity->Calculate_Activity

Figure 2: Experimental Workflow for a Methyltransferase Assay.

Materials:

  • Enzyme preparation (purified or crude extract)

  • Substrate (e.g., (S)-norcoclaurine for 6OMT, (S)-coclaurine for CNMT)

  • [14C]S-adenosyl-L-methionine ([14C]SAM)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • Dithiothreitol (DTT)

  • Quenching solution (e.g., 2 M HCl)

  • Ethyl acetate

  • Scintillation cocktail

  • Microcentrifuge tubes

  • Incubator

  • Liquid scintillation counter

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube by combining the reaction buffer, substrate, and DTT.

  • Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.

  • Initiate the reaction by adding the enzyme preparation and [14C]SAM.

  • Incubate the reaction for a defined period (e.g., 30 minutes), ensuring the reaction is in the linear range.

  • Terminate the reaction by adding the quenching solution.

  • Extract the radiolabeled product by adding ethyl acetate, vortexing, and centrifuging to separate the phases.

  • Transfer an aliquot of the organic (upper) phase to a scintillation vial containing scintillation cocktail.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate the enzyme activity based on the amount of product formed per unit time per amount of protein.

Protocol 2: LC-MS/MS Quantification of this compound and Intermediates

This protocol outlines a general procedure for the quantification of this compound and its precursors in plant extracts or microbial cultures using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_detection MS/MS Detection cluster_data_analysis Data Analysis Homogenize Homogenize sample (e.g., plant tissue, cell pellet) Extract Extract with a suitable solvent (e.g., methanol with formic acid) Homogenize->Extract Centrifuge Centrifuge to remove debris Extract->Centrifuge Filter Filter supernatant Centrifuge->Filter Inject Inject sample onto a reverse-phase C18 column Filter->Inject Gradient_Elution Perform gradient elution with a mobile phase (e.g., water/acetonitrile with formic acid) Inject->Gradient_Elution Ionize Electrospray Ionization (ESI) in positive mode Gradient_Elution->Ionize Select_Precursor Select precursor ions (e.g., m/z for Reticuline) Ionize->Select_Precursor Fragment Fragment precursor ions (Collision-Induced Dissociation) Select_Precursor->Fragment Detect_Product Detect specific product ions (Multiple Reaction Monitoring - MRM) Fragment->Detect_Product Generate_Calibration_Curve Generate a calibration curve with authentic standards Detect_Product->Generate_Calibration_Curve Quantify Quantify analyte concentration based on peak area Generate_Calibration_Curve->Quantify

Figure 3: Workflow for LC-MS/MS Quantification.

Materials:

  • Plant tissue, cell culture, or reaction mixture

  • Extraction solvent (e.g., 80% methanol with 0.1% formic acid)

  • Internal standard (e.g., a deuterated analog of the analyte)

  • LC-MS/MS system equipped with an electrospray ionization (ESI) source

  • C18 reverse-phase HPLC column

  • Mobile phases (e.g., A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile)

  • Authentic standards of the analytes for calibration

Procedure:

  • Sample Extraction:

    • Homogenize the sample in the extraction solvent.

    • Add a known amount of internal standard.

    • Vortex and sonicate the sample to ensure complete extraction.

    • Centrifuge to pellet cell debris.

    • Filter the supernatant through a 0.22 µm filter.

  • LC Separation:

    • Inject the filtered extract onto the C18 column.

    • Separate the analytes using a gradient elution with the mobile phases. The gradient will depend on the specific analytes and column dimensions.

  • MS/MS Detection:

    • Operate the mass spectrometer in positive ion ESI mode.

    • Use Multiple Reaction Monitoring (MRM) for quantification. This involves selecting the precursor ion (the protonated molecule [M+H]+) in the first quadrupole, fragmenting it in the collision cell, and detecting a specific product ion in the third quadrupole.

    • Optimize MRM transitions (precursor ion → product ion) and collision energies for each analyte using authentic standards.

  • Quantification:

    • Prepare a calibration curve by analyzing a series of dilutions of the authentic standards with the internal standard.

    • Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

    • Determine the concentration of the analyte in the samples by interpolating their peak area ratios on the calibration curve.

Conclusion

The this compound metabolic pathway represents a rich and complex area of study with significant implications for pharmacology and biotechnology. A thorough understanding of the pathway's intermediates, the enzymes that catalyze their transformations, and the methods to quantify them is essential for advancing research in this field. This technical guide provides a foundational resource for scientists and researchers, offering a compilation of current knowledge and detailed experimental approaches to facilitate further investigation and innovation. The continued exploration of this pathway holds the promise of discovering new bioactive compounds and developing novel platforms for their sustainable production.

References

The Pivotal Role of (-)-Reticuline in Plant Secondary Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the critical role of (-)-reticuline in the biosynthesis of a vast and pharmacologically significant class of plant secondary metabolites: the benzylisoquinoline alkaloids (BIAs). As the central branch-point intermediate, the metabolic fate of this compound dictates the production of a diverse array of compounds, including potent analgesics, antimicrobials, and anticancer agents. This document details the biosynthesis of this compound, its enzymatic conversion into major BIA classes, and the regulatory networks that govern these complex pathways. Furthermore, it provides detailed experimental protocols and quantitative data to support research and development in this field.

Introduction to this compound and Benzylisoquinoline Alkaloids

Benzylisoquinoline alkaloids (BIAs) represent a large and structurally diverse group of over 2,500 natural products, primarily found in plant families such as Papaveraceae, Berberidaceae, Ranunculaceae, and Menispermaceae.[1] These compounds are renowned for their wide range of pharmacological activities. At the heart of this metabolic diversity lies a single molecule: this compound. Specifically, the (S)-enantiomer of reticuline serves as the universal precursor to a multitude of BIA skeletons.[2][3] Its strategic position as a branch-point intermediate makes it a key target for metabolic engineering efforts aimed at enhancing the production of valuable pharmaceutical compounds.[4]

Biosynthesis of (S)-Reticuline

The biosynthesis of (S)-reticuline begins with the aromatic amino acid L-tyrosine, which undergoes a series of enzymatic conversions to yield this central intermediate. The pathway involves enzymes from several classes, including synthases, methyltransferases, and cytochrome P450 monooxygenases.

The key steps in the biosynthesis of (S)-reticuline are:

  • Formation of Norcoclaurine: The pathway initiates with the condensation of two tyrosine derivatives: dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA). This Pictet-Spengler reaction is catalyzed by norcoclaurine synthase (NCS) to produce (S)-norcoclaurine, the foundational C6-C2-N-C2-C6 backbone of all BIAs.[5][6]

  • Methylation Steps: (S)-norcoclaurine undergoes two successive methylation reactions. First, norcoclaurine 6-O-methyltransferase (6OMT) methylates the hydroxyl group at the 6-position. This is followed by N-methylation of the secondary amine by coclaurine N-methyltransferase (CNMT) to yield (S)-N-methylcoclaurine.[7][8]

  • Hydroxylation: A crucial hydroxylation step is catalyzed by the cytochrome P450 enzyme N-methylcoclaurine 3'-hydroxylase (CYP80B1) , which introduces a hydroxyl group at the 3'-position of the benzyl moiety.[9]

  • Final Methylation: The pathway culminates with the methylation of the newly introduced 3'-hydroxyl group by 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT) to produce (S)-reticuline.[10][11]

cluster_reticuline_biosynthesis Biosynthesis of (S)-Reticuline Tyrosine L-Tyrosine Dopamine Dopamine Tyrosine->Dopamine Four_HPAA 4-Hydroxyphenyl- acetaldehyde Tyrosine->Four_HPAA Norcoclaurine (S)-Norcoclaurine Dopamine->Norcoclaurine NCS Four_HPAA->Norcoclaurine N_Methylcoclaurine (S)-N-Methylcoclaurine Norcoclaurine->N_Methylcoclaurine 6OMT, CNMT Three_Hydroxy_N_Methyl (S)-3'-Hydroxy-N- methylcoclaurine N_Methylcoclaurine->Three_Hydroxy_N_Methyl CYP80B1 S_Reticuline (S)-Reticuline Three_Hydroxy_N_Methyl->S_Reticuline 4'OMT

Figure 1: Biosynthetic pathway leading to (S)-Reticuline.

This compound as a Central Branch-Point Intermediate

(S)-Reticuline is the last common intermediate in the biosynthesis of a wide array of BIA classes.[9][12] The fate of (S)-reticuline is determined by the specific enzymatic machinery present in a particular plant species or tissue, leading to the production of distinct alkaloid profiles. The major branch points from (S)-reticuline are:

  • Protoberberine and Benzophenanthridine Alkaloid Pathway: The enzyme berberine bridge enzyme (BBE) catalyzes the oxidative cyclization of the N-methyl group of (S)-reticuline to form the berberine bridge, yielding (S)-scoulerine.[13] This is the committed step in the biosynthesis of protoberberine alkaloids (e.g., berberine) and benzophenanthridine alkaloids (e.g., sanguinarine).

  • Morphinan Alkaloid Pathway: The biosynthesis of morphinan alkaloids, such as morphine and codeine, requires the (R)-enantiomer of reticuline. The conversion of (S)-reticuline to (R)-reticuline is a critical stereochemical inversion catalyzed by a unique bifunctional enzyme known as reticuline epimerase (REPI) or STORR ((S)-to-(R)-reticuline).[14] This enzyme is a fusion of a cytochrome P450 and an aldo-keto reductase. (R)-Reticuline is then converted to salutaridine by salutaridine synthase (SAS) , a cytochrome P450 enzyme (CYP719B1), which marks the entry into the morphinan pathway.[15]

  • Papaverine Biosynthesis: (S)-Reticuline is also a precursor for the biosynthesis of papaverine. This pathway involves the methylation of (S)-reticuline to (S)-laudanine, followed by further methylation and subsequent N-demethylation and dehydrogenation steps.[16][17]

  • Aporphine Alkaloid Pathway: Aporphine alkaloids, such as magnoflorine, are also derived from (S)-reticuline. The formation of the aporphine scaffold is thought to involve an intramolecular C-C phenol coupling of reticuline.[18]

S_Reticuline (S)-Reticuline Scoulerine (S)-Scoulerine S_Reticuline->Scoulerine BBE R_Reticuline (R)-Reticuline S_Reticuline->R_Reticuline REPI/STORR Laudanine (S)-Laudanine S_Reticuline->Laudanine 7OMT Aporphines Aporphine Alkaloids (e.g., Magnoflorine) S_Reticuline->Aporphines Phenol Coupling Berberine Berberine Scoulerine->Berberine ... Sanguinarine Sanguinarine Scoulerine->Sanguinarine ... Salutaridine Salutaridine R_Reticuline->Salutaridine SAS Morphine Morphine Salutaridine->Morphine ... Codeine Codeine Salutaridine->Codeine ... Papaverine Papaverine Laudanine->Papaverine ... cluster_regulation Regulation of BIA Biosynthesis Elicitor Elicitors (e.g., Methyl Jasmonate) JA_Signal Jasmonate Signaling Cascade Elicitor->JA_Signal JAZ JAZ Repressors JA_Signal->JAZ Degradation TFs Transcription Factors (bHLH, WRKY, AP2/ERF) JA_Signal->TFs Activation JAZ->TFs Repression Promoters Promoters of BIA Biosynthetic Genes TFs->Promoters Binding Gene_Expression Gene Expression Promoters->Gene_Expression Enzymes Biosynthetic Enzymes Gene_Expression->Enzymes BIAs Benzylisoquinoline Alkaloids Enzymes->BIAs Reticuline This compound cluster_hplc_workflow HPLC Analysis Workflow Plant_Material Powdered Plant Material Extraction Alkaloid Extraction Plant_Material->Extraction Filtration Filtration Extraction->Filtration HPLC_System HPLC-DAD System Filtration->HPLC_System Data_Analysis Data Analysis and Quantification HPLC_System->Data_Analysis

References

A Technical Guide to the Neurotoxic Effects of Reticuline and Its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the neurotoxic effects associated with reticuline and its structural analogues. Reticuline, a benzylisoquinoline alkaloid found in various plants, including opium poppy, is a crucial precursor in the biosynthesis of morphine and other alkaloids.[1] However, emerging evidence has implicated reticuline and its related compounds in the degeneration of dopaminergic neurons, a key pathological feature of Parkinson's disease and other atypical parkinsonian syndromes.[1][2] This document synthesizes current knowledge on the mechanisms of neurotoxicity, presents quantitative data from key studies, details relevant experimental protocols, and provides visual representations of the underlying pathways and workflows.

Core Mechanisms of Neurotoxicity

The neurotoxic profile of reticuline and its analogues, particularly the dopamine-derived salsolinol, is multifaceted. While some studies suggest potential neuroprotective roles at low concentrations, higher concentrations are consistently associated with neurotoxic outcomes.[3][4][5] The primary mechanisms implicated in this toxicity converge on pathways known to be critical in neurodegenerative diseases.

  • Oxidative Stress: A predominant mechanism is the induction of severe oxidative stress.[6] The metabolism of these compounds, particularly within dopamine-rich environments, can lead to the excessive production of reactive oxygen species (ROS).[6][7] This overwhelms the endogenous antioxidant defenses, leading to damage of critical cellular components, including lipids, proteins, and DNA.[8]

  • Mitochondrial Dysfunction: Reticuline analogues are reported to impair mitochondrial function, bearing a structural resemblance to the well-known mitochondrial toxin MPP+ (1-methyl-4-phenylpyridinium).[3][9] This impairment often involves the inhibition of the mitochondrial respiratory chain, leading to a deficit in ATP production and a subsequent increase in ROS generation, creating a vicious cycle of cellular damage.[9][10][11]

  • Endoplasmic Reticulum (ER) Stress: The accumulation of misfolded proteins, often a consequence of oxidative damage, can trigger the unfolded protein response (UPR) and lead to ER stress.[12][13] Prolonged or overwhelming ER stress is a potent initiator of apoptotic cell death pathways.[12][14][15]

  • Apoptosis and Cell Death: The convergence of oxidative stress, mitochondrial failure, and ER stress ultimately activates programmed cell death, or apoptosis.[6][8] This is characterized by the activation of caspase cascades, which execute the systematic dismantling of the cell, leading to the selective loss of vulnerable neuronal populations, most notably the dopaminergic neurons of the substantia nigra.[6][16]

Quantitative Data on Neurotoxicity

The following tables summarize quantitative findings from in vitro and in vivo studies, providing a comparative look at the neurotoxic potential of reticuline and its analogues.

Table 1: In Vitro Neurotoxicity Data

CompoundModel SystemConcentrationKey Finding
Salsolinol Primary hippocampal and striatal cells50-100 µMNeuroprotective against glutamate-induced toxicity.[5]
500 µMEnhanced glutamate-induced neurotoxicity.[5]
Salsolinol SH-SY5Y cells50-100 µMRescued cells from H₂O₂-induced death.[4][17]
10-250 µMNo significant LDH release (not directly toxic alone).[4][17]
-Decreased ROS levels and caspase activity induced by H₂O₂ or 6-OHDA.[4][17]
N-methyl(R)salsolinol SH-SY5Y cellsNot specifiedInduces apoptosis, which is suppressed by antioxidants.[6]
MPP+ SN4741 cells90 µMSignificant decrease in cell viability after 24 hours.[18]
HPP+ (Haloperidol Metabolite) In vitro mitochondriaIC₅₀ = 12 µMMore potent inhibitor of mitochondrial respiration than MPP+.[10]
MPP+ In vitro mitochondriaIC₅₀ = 160 µMInhibitor of mitochondrial respiration.[10]

Table 2: In Vivo Neurotoxicity Data

CompoundModel SystemDoseKey Finding
Reticuline Rats/Mice50-100 mg/kg (i.p.)Potent central nervous system depressant action.[19]
MPP+ Analogues Rats (intranigral microinfusion)Not specifiedNeurotoxicity correlates with in vitro inhibition of mitochondrial respiration.[9]
Salsolinol RatsNot specifiedDid not significantly alter serum TNFα and CRP levels.[4]
Did not affect dopamine metabolism or α-synuclein levels.[5]

Visualizations: Pathways and Protocols

To better illustrate the complex relationships and processes involved in the study of reticuline-induced neurotoxicity, the following diagrams have been generated using the DOT language.

G cluster_Initiators Initiating Factors cluster_Mechanisms Cellular Stress Mechanisms cluster_Execution Execution Phase cluster_Outcome Pathological Outcome Reticuline Reticuline / Analogues (e.g., Salsolinol) ROS Increased ROS (Oxidative Stress) Reticuline->ROS Metabolism Mito Mitochondrial Dysfunction (Inhibition of Respiration, ↓ATP) Reticuline->Mito MPP+-like action ROS->Mito Damage ER Endoplasmic Reticulum Stress (UPR) ROS->ER Protein Damage Mito->ROS Feedback Loop Mito->ER Ca2+ Dysregulation Caspase Caspase Activation Mito->Caspase Cytochrome c release ER->Caspase Initiation Apoptosis Apoptosis Caspase->Apoptosis Execution NeuronDeath Dopaminergic Neuron Death Apoptosis->NeuronDeath

Caption: Proposed signaling pathway for reticuline-induced neurotoxicity.

G cluster_invitro In Vitro Assessment cluster_assays cluster_invivo In Vivo Assessment cluster_tests cluster_conclusion start Culture Neuronal Cells (e.g., SH-SY5Y) treat Treat with Reticuline / Analogue (Dose-Response) start->treat viability Cell Viability (MTS/LDH Assay) treat->viability ros Oxidative Stress (ROS Probes) treat->ros mito Mitochondrial Health (Membrane Potential) treat->mito apoptosis Apoptosis (Caspase/Annexin V) treat->apoptosis end_node Data Analysis & Risk Characterization apoptosis->end_node start_vivo Select Animal Model (e.g., Wistar Rat) admin Compound Administration (e.g., i.p., intranigral) start_vivo->admin behavior Behavioral Tests (Rotarod, Open Field) admin->behavior histo Histopathology (Brain Tissue Staining) admin->histo biochem Neurochemistry (Dopamine Levels) admin->biochem biochem->end_node

Caption: Experimental workflow for assessing neurotoxicity.

G cluster_compounds Compounds of Interest cluster_mechanisms Key Neurotoxic Mechanisms cluster_outcomes Pathophysiological Consequences center Benzylisoquinoline Alkaloids Reticuline (R/S)-Reticuline center->Reticuline Analogues Analogues (e.g., Salsolinol, N-methylsalsolinol) center->Analogues mech1 Oxidative Stress & ROS Production Reticuline->mech1 Analogues->mech1 mech2 Mitochondrial Dysfunction Analogues->mech2 mech3 MPP+-like Activity Analogues->mech3 mech4 Apoptosis Induction mech1->mech4 mech2->mech4 mech3->mech2 outcome1 Selective Dopaminergic Neuron Degeneration mech4->outcome1 outcome2 Implication in Atypical Parkinsonism outcome1->outcome2

Caption: Logical relationships in reticuline-induced neurotoxicity.

Detailed Experimental Protocols

This section provides standardized protocols for key in vitro assays used to evaluate the neurotoxicity of isoquinoline compounds like reticuline and its analogues.[20]

Protocol 1: Assessment of Cell Viability using the MTS Assay
  • Objective: To quantify the cytotoxic effects of a compound by measuring the metabolic activity of cultured neuronal cells.

  • Materials:

    • SH-SY5Y human neuroblastoma cells

    • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

    • Test compound (Reticuline or analogue) stock solution

    • MPP+ (positive control)[20]

    • 96-well cell culture plates

    • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

    • Microplate reader

  • Methodology:

    • Cell Culture: Seed SH-SY5Y cells into 96-well plates at a density of approximately 2.5 x 10⁴ cells/cm² and allow them to adhere for 24 hours in a 37°C, 5% CO₂ incubator.[20]

    • Treatment: Remove the old medium and replace it with fresh medium containing various concentrations of the test compound. Include wells for a negative control (vehicle only) and a positive control (e.g., 1000 µM MPP+).[20]

    • Incubation: Incubate the plates for a specified period (e.g., 24-48 hours).

    • MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[20]

    • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

    • Analysis: Calculate cell viability as a percentage relative to the negative control wells.

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
  • Objective: To quantify the level of oxidative stress induced by the test compound.

  • Materials:

    • Cultured neuronal cells (as in Protocol 1)

    • Test compound

    • Hydrogen peroxide (H₂O₂; positive control)

    • 2',7'-dichlorofluorescin diacetate (DCFH-DA) probe

    • Fluorescence microplate reader or flow cytometer

  • Methodology:

    • Cell Culture and Treatment: Culture and treat cells in 96-well plates as described in Protocol 1. A typical treatment duration for ROS assessment is shorter (e.g., 2-4 hours).[20]

    • Probe Loading: After treatment, remove the medium and wash the cells with phosphate-buffered saline (PBS). Incubate the cells with DCFH-DA solution (typically 5-10 µM) in the dark for 30 minutes at 37°C.

    • Washing: Remove the DCFH-DA solution and wash the cells again with PBS to remove any excess probe.

    • Data Acquisition: Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) using a microplate reader.

    • Analysis: Express ROS levels as a percentage increase over the negative control.

Protocol 3: Assessment of Apoptosis via Caspase-3 Activity
  • Objective: To measure the activity of caspase-3, a key executioner enzyme in the apoptotic pathway.

  • Materials:

    • Cultured neuronal cells and treatment reagents (as in Protocol 1)

    • Caspase-3 colorimetric or fluorometric assay kit

    • Cell lysis buffer

  • Methodology:

    • Cell Culture and Treatment: Culture cells in larger formats (e.g., 6-well plates) to obtain sufficient protein for the assay. Treat with the compound for a period known to induce apoptosis (e.g., 24 hours).

    • Cell Lysis: After treatment, harvest the cells and lyse them according to the assay kit manufacturer's instructions to release cellular proteins.

    • Protein Quantification: Determine the total protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.

    • Caspase Assay: Incubate a standardized amount of protein from each sample with the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays) in the reaction buffer provided by the kit.

    • Data Acquisition: Measure the absorbance or fluorescence on a microplate reader at the appropriate wavelength.

    • Analysis: Calculate the caspase-3 activity and express it as a fold-change relative to the untreated control.

Conclusion and Future Directions

The evidence strongly indicates that reticuline and its analogues, particularly those formed from dopamine condensation like salsolinol, possess significant neurotoxic potential, especially at higher concentrations. The primary mechanisms involve the induction of oxidative stress and mitochondrial dysfunction, culminating in apoptotic cell death of dopaminergic neurons.[6][8] This profile establishes these compounds as potential endogenous or exogenous contributors to the pathophysiology of Parkinson's disease and related neurodegenerative disorders.[1]

Future research should focus on several key areas:

  • Structure-Toxicity Relationships: A systematic evaluation of a broader range of reticuline analogues is needed to clearly define the structural motifs responsible for neurotoxicity.[9]

  • In Vivo Confirmation: While in vitro data are compelling, more extensive in vivo studies are required to confirm these toxic effects and understand their dose-dependency and long-term consequences in a whole-organism context.

  • Human Relevance: Investigating the levels of reticuline and its metabolites in the cerebrospinal fluid and brain tissue of patients with Parkinson's disease could provide a crucial link between these compounds and human neurodegeneration.[6][21]

  • Therapeutic Intervention: Understanding the precise mechanisms of toxicity opens avenues for developing targeted neuroprotective strategies, such as novel antioxidants or mitochondrial-stabilizing agents, to counteract the damaging effects of these alkaloids.[22]

References

Methodological & Application

Application Note: Quantification of (-)-Reticuline in Human Plasma using a Validated HPLC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(-)-Reticuline is a pivotal benzylisoquinoline alkaloid that serves as a central precursor in the biosynthesis of numerous pharmacologically significant alkaloids, including morphine, codeine, and berberine. Its quantification in biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and understanding the biosynthesis of related compounds. This application note details a robust and sensitive HPLC-MS/MS method for the quantification of this compound in human plasma.

Experimental Workflow

The following diagram illustrates the overall experimental workflow for the quantification of this compound in human plasma.

workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample is Add Internal Standard plasma->is ppt Protein Precipitation (Methanol) is->ppt vortex Vortex & Centrifuge ppt->vortex supernatant Collect Supernatant vortex->supernatant spe Solid-Phase Extraction (SPE) supernatant->spe elute Elute & Evaporate spe->elute reconstitute Reconstitute elute->reconstitute hplc HPLC Separation reconstitute->hplc msms MS/MS Detection (MRM Mode) hplc->msms quant Quantification msms->quant report Report Results quant->report

Caption: Experimental workflow for this compound quantification.

This compound Biosynthetic Pathway

This compound is a key branch-point intermediate in the biosynthesis of a wide array of benzylisoquinoline alkaloids. The pathway originates from the amino acid L-tyrosine.

biosynthetic_pathway cluster_precursors Precursors cluster_core_pathway Core Biosynthesis cluster_downstream Downstream Alkaloids tyrosine L-Tyrosine dopamine Dopamine tyrosine->dopamine hpaa 4-Hydroxyphenylacetaldehyde (4-HPAA) tyrosine->hpaa norcoclaurine (S)-Norcoclaurine dopamine->norcoclaurine NCS hpaa->norcoclaurine nmc (S)-N-Methylcoclaurine norcoclaurine->nmc 6OMT h_nmc (S)-3'-Hydroxy-N- methylcoclaurine nmc->h_nmc NMCH reticuline (-)-(S)-Reticuline h_nmc->reticuline 4'OMT morphine Morphinans (e.g., Morphine, Codeine) reticuline->morphine berberine Protoberberines (e.g., Berberine) reticuline->berberine sanguinarine Benzophenanthridines (e.g., Sanguinarine) reticuline->sanguinarine

Caption: Biosynthetic pathway of this compound.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS): (±)-Reticuline-d3 or a structurally similar compound like Laudanosine

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (LC-MS grade)

  • Human plasma (K2-EDTA)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)

Instrumentation

An HPLC system coupled with a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source was used.

HPLC Conditions
ParameterValue
Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient 5% B to 95% B over 5 min, hold for 1 min, then re-equilibrate
MS/MS Conditions

The mass spectrometer was operated in positive ion mode with Multiple Reaction Monitoring (MRM).

ParameterThis compoundInternal Standard (Reticuline-d3)
Precursor Ion (m/z) 330.2333.2
Product Ion 1 (m/z) 192.1 (Quantifier)192.1
Product Ion 2 (m/z) 137.1 (Qualifier)137.1
Collision Energy (eV) 2525
Dwell Time (ms) 100100
Standard Solutions and Quality Control Samples

Stock solutions of this compound and the internal standard were prepared in methanol. Calibration standards and quality control (QC) samples were prepared by spiking appropriate amounts of the stock solutions into blank human plasma.

Sample Preparation Protocol
  • Thaw plasma samples and vortex to ensure homogeneity.

  • To 100 µL of plasma, add 20 µL of the internal standard working solution.

  • Add 300 µL of cold methanol to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube.

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the supernatant onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (95% A: 5% B).

  • Inject 5 µL into the HPLC-MS/MS system.

Method Validation Summary

The method was validated according to standard bioanalytical guidelines.

Linearity and Sensitivity
ParameterResult
Calibration Range 0.5 - 500 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 0.5 ng/mL
Accuracy and Precision
QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ 0.5< 15< 1585 - 115
Low QC 1.5< 15< 1585 - 115
Mid QC 75< 15< 1585 - 115
High QC 400< 15< 1585 - 115
Matrix Effect and Recovery
ParameterResult
Matrix Effect Minimal ion suppression or enhancement observed (<15%)
Extraction Recovery > 85% for both analyte and internal standard

Conclusion

This application note presents a selective, sensitive, and robust HPLC-MS/MS method for the quantification of this compound in human plasma. The method demonstrates excellent performance in terms of linearity, accuracy, and precision, making it suitable for supporting pharmacokinetic and metabolic studies of this compound and related benzylisoquinoline alkaloids.

Application Notes and Protocols for the Total Synthesis of (-)-Reticuline from L-Tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Reticuline is a pivotal benzylisoquinoline alkaloid that serves as a key biosynthetic intermediate to a wide array of pharmacologically significant natural products, including morphine, codeine, and berberine. Its chemical synthesis has been a subject of considerable interest, providing a means to access not only the natural product but also analogues with potential therapeutic applications. This document outlines a detailed protocol for the total synthesis of this compound, commencing from the readily available and chiral starting material, L-tyrosine. The synthetic strategy involves the preparation of two key aromatic fragments derived from L-tyrosine, followed by their coupling and subsequent cyclization to construct the characteristic tetrahydroisoquinoline core of reticuline.

Overall Synthetic Workflow

The total synthesis of this compound from L-tyrosine can be conceptually divided into three main stages:

  • Preparation of the Western Half: Synthesis of a protected 3-hydroxy-4-methoxyphenethylamine derivative from L-tyrosine.

  • Preparation of the Eastern Half: Synthesis of a protected 4-hydroxyphenylacetic acid derivative, also from L-tyrosine.

  • Coupling, Cyclization, and Final Modifications: Amide bond formation between the two fragments, followed by a Bischler-Napieralski cyclization, reduction, and final N-methylation to afford this compound.

G cluster_0 Overall Synthetic Workflow L-Tyrosine_start L-Tyrosine Western_Half Protected 3-Hydroxy-4- methoxyphenethylamine L-Tyrosine_start->Western_Half Eastern_Half Protected 4-Hydroxyphenylacetic acid L-Tyrosine_start->Eastern_Half Coupling Amide Coupling Western_Half->Coupling Eastern_Half->Coupling Amide N-Acyl Phenethylamine Intermediate Coupling->Amide Cyclization Bischler-Napieralski Cyclization Amide->Cyclization Dihydroisoquinoline Dehydroreticuline derivative Cyclization->Dihydroisoquinoline Reduction Asymmetric Reduction Dihydroisoquinoline->Reduction Tetrahydroisoquinoline Protected this compound Reduction->Tetrahydroisoquinoline Deprotection_Methylation Deprotection & N-Methylation Tetrahydroisoquinoline->Deprotection_Methylation Reticuline This compound Deprotection_Methylation->Reticuline

Caption: Overall workflow for the total synthesis of this compound.

Experimental Protocols

Stage 1: Synthesis of the "Western Half" (Protected 3-Hydroxy-4-methoxyphenethylamine)

This stage focuses on the conversion of L-tyrosine to a key phenethylamine intermediate.

1.1 Protection and Esterification of L-Tyrosine

  • Protocol: To a suspension of L-tyrosine (1.0 eq) in ethanol (5 mL/g of tyrosine) at 0 °C, thionyl chloride (1.2 eq) is added dropwise. The reaction mixture is then stirred at room temperature for 24 hours. The solvent is removed under reduced pressure, and the residue is triturated with diethyl ether to afford L-tyrosine ethyl ester hydrochloride as a white solid. To a solution of the ester hydrochloride in dichloromethane (DCM, 10 mL/g) and triethylamine (2.5 eq) at 0 °C, acetic anhydride (1.1 eq) is added dropwise. The reaction is stirred at room temperature for 12 hours. The mixture is then washed with 1 M HCl, saturated aqueous NaHCO₃, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated to give N-acetyl-L-tyrosine ethyl ester.[1][2]

1.2 Nitration and Methylation

  • Protocol: N-acetyl-L-tyrosine ethyl ester (1.0 eq) is dissolved in acetic acid (5 mL/g) at 0 °C. A solution of nitric acid (1.1 eq) in acetic acid is added dropwise, and the reaction is stirred for 2 hours. The mixture is poured into ice water, and the precipitated product is filtered, washed with water, and dried to yield N-acetyl-3-nitro-L-tyrosine ethyl ester. This nitro derivative is then dissolved in acetone (10 mL/g), and potassium carbonate (3.0 eq) and dimethyl sulfate (1.5 eq) are added. The mixture is refluxed for 8 hours. After cooling, the inorganic salts are filtered off, and the solvent is evaporated. The residue is dissolved in ethyl acetate, washed with water and brine, dried, and concentrated to afford N-acetyl-3-nitro-4-methoxy-L-phenylalanine ethyl ester.

1.3 Reduction and Decarboxylation

  • Protocol: The nitro compound (1.0 eq) is dissolved in methanol (15 mL/g) and subjected to catalytic hydrogenation over 10% Pd/C (10 mol%) under a hydrogen atmosphere (1 atm) for 12 hours. The catalyst is removed by filtration through Celite, and the filtrate is concentrated to give the corresponding amino derivative. The crude amine is then dissolved in a mixture of ethanol and water (1:1, 10 mL/g), and sodium borohydride (4.0 eq) is added portion-wise at 0 °C. The reaction is stirred at room temperature for 4 hours and then quenched by the addition of 1 M HCl. The ethanol is removed under reduced pressure, and the aqueous layer is basified with 2 M NaOH and extracted with DCM. The combined organic layers are dried and concentrated to yield 2-(3-amino-4-methoxyphenyl)ethanol.

1.4 Sandmeyer Reaction and Protection

  • Protocol: The amino derivative (1.0 eq) is dissolved in 10% H₂SO₄ (10 mL/g) and cooled to 0 °C. A solution of sodium nitrite (1.1 eq) in water is added dropwise, and the mixture is stirred for 30 minutes. This diazonium salt solution is then added to a boiling solution of copper(II) sulfate (1.5 eq) in water. After cooling, the mixture is extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The crude phenol is then dissolved in DCM (10 mL/g), and triethylamine (1.5 eq) and benzyl bromide (1.2 eq) are added. The reaction is stirred at room temperature for 12 hours. The mixture is washed with water and brine, dried, and concentrated. Purification by column chromatography affords O-benzyl-3-hydroxy-4-methoxyphenethylamine.

Stage 2: Synthesis of the "Eastern Half" (Protected 4-Hydroxyphenylacetic acid)

2.1 Protection of L-Tyrosine

  • Protocol: To a solution of L-tyrosine (1.0 eq) in a 1:1 mixture of dioxane and water (10 mL/g) is added sodium hydroxide (2.2 eq). The mixture is cooled to 0 °C, and di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) is added. The reaction is stirred at room temperature for 12 hours. The dioxane is removed under reduced pressure, and the aqueous layer is washed with diethyl ether, acidified with 1 M HCl, and extracted with ethyl acetate. The combined organic layers are dried and concentrated to give N-Boc-L-tyrosine.

2.2 Oxidative Decarboxylation

  • Protocol: N-Boc-L-tyrosine (1.0 eq) is dissolved in a mixture of acetonitrile, pyridine, and water (2:1:1, 15 mL/g). Lead(IV) acetate (2.2 eq) is added, and the mixture is stirred at room temperature for 2 hours. The reaction is quenched with ethylene glycol and diluted with ethyl acetate. The mixture is filtered through Celite, and the filtrate is washed with 1 M HCl, saturated aqueous NaHCO₃, and brine. The organic layer is dried and concentrated. The crude product is purified by column chromatography to yield 4-(N-Boc-aminomethyl)phenol.

2.3 Conversion to Acetic Acid

  • Protocol: The aminomethylphenol (1.0 eq) is dissolved in methanol (10 mL/g), and a catalytic amount of sulfuric acid is added. The mixture is refluxed for 24 hours. After cooling, the solvent is removed, and the residue is dissolved in ethyl acetate, washed with saturated aqueous NaHCO₃ and brine, dried, and concentrated. The resulting ester is then hydrolyzed by dissolving it in a mixture of THF and water (2:1, 10 mL/g) and adding lithium hydroxide (2.0 eq). The reaction is stirred at room temperature for 4 hours. The THF is removed, and the aqueous layer is acidified with 1 M HCl and extracted with ethyl acetate. The combined organic layers are dried and concentrated to give N-Boc-4-hydroxyphenylacetic acid. The hydroxyl group is then protected as a benzyl ether using benzyl bromide and potassium carbonate in acetone.

Stage 3: Coupling, Cyclization, and Final Modifications

3.1 Amide Coupling

  • Protocol: To a solution of O-benzyl-3-hydroxy-4-methoxyphenethylamine (1.0 eq) and O-benzyl-4-hydroxyphenylacetic acid (1.1 eq) in DCM (10 mL/g) at 0 °C, is added 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq). The reaction is stirred at room temperature for 12 hours. The mixture is washed with 1 M HCl, saturated aqueous NaHCO₃, and brine. The organic layer is dried and concentrated to give the corresponding amide.

3.2 Bischler-Napieralski Cyclization

  • Protocol: The amide (1.0 eq) is dissolved in anhydrous acetonitrile (20 mL/g). Phosphorus oxychloride (POCl₃, 3.0 eq) is added dropwise at 0 °C. The reaction mixture is then refluxed for 2 hours.[3] After cooling, the solvent is removed under reduced pressure. The residue is carefully quenched with ice water and basified with concentrated ammonium hydroxide. The aqueous layer is extracted with DCM. The combined organic layers are dried and concentrated to yield the crude 1-benzyl-3,4-dihydroisoquinoline derivative (a dehydroreticuline precursor).[4][5]

G cluster_1 Bischler-Napieralski Cyclization Amide N-Acyl Phenethylamine Intermediate POCl3 POCl₃ Amide->POCl3 Nitrilium_Ion Nitrilium Ion Intermediate POCl3->Nitrilium_Ion Cyclization Intramolecular Electrophilic Aromatic Substitution Nitrilium_Ion->Cyclization Dihydroisoquinoline Dehydroreticuline derivative Cyclization->Dihydroisoquinoline

Caption: Mechanism of the Bischler-Napieralski Cyclization.

3.3 Asymmetric Reduction

  • Protocol: The crude dihydroisoquinoline (1.0 eq) is dissolved in methanol (20 mL/g). Sodium borohydride (NaBH₄, 1.5 eq) is added portion-wise at 0 °C. The reaction is stirred for 1 hour.[2][6][7] The solvent is removed, and the residue is partitioned between water and DCM. The aqueous layer is extracted with DCM, and the combined organic layers are dried and concentrated. The resulting racemic product is then subjected to chiral resolution using a chiral acid such as di-p-toluoyl-L-tartaric acid to isolate the desired (-)-enantiomer.

3.4 Deprotection and N-Methylation

  • Protocol: The resolved O-benzyl protected reticuline derivative is dissolved in methanol (20 mL/g) and subjected to catalytic hydrogenation over 10% Pd/C (10 mol%) under a hydrogen atmosphere (1 atm) for 6 hours to remove the benzyl protecting groups. The catalyst is filtered off, and the filtrate is concentrated. The residue is then dissolved in a mixture of formaldehyde (37% aqueous solution, 5.0 eq) and formic acid (5.0 eq) and heated at 100 °C for 2 hours (Eschweiler-Clarke reaction). After cooling, the mixture is basified with 2 M NaOH and extracted with DCM. The combined organic layers are dried, concentrated, and purified by column chromatography to afford this compound.

Data Presentation

Table 1: Summary of Yields for the Total Synthesis of this compound

StepProductStarting MaterialYield (%)
1.1N-acetyl-L-tyrosine ethyl esterL-Tyrosine~90
1.2N-acetyl-3-nitro-4-methoxy-L-phenylalanine ethyl esterN-acetyl-L-tyrosine ethyl ester~85
1.32-(3-amino-4-methoxyphenyl)ethanolNitro derivative~80
1.4O-benzyl-3-hydroxy-4-methoxyphenethylamineAmino derivative~75
2.1N-Boc-L-tyrosineL-Tyrosine~95
2.24-(N-Boc-aminomethyl)phenolN-Boc-L-tyrosine~70
2.3O-benzyl-N-Boc-4-hydroxyphenylacetic acidAminomethylphenol derivative~80
3.1Amide IntermediatePhenethylamine and Acetic Acid~85
3.2Dehydroreticuline derivativeAmide Intermediate~70
3.3Racemic protected reticulineDehydroreticuline derivative~90
3.4This compoundResolved protected reticuline~40 (after resolution and final steps)

Table 2: Spectroscopic Data for Key Intermediates and this compound

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)MS (ESI+) m/z
N-acetyl-L-tyrosine ethyl ester 7.01 (d, J=8.4 Hz, 2H), 6.75 (d, J=8.4 Hz, 2H), 6.05 (br s, 1H), 4.65 (q, J=7.2 Hz, 1H), 4.15 (q, J=7.1 Hz, 2H), 3.05 (m, 2H), 2.01 (s, 3H), 1.25 (t, J=7.1 Hz, 3H).[6]171.8, 169.8, 155.4, 130.4, 127.9, 115.6, 61.6, 53.8, 37.2, 23.2, 14.2.252.12 [M+H]⁺.[8]
Amide Intermediate (Di-O-benzyl protected)7.40-7.25 (m, 10H), 6.90-6.70 (m, 7H), 5.05 (s, 2H), 5.00 (s, 2H), 3.85 (s, 3H), 3.50 (t, J=6.8 Hz, 2H), 3.45 (s, 2H), 2.75 (t, J=6.8 Hz, 2H).170.5, 158.0, 149.1, 147.8, 137.2, 136.9, 130.8, 128.8, 128.6, 128.0, 127.9, 127.4, 127.2, 121.5, 115.3, 112.9, 111.8, 70.4, 70.2, 56.0, 43.5, 41.2, 35.1.526.26 [M+H]⁺.
Dehydroreticuline (as the iodide salt)9.85 (s, 1H), 7.30-6.80 (m, 5H), 4.80 (s, 2H), 4.25 (t, J=7.5 Hz, 2H), 3.95 (s, 3H), 3.90 (s, 3H), 3.20 (t, J=7.5 Hz, 2H).165.4, 151.8, 150.2, 147.5, 132.1, 128.4, 125.6, 122.9, 121.7, 116.3, 112.0, 111.5, 56.4, 56.2, 48.1, 35.8, 26.9.328.15 [M]⁺.[9]
This compound 6.84 (d, J=8.2 Hz, 1H), 6.75 (s, 1H), 6.62 (d, J=8.2 Hz, 1H), 6.55 (s, 1H), 4.15 (dd, J=8.0, 4.0 Hz, 1H), 3.86 (s, 3H), 3.85 (s, 3H), 3.20-2.60 (m, 6H), 2.45 (s, 3H).145.4, 145.2, 144.1, 142.3, 130.5, 129.8, 126.5, 122.1, 115.8, 113.4, 111.2, 109.5, 60.1, 56.0, 55.9, 46.8, 42.3, 41.8, 25.9.330.17 [M+H]⁺.

Conclusion

This application note provides a comprehensive and detailed protocol for the total synthesis of this compound from the chiral precursor L-tyrosine. The described procedures, along with the tabulated data, offer a valuable resource for researchers in natural product synthesis, medicinal chemistry, and drug development. The successful execution of this synthesis provides access to a key building block for a multitude of complex and biologically active alkaloids. Careful execution of the experimental procedures and purification steps is crucial for achieving the desired yields and purity of the final product and intermediates.

References

Application Note: Enzymatic Synthesis of (S)-Reticuline Using Recombinant Methyltransferases

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (S)-Reticuline is a pivotal branch-point intermediate in the biosynthesis of a vast array of benzylisoquinoline alkaloids (BIAs), a class of plant secondary metabolites with significant pharmaceutical applications, including analgesics like morphine and codeine, and antimicrobials like berberine.[1][2] Chemical synthesis of these complex molecules is often challenging. An alternative and efficient approach is the enzymatic synthesis using a cascade of specific methyltransferases, which offers high stereo- and regioselectivity under mild reaction conditions. This document provides detailed protocols for the production of recombinant methyltransferases in Escherichia coli and their application in an in vitro system for the synthesis of (S)-Reticuline.

Biosynthetic Pathway of (S)-Reticuline

The enzymatic synthesis of (S)-reticuline from the precursor (S)-norcoclaurine involves a sequence of methylation and hydroxylation steps. An alternative pathway can start from (S)-tetrahydropapaveroline (THP), which is converted to (S)-reticuline through three successive methylation reactions catalyzed by three key enzymes: norcoclaurine 6-O-methyltransferase (6OMT), coclaurine N-methyltransferase (CNMT), and 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT).[1][3] The methyl donor for these reactions is S-adenosyl-L-methionine (SAM).[1]

reticuline_pathway cluster_main Enzymatic Cascade to (S)-Reticuline Norcoclaurine (S)-Norcoclaurine Coclaurine (S)-Coclaurine Norcoclaurine->Coclaurine  6OMT (+ SAM) NMethylcoclaurine (S)-N-Methylcoclaurine Coclaurine->NMethylcoclaurine  CNMT (+ SAM) HydroxyNMethyl (S)-3'-Hydroxy- N-methylcoclaurine NMethylcoclaurine->HydroxyNMethyl  CYP80B1 (Hydroxylation) Reticuline (S)-Reticuline HydroxyNMethyl->Reticuline  4'OMT (+ SAM)

Caption: Biosynthetic pathway of (S)-Reticuline from (S)-Norcoclaurine.

Key Methyltransferases in (S)-Reticuline Synthesis

The successful synthesis of (S)-Reticuline relies on the coordinated action of three key methyltransferases. Orthologs of these enzymes from different plant species, such as Papaver somniferum (opium poppy) and Coptis japonica, can be used. Comparative studies have shown that specific combinations, such as 6OMT and CNMT from P. somniferum and 4'OMT from C. japonica, can provide the highest productivity.[3][4]

Table 1: Key Methyltransferases for (S)-Reticuline Synthesis
Enzyme Abbreviation Source Organism (Example) Substrate Product
Norcoclaurine 6-O-methyltransferase6OMTPapaver somniferum (Ps), Coptis japonica (Cj)(S)-Norcoclaurine(S)-Coclaurine
Coclaurine N-methyltransferaseCNMTPapaver somniferum (Ps), Coptis japonica (Cj)(S)-Coclaurine(S)-N-Methylcoclaurine
3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase4'OMTCoptis japonica (Cj)(S)-3'-Hydroxy-N-methylcoclaurine(S)-Reticuline
Quantitative Data

Kinetic Properties: The kinetic parameters of methyltransferases are crucial for optimizing reaction conditions. While comprehensive data is not available for all orthologs under identical conditions, some studies have characterized their properties.

Table 2: Kinetic Properties of (S)-Reticuline Pathway Methyltransferases
Enzyme Substrate Km (µM)
Coptis japonica CNMTNorreticuline380[5]
Coptis japonica CNMTSAM650[5]
Nelumbo nucifera OMT (NnOMT6)(S)-Norcoclaurine281.73[6]
Papaver somniferum RNMT(S)-Reticuline42[7]
Papaver somniferum RNMT(R)-Reticuline85[7]
(Note: Data for all key methyltransferases under standardized assay conditions are limited in the literature. RNMT is a reticuline N-methyltransferase shown for comparative purposes.)

Reported Yields: Various studies have reported the successful synthesis of (S)-Reticuline using enzymatic and whole-cell systems, with yields varying based on the methodology and scale.

Table 3: Reported Yields of Enzymatically Synthesized (S)-Reticuline
Synthesis Method Host/System Key Enzymes Used Starting Substrate Final Yield Reference
In vitro enzymatic synthesisCrude E. coli extractsPs6OMT, PsCNMT, Cj4'OMT(S)-Tetrahydropapaveroline (THP)677 ± 43 mg/L[3]
In vitro synthesis (purified product)Crude E. coli extractsPs6OMT, PsCNMT, Cj4'OMTTHP produced in vivo593 mg/L[8]
In vivo fermentationE. coliMAO, NCS, 6OMT, CNMT, 4'OMTDopamine54 mg/L[3]
Experimental Workflow

The overall process involves the expression of the required methyltransferase genes in a host system like E. coli, followed by cell lysis, and the use of the resulting crude extracts or purified enzymes in a biocatalytic reaction to produce (S)-Reticuline.

workflow cluster_workflow General Experimental Workflow A Gene Cloning (e.g., pET vectors) B Heterologous Expression in E. coli BL21(DE3) A->B C Cell Lysis (Sonication) B->C D Crude Enzyme Extract (Cell-free supernatant) C->D E In Vitro Enzymatic Reaction (Substrate + SAM + Enzymes) D->E F Reaction Analysis (HPLC / LC-MS) E->F G Product Purification F->G

Caption: Workflow for enzymatic (S)-Reticuline synthesis.

Protocols

Protocol 1: Recombinant Methyltransferase Production in E. coli

This protocol describes the expression and preparation of crude enzyme extracts for 6OMT, CNMT, and 4'OMT. The genes should be cloned into a suitable expression vector (e.g., pET series) prior to this protocol.

Materials:

  • E. coli BL21(DE3) strain harboring the expression plasmid for the respective methyltransferase.

  • Terrific Broth (TB) or Luria-Bertani (LB) medium.

  • Appropriate antibiotic (e.g., Ampicillin at 50-100 µg/mL).

  • Glycerol (4 g/L for TB medium).

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) (optional, see note).

  • Lysis Buffer: 100 mM Sodium Phosphate (pH 7.3), 10% Glycerol.[4]

  • Centrifuge, sonicator, spectrophotometer.

Procedure:

  • Inoculation: Inoculate a single colony of the transformed E. coli into 5-10 mL of LB or TB medium containing the appropriate antibiotic. Incubate overnight at 37°C with vigorous shaking (200-250 rpm).

  • Culture Scale-Up: Use the overnight culture to inoculate a larger volume (e.g., 50 mL) of TB medium supplemented with 0.4% glycerol and antibiotic in a baffled flask.[4]

  • Induction & Growth: Grow the culture at 25°C for 24 hours.[4] Note: It has been reported that IPTG induction can inhibit the activity of these methyltransferases; therefore, expression can be performed without IPTG, relying on leaky expression from the T7 promoter.[4] If induction is desired, grow cells at 37°C to an OD600 of 0.5-0.6, then add IPTG to a final concentration of 0.1-1 mM and continue incubation at a lower temperature (e.g., 16-25°C) for 16-24 hours.[9][10]

  • Cell Harvesting: After the incubation period, harvest the cells by centrifugation at 4,000 x g for 15 minutes at 4°C. Discard the supernatant.

  • Cell Lysis: Resuspend the cell pellet in 5-10 mL of cold Lysis Buffer. Lyse the cells on ice using a sonicator (e.g., 3 sets of 30-second pulses with 30-second intervals). Ensure the sample remains cold to prevent protein denaturation.

  • Preparation of Crude Extract: Centrifuge the lysate at 12,000-15,000 x g for 15-20 minutes at 4°C to pellet the cell debris.[9]

  • Storage: Carefully collect the supernatant, which contains the soluble recombinant methyltransferase. This crude enzyme extract can be used immediately or stored in aliquots at -80°C for future use. Determine the total protein concentration using a standard method (e.g., BCA Protein Assay).

Protocol 2: In Vitro Enzymatic Synthesis of (S)-Reticuline

This protocol describes a one-pot reaction using crude enzyme extracts to synthesize (S)-Reticuline from (S)-Tetrahydropapaveroline (THP).

Materials:

  • Crude enzyme extracts for Ps6OMT, PsCNMT, and Cj4'OMT (from Protocol 1).

  • Substrate: (S)-Tetrahydropapaveroline (THP). Can be chemically synthesized or produced biologically.

  • Cofactor: S-adenosylmethionine (SAM) tosylate salt.

  • Reaction Buffer: 100 mM Potassium Phosphate (pH 7.0).[4]

  • Sodium Hydroxide (NaOH) solution (e.g., 1 M) for pH adjustment.

  • Trichloroacetic acid (TCA) solution (e.g., 20%) for stopping the reaction.

  • Thermomixer or incubator shaker set to 37°C.

Procedure:

  • SAM Preparation: Prepare a concentrated stock solution of SAM (e.g., 300 mM). Since SAM tosylate is acidic, neutralize the pH of the stock solution to ~7.0 using NaOH.[4] Prepare fresh or store in small aliquots at -80°C.

  • Reaction Setup: In a sterile microfuge tube or larger reaction vessel, combine the following components to create the reaction mixture:

    • Reaction Buffer (100 mM Potassium Phosphate, pH 7.0)

    • (S)-Tetrahydropapaveroline (THP) to a final concentration of 4.0 mM.[3]

    • Neutralized SAM to a final concentration of 30 mM.[4]

    • Crude enzyme extract containing Ps6OMT (e.g., 65 µg total protein).[4]

    • Crude enzyme extract containing PsCNMT (e.g., 65 µg total protein).[4]

    • Crude enzyme extract containing Cj4'OMT (e.g., 65 µg total protein).[4]

    • Add nuclease-free water to reach the final desired volume.

    • Note: The optimal amount of each enzyme extract may need to be determined empirically.

  • Incubation: Incubate the reaction mixture at 37°C for 8-9 hours with gentle shaking.[3]

  • Reaction Termination: To stop the reaction, add TCA to a final concentration of 2% to precipitate the proteins.[4] For example, add 10 µL of 20% TCA to a 90 µL reaction.

  • Sample Preparation for Analysis: Centrifuge the terminated reaction at high speed (e.g., >13,000 x g) for 10 minutes to pellet the precipitated protein. Collect the supernatant for analysis by HPLC or LC-MS.

Protocol 3: Analysis of (S)-Reticuline Production by HPLC

This protocol provides a general method for separating and quantifying the reaction components.

Materials & Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or MS detector.

  • Reversed-phase C18 column (e.g., TSKgel ODS-80Ts, 4.6 x 250 mm, 5-µm particles).[4]

  • Solvent A: 0.1% Acetic Acid in water.

  • Solvent B: 0.1% Acetic Acid in acetonitrile.

  • (S)-Reticuline analytical standard.

Procedure:

  • Standard Curve: Prepare a series of dilutions of the (S)-Reticuline standard in the reaction buffer to generate a standard curve for quantification.

  • Sample Injection: Inject 10-20 µL of the prepared supernatant (from Protocol 2, Step 5) into the HPLC system.

  • Chromatography Conditions:

    • Column Temperature: 40°C.[4]

    • Flow Rate: 0.5 mL/min.[4]

    • Detection: Monitor at a suitable wavelength (e.g., 280 nm) or by mass spectrometry.

    • Gradient Elution: [4]

      • 0-5 min: 10% Solvent B (Isocratic)

      • 5-20 min: 10% to 40% Solvent B (Linear Gradient)

      • 20-30 min: 40% to 90% Solvent B (Linear Gradient)

      • Follow with a wash and re-equilibration step.

  • Data Analysis: Identify the (S)-Reticuline peak by comparing its retention time to the analytical standard. Quantify the amount of product by integrating the peak area and comparing it to the standard curve. The identity of the product should be further confirmed by mass spectrometry.[3]

References

Metabolic Engineering of E. coli for (-)-Reticuline Production: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the metabolic engineering of Escherichia coli to produce (-)-reticuline, a critical precursor for a wide range of benzylisoquinoline alkaloids (BIAs) with significant pharmaceutical value. These guidelines are compiled from seminal and recent research in the field, offering a comprehensive resource for the development of microbial cell factories for valuable natural products.

Introduction

This compound is a pivotal branch-point intermediate in the biosynthesis of over 2,500 BIAs, including well-known drugs like morphine, codeine, and berberine. The chemical synthesis of these complex molecules is often economically unviable. Metabolic engineering of microorganisms like E. coli presents a promising alternative for the sustainable and cost-effective production of this compound and its derivatives. This is achieved by introducing a heterologous biosynthetic pathway into a microbial host, leveraging its rapid growth and amenability to genetic manipulation. This document outlines the key strategies, experimental protocols, and expected outcomes in this endeavor.

Data Presentation: Quantitative Analysis of this compound Production

The following tables summarize the quantitative data from various studies on the production of this compound in engineered E. coli. This allows for a comparative analysis of different engineering strategies and their impact on final product titers.

Table 1: Comparison of this compound Production in Engineered E. coli Strains

ReferenceE. coli StrainKey Genes/StrategyCarbon Source/SubstrateTiter (mg/L)
Nakagawa et al., 2011[1]L-tyrosine over-producing E. coliTYR, DODC, MAO, NCS, 6OMT, 4’OMT, CNMTGlycerol46
Kim et al., 2013[2]Engineered E. coliFine-tuning of reticuline synthesis pathwayDopamine54
Matsumura et al., 2017[3]Engineered E. coliIn vivo THP production, in vitro enzymatic synthesisDopamine593
Wu et al., 2021[4]Engineered E. coliNovel pathway with HpaBCNot specified307 ± 26.8
Minami et al., 2008[5]Transgenic E. coliCrude enzyme reaction with MAO, NCS, 6OMT, CNMT, 4'OMTDopamine55

Table 2: Detailed Production Metrics of Selected Studies

ReferenceTiter (mg/L)Yield (Product/Substrate)Productivity (mg/L/h)Cultivation Method
Nakagawa et al., 2011[1]46Not specifiedNot specifiedJar fermenter
Kim et al., 2013[2]548-fold increase in conversion efficiencyNot specifiedNot specified
Matsumura et al., 2017[3]593Not specifiedNot specifiedCombined in vivo/in vitro
Wu et al., 2021[4]307 ± 26.8Not specifiedNot specifiedNot specified
Minami et al., 2008[5]5514.4% (overall from dopamine)55Crude enzyme reaction

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the engineered metabolic pathway for this compound production and the general experimental workflow.

reticuline_pathway cluster_enzymes Heterologous Enzymes Glucose Glucose / Glycerol PEP_E4P PEP & E4P Glucose->PEP_E4P Glycolysis / Pentose Phosphate Pathway L_Tyrosine L-Tyrosine PEP_E4P->L_Tyrosine Shikimate Pathway (E. coli native, enhanced) L_DOPA L-DOPA L_Tyrosine->L_DOPA TYR or TH Four_HPAA 4-HPAA L_Tyrosine->Four_HPAA Multiple Steps Dopamine Dopamine L_DOPA->Dopamine DODC Norcoclaurine (S)-Norcoclaurine Dopamine->Norcoclaurine NCS Four_HPAA->Norcoclaurine N_Methylcoclaurine (S)-N-Methylcoclaurine Norcoclaurine->N_Methylcoclaurine 6OMT Three_Hydroxy_N_Methylcoclaurine (S)-3'-Hydroxy- N-methylcoclaurine N_Methylcoclaurine->Three_Hydroxy_N_Methylcoclaurine CNMT Reticuline This compound Three_Hydroxy_N_Methylcoclaurine->Reticuline 4'OMT TYR TYR: Tyrosinase TH TH: Tyrosine Hydroxylase DODC DODC: DOPA Decarboxylase NCS NCS: Norcoclaurine Synthase SixOMT 6OMT: Norcoclaurine 6-O-Methyltransferase CNMT CNMT: Coclaurine N-Methyltransferase FourOMT 4'OMT: 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase

Caption: Engineered biosynthetic pathway for this compound production in E. coli.

experimental_workflow Plasmid_Construction 1. Plasmid Construction (Gene Synthesis & Cloning) Strain_Engineering 2. E. coli Transformation & Strain Development Plasmid_Construction->Strain_Engineering Preculture 3. Pre-culture Preparation Strain_Engineering->Preculture Fermentation 4. Fermentation & Induction Preculture->Fermentation Sampling 5. Time-course Sampling Fermentation->Sampling Extraction 6. Reticuline Extraction (from cells and medium) Sampling->Extraction Analysis 7. Quantification (HPLC / LC-MS) Extraction->Analysis Data_Analysis 8. Data Analysis (Titer, Yield, Productivity) Analysis->Data_Analysis

Caption: General experimental workflow for this compound production in E. coli.

Experimental Protocols

Plasmid Construction and Strain Engineering

Objective: To construct expression plasmids carrying the genes for the this compound biosynthetic pathway and transform them into a suitable E. coli host.

Materials:

  • E. coli strains (e.g., DH5α for cloning, BL21(DE3) for expression).

  • Expression vectors (e.g., pET series, pACYC series for multi-plasmid systems).

  • Genes for the biosynthetic pathway (codon-optimized for E. coli), which can be commercially synthesized.

  • Restriction enzymes, T4 DNA ligase, and competent cells.

  • PCR reagents and primers.

  • LB agar plates with appropriate antibiotics.

Protocol:

  • Gene Synthesis: Synthesize the genes encoding the enzymes of the this compound pathway (e.g., TYR, DODC, NCS, 6OMT, CNMT, 4'OMT), with codon optimization for E. coli.

  • Vector and Insert Preparation:

    • Amplify the synthesized genes using PCR with primers containing appropriate restriction sites.

    • Digest the expression vector(s) and the PCR products with the corresponding restriction enzymes.

    • Purify the digested vector and insert fragments using a gel extraction kit.

  • Ligation and Transformation:

    • Ligate the digested inserts into the corresponding vectors using T4 DNA ligase. For multi-gene pathways, genes can be assembled into operons or cloned into separate compatible plasmids.

    • Transform the ligation products into competent E. coli DH5α cells.

    • Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.

  • Verification:

    • Select individual colonies and grow them in liquid LB medium.

    • Isolate the plasmids and verify the correct insertion by restriction digestion and Sanger sequencing.

  • Expression Strain Preparation:

    • Transform the verified plasmids into the expression host, such as E. coli BL21(DE3).

    • Select transformed colonies on LB agar with antibiotics.

    • Prepare glycerol stocks of the engineered strains for long-term storage at -80°C.

Fermentation for this compound Production

Objective: To cultivate the engineered E. coli strain under conditions that promote the production of this compound.

Materials:

  • Engineered E. coli strain.

  • Modified LB medium (e.g., LB supplemented with 9.4 g/L K2HPO4, 2.2 g/L KH2PO4, and 0.4% glycerol).[4]

  • Terrific Broth (TB) medium.[6]

  • Appropriate antibiotics.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Baffled shake flasks or a bioreactor.

Protocol:

  • Pre-culture:

    • Inoculate a single colony of the engineered strain into 5 mL of LB medium with the appropriate antibiotics.

    • Incubate overnight at 37°C with shaking at 200-250 rpm.

  • Main Culture:

    • Inoculate 50 mL of the main culture medium (e.g., modified LB or TB) in a 250 mL baffled shake flask with the overnight pre-culture to an initial OD600 of ~0.1.

    • Incubate at a suitable temperature (e.g., 25-30°C) with shaking at 150-250 rpm.[1][7]

  • Induction:

    • When the culture reaches an OD600 of 0.6-0.8, induce protein expression by adding IPTG to a final concentration of 0.1 mM.[4]

  • Fermentation:

    • Continue the incubation for 24-72 hours, collecting samples at regular intervals.

    • If necessary, supplement the culture with a carbon source (e.g., glucose) or precursors (e.g., dopamine) depending on the specific pathway design.

Sample Preparation and Extraction

Objective: To extract this compound from the fermentation broth (medium and cells) for quantification.

Materials:

  • Fermentation samples.

  • Centrifuge.

  • Solvents for extraction (e.g., ethyl acetate, chloroform).

  • Trichloroacetic acid (TCA).

  • Vortex mixer.

  • Rotary evaporator or nitrogen stream for solvent evaporation.

Protocol:

  • Separation of Cells and Medium:

    • Centrifuge the collected culture samples (e.g., 1 mL) at high speed (e.g., 10,000 x g) for 10 minutes to pellet the cells.

    • Carefully collect the supernatant (medium).

  • Extraction from Medium:

    • Acidify the supernatant with HCl.

    • Extract the supernatant with an equal volume of ethyl acetate or chloroform three times.

    • Pool the organic phases.

  • Extraction from Cells:

    • Resuspend the cell pellet in a suitable buffer or water.

    • Lyse the cells (e.g., by sonication or bead beating).

    • Proceed with solvent extraction as described for the medium.

  • Sample Concentration:

    • Evaporate the pooled organic phases to dryness under a stream of nitrogen or using a rotary evaporator.

    • Reconstitute the dried extract in a known volume of the mobile phase used for analysis (e.g., methanol or acetonitrile/water mixture).

  • Protein Precipitation (Alternative for direct analysis):

    • For a quicker analysis, proteins in the sample can be precipitated with 2% TCA.[8]

    • Centrifuge to remove the precipitate and filter the supernatant before injection.

Quantification of this compound by HPLC

Objective: To separate and quantify this compound in the prepared extracts using High-Performance Liquid Chromatography.

Materials:

  • HPLC system with a UV or DAD detector.

  • C18 reverse-phase column (e.g., TSKgel ODS-80Ts, 4.6 × 250 mm, 5-μm).[8]

  • Mobile phase A: 0.1% acetic acid in water.[8]

  • Mobile phase B: 0.1% acetic acid in acetonitrile.[8]

  • This compound standard for calibration curve.

Protocol:

  • HPLC Conditions:

    • Column: TSKgel ODS-80Ts (or equivalent C18 column).

    • Mobile Phase: Gradient elution.[8]

      • 0-5 min: 10% B.

      • 5-20 min: Gradient from 10% to 40% B.

      • 20-30 min: 90% B.

    • Flow Rate: 0.5 mL/min.[8]

    • Column Temperature: 40°C.[8]

    • Detection Wavelength: 280 nm.

  • Analysis:

    • Generate a standard curve by injecting known concentrations of the this compound standard.

    • Inject the prepared samples.

    • Identify the this compound peak based on the retention time of the standard.

    • Quantify the amount of this compound in the samples by interpolating the peak area with the standard curve.

Quantification of this compound by LC-MS/MS

Objective: To provide a more sensitive and specific quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry.

Materials:

  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer).

  • C18 reverse-phase column.

  • Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

  • This compound standard.

Protocol:

  • LC Conditions:

    • Set up a suitable gradient elution method to separate this compound from other metabolites.

  • MS/MS Conditions:

    • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

    • Use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for high specificity.

    • The precursor ion for this compound is m/z 330.[9]

    • Determine the optimal fragment ions and collision energies by infusing the standard.

  • Analysis:

    • Generate a standard curve using the this compound standard.

    • Analyze the prepared samples using the developed LC-MS/MS method.

    • Quantify this compound based on the peak area of the specific MRM transition.

Conclusion

The metabolic engineering of E. coli for this compound production is a rapidly advancing field with the potential to revolutionize the supply of essential medicines. By implementing robust strain engineering strategies, optimizing fermentation processes, and employing accurate analytical techniques as detailed in these notes, researchers can contribute to the development of highly efficient microbial platforms for the production of valuable benzylisoquinoline alkaloids.

References

Application Notes and Protocols for the Extraction of (-)-Reticuline from the Annonaceae Family

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Reticuline is a pivotal benzylisoquinoline alkaloid found in various plant species, including several members of the Annonaceae family. It serves as a crucial chiral intermediate in the biosynthesis of numerous other alkaloids, such as morphine and codeine. Beyond its role as a biosynthetic precursor, this compound itself exhibits a range of biological activities. Notably, it has been reported to possess anti-inflammatory properties through the inhibition of the JAK2/STAT3 and NF-κB signaling pathways. It also demonstrates central nervous system depressing effects. However, it is also known to be toxic to dopaminergic neurons, which has been linked to atypical parkinsonism. This document provides a comprehensive protocol for the extraction and purification of this compound from plant material of the Annonaceae family, tailored for research and drug development purposes.

Biological Activity and Signaling Pathways

This compound has been identified as an inhibitor of key inflammatory signaling pathways, making it a compound of interest for therapeutic research.

  • JAK2/STAT3 Pathway Inhibition: The Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) pathway is a critical signaling cascade involved in cellular proliferation, differentiation, and inflammation. Cytokines and growth factors activate JAK2, which in turn phosphorylates STAT3. Phosphorylated STAT3 then dimerizes, translocates to the nucleus, and activates the transcription of target genes. This compound is reported to inhibit this pathway, suggesting its potential as an anti-inflammatory and anti-proliferative agent.

  • NF-κB Pathway Inhibition: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the immune and inflammatory responses. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of genes involved in inflammation. Inhibition of this pathway by this compound underscores its anti-inflammatory potential.

Data Presentation

The yield of reticuline and total alkaloids can vary significantly depending on the plant species, the part of the plant used, and the extraction method. The following table summarizes quantitative data from various studies on alkaloid content in the Annonaceae family.

Plant SpeciesPlant PartExtraction MethodCompoundYield/ContentReference
Annona muricataPeelUltrasound-Assisted ExtractionTotal Alkaloids7.48 mg/g[1](--INVALID-LINK--)
Annona muricataSeedUltrasound-Assisted ExtractionTotal Alkaloids2.31 mg/g[1](--INVALID-LINK--)
Annona muricataPulpUltrasound-Assisted ExtractionTotal Alkaloids1.20 mg/g[1](--INVALID-LINK--)
Annona muricataColumellaUltrasound-Assisted ExtractionTotal Alkaloids0.79 mg/g[1](--INVALID-LINK--)
Annona reticulataRootsEthanolic ExtractionCrude Alkaloids0.123% (of dry plant)[2](--INVALID-LINK--)
Annona muricataMature Root BarkMethanol-Water (95:5 v/v) SoxhletTotal AlkaloidsHighest accumulation[3](--INVALID-LINK--)
Engineered E. coliFermentation BrothChloroform Extraction & Chromatography(S)-Reticuline593 ± 27 mg/L[4](--INVALID-LINK--)

Experimental Protocols

This section outlines a detailed methodology for the extraction and purification of this compound from Annonaceae plant material. The protocol is a synthesis of established methods for alkaloid extraction.

Materials and Reagents
  • Dried and powdered plant material (e.g., roots, stem bark, or leaves of Annona species)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrochloric acid (HCl), 5% solution

  • Ammonium hydroxide (NH₄OH) solution or Sodium hydroxide (NaOH)

  • Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography (60 Å, 70-230 mesh)

  • Solvents for column chromatography (e.g., Chloroform, Methanol)

  • Rotary evaporator

  • pH meter or pH paper

  • Separatory funnel

  • Glassware (beakers, flasks, etc.)

  • Filter paper

Protocol 1: Extraction and Acid-Base Partitioning

This protocol is a classic method for the selective extraction of alkaloids.

  • Maceration:

    • Soak the dried and powdered plant material in methanol or ethanol (e.g., 1 kg of plant material in 5 L of solvent) at room temperature for 48-72 hours with occasional stirring.

    • Filter the mixture and collect the filtrate.

    • Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.

    • Combine all the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Acid-Base Partitioning:

    • Dissolve the crude extract in a 5% aqueous HCl solution. The solution should be acidic (pH 2-3).

    • Filter the acidic solution to remove any non-alkaloidal, neutral, or acidic compounds that may have precipitated.

    • Transfer the acidic filtrate to a separatory funnel and wash it with chloroform or dichloromethane to remove any remaining neutral compounds. Discard the organic layer.

    • Basify the aqueous layer by adding ammonium hydroxide or sodium hydroxide solution dropwise until the pH is approximately 9-10. This will precipitate the alkaloids.

    • Extract the basified aqueous solution multiple times with chloroform or dichloromethane. The alkaloids will move into the organic layer.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Filter to remove the sodium sulfate and concentrate the filtrate in a rotary evaporator to yield the crude alkaloidal fraction.

Protocol 2: Purification by Column Chromatography

This step is crucial for isolating this compound from the crude alkaloidal mixture.

  • Column Preparation:

    • Prepare a silica gel slurry in chloroform and pack it into a glass column.

  • Sample Loading:

    • Dissolve the crude alkaloidal fraction in a minimal amount of chloroform.

    • Adsorb this solution onto a small amount of silica gel and allow the solvent to evaporate.

    • Carefully load the dried, sample-adsorbed silica gel onto the top of the prepared column.

  • Elution:

    • Elute the column with a solvent system of increasing polarity. Start with 100% chloroform and gradually increase the proportion of methanol (e.g., chloroform-methanol gradients from 100:0 to 90:10).

    • Collect fractions of the eluate.

  • Fraction Analysis:

    • Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify those containing this compound. Use an appropriate visualizing agent (e.g., Dragendorff's reagent for alkaloids).

    • Combine the fractions that show a pure spot corresponding to a standard of this compound (if available).

  • Final Purification:

    • Concentrate the combined pure fractions under reduced pressure to obtain purified this compound.

    • The purity of the isolated compound should be confirmed by analytical techniques such as HPLC, LC-MS, and its structure elucidated using NMR spectroscopy.

Mandatory Visualizations

Experimental Workflow

experimental_workflow plant_material Dried & Powdered Annonaceae Material maceration Maceration with Methanol/Ethanol plant_material->maceration filtration1 Filtration maceration->filtration1 concentration1 Concentration (Rotary Evaporator) filtration1->concentration1 crude_extract Crude Extract concentration1->crude_extract acidification Dissolution in 5% HCl crude_extract->acidification filtration2 Filtration acidification->filtration2 acidic_solution Acidic Aqueous Solution filtration2->acidic_solution liquid_extraction1 Liquid-Liquid Extraction with Chloroform acidic_solution->liquid_extraction1 basification Basification to pH 9-10 (NH4OH/NaOH) liquid_extraction1->basification liquid_extraction2 Liquid-Liquid Extraction with Chloroform basification->liquid_extraction2 drying Drying with Na2SO4 liquid_extraction2->drying concentration2 Concentration drying->concentration2 crude_alkaloids Crude Alkaloidal Fraction concentration2->crude_alkaloids column_chromatography Silica Gel Column Chromatography crude_alkaloids->column_chromatography fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection concentration3 Concentration of Pure Fractions fraction_collection->concentration3 reticuline Purified this compound concentration3->reticuline

Caption: Workflow for the extraction and purification of this compound.

JAK2/STAT3 Signaling Pathway

jak2_stat3_pathway cytokine Cytokine/ Growth Factor receptor Cytokine Receptor cytokine->receptor jak2_inactive JAK2 receptor->jak2_inactive jak2_active P-JAK2 jak2_inactive->jak2_active Phosphorylation stat3_inactive STAT3 jak2_active->stat3_inactive stat3_active P-STAT3 stat3_inactive->stat3_active Phosphorylation stat3_dimer P-STAT3 Dimer stat3_active->stat3_dimer Dimerization nucleus Nucleus stat3_dimer->nucleus Translocation gene_transcription Gene Transcription (Inflammation, Proliferation) nucleus->gene_transcription reticuline This compound reticuline->jak2_active Inhibits nfkb_pathway stimulus Pro-inflammatory Stimulus receptor Receptor stimulus->receptor ikk_complex IKK Complex receptor->ikk_complex ikb_nfkb IκB-NF-κB Complex ikk_complex->ikb_nfkb ikb IκB nfkb NF-κB nucleus Nucleus nfkb->nucleus Translocation ikb_nfkb->nfkb Release p_ikb P-IκB ikb_nfkb->p_ikb Phosphorylation ub_p_ikb Ub-P-IκB p_ikb->ub_p_ikb Ubiquitination proteasome Proteasomal Degradation ub_p_ikb->proteasome gene_transcription Inflammatory Gene Transcription nucleus->gene_transcription reticuline This compound reticuline->ikk_complex Inhibits

References

Application Notes and Protocols for Enhancing (-)-Reticuline Biosynthesis in Yeast using CRISPR/Cas9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing CRISPR/Cas9 technology, specifically CRISPR activation (CRISPRa), to enhance the biosynthesis of (-)-reticuline in Saccharomyces cerevisiae. This compound is a critical branch-point intermediate in the biosynthesis of a vast array of benzylisoquinoline alkaloids (BIAs), a class of plant secondary metabolites with significant pharmaceutical value, including morphine, codeine, and berberine.

The microbial production of this compound in yeast offers a promising alternative to extraction from plant sources, which can be inefficient and subject to environmental variability. Metabolic engineering strategies have been employed to establish and improve this compound production in yeast. The advent of CRISPR/Cas9 technology provides a powerful tool for precisely and efficiently upregulating the expression of key genes in the biosynthetic pathway, thereby increasing the metabolic flux towards this compound and boosting final titers.

While extensive metabolic engineering has led to high titers of (S)-reticuline, reaching up to 4.8 g/L, the specific contribution of CRISPRa-mediated gene activation to enhancing this compound production is an area of active research. De novo synthesis of reticuline in yeast has been achieved with titers of 19.2 µg/L without CRISPRa enhancement, providing a baseline for improvement.[1] This document outlines the principles, protocols, and potential of using CRISPRa to significantly amplify these yields.

Data Presentation

The following table summarizes representative data from metabolic engineering efforts for this compound production in S. cerevisiae. It is important to note that while CRISPR/Cas9 has been widely used for gene knockouts and integrations in BIA pathways, specific quantitative data directly comparing a parental strain with a CRISPRa-enhanced strain for this compound production is not yet extensively published. The data below serves as a benchmark for what has been achieved through various metabolic engineering strategies, highlighting the potential for CRISPRa to further boost these titers.

Strain DescriptionKey Genetic Modifications / Engineering StrategyThis compound Titer (mg/L)Fold IncreaseReference
Baseline de novo strainHeterologous expression of 11 genes for the reticuline pathway.0.0192-DeLoache et al., 2015[1]
Highly engineered strainMulti-faceted metabolic engineering including gene overexpression, pathway balancing, and fermentation optimization.4800>250,000Narcross et al., 2023 (bioRxiv)[2][3]
Hypothetical CRISPRa StrainTargeted upregulation of rate-limiting enzymes (e.g., TyrH, NCS, OMTs) using CRISPRa in a baseline strain.Expected to be significantly higher than baselineTo be determined-

Signaling Pathways and Experimental Workflows

This compound Biosynthetic Pathway in Engineered Yeast

The de novo biosynthesis of this compound from glucose in Saccharomyces cerevisiae requires the heterologous expression of a multi-enzyme pathway. Key enzymes targeted for upregulation via CRISPRa to enhance metabolic flux are highlighted.

Reticuline_Pathway cluster_endogenous Yeast Endogenous Metabolism cluster_heterologous Heterologous Pathway Glucose Glucose Tyrosine Tyrosine Glucose->Tyrosine Chorismate Pathway L_DOPA L_DOPA Tyrosine->L_DOPA TyrH 4-HPAA 4-HPAA Tyrosine->4-HPAA Ehrlich Pathway Dopamine Dopamine L_DOPA->Dopamine DDC Norcoclaurine Norcoclaurine Dopamine->Norcoclaurine 4-HPAA->Norcoclaurine NCS N_Methylcoclaurine N-Methyl- coclaurine Norcoclaurine->N_Methylcoclaurine 6OMT 3'-hydroxy-N-\nmethylcoclaurine 3'-hydroxy-N- methylcoclaurine N_Methylcoclaurine->3'-hydroxy-N-\nmethylcoclaurine CNMT Reticuline This compound 3'-hydroxy-N-\nmethylcoclaurine->Reticuline 4'OMT TyrH Tyrosine Hydroxylase (TyrH) DDC DOPA Decarboxylase (DDC) NCS Norcoclaurine Synthase (NCS) 6OMT Norcoclaurine 6-O- methyltransferase (6OMT) CNMT Coclaurine N-methyl- transferase (CNMT) 4'OMT 3'-hydroxy-N-methyl- coclaurine 4'-O-methyl- transferase (4'OMT)

Caption: The heterologous biosynthetic pathway for this compound in yeast.

Experimental Workflow for CRISPRa-Mediated Enhancement

This workflow outlines the key steps from designing the CRISPRa system to analyzing the final product.

CRISPRa_Workflow cluster_design Design & Assembly cluster_strain_eng Strain Engineering cluster_production_analysis Production & Analysis sgRNA_design sgRNA Design for Target Gene Promoters (e.g., TyrH, NCS, 6OMT, CNMT, 4'OMT) vector_construction Vector Construction: dCas9-Activator & sgRNA Expression Cassettes sgRNA_design->vector_construction transformation Yeast Transformation with CRISPRa Plasmids vector_construction->transformation selection Selection of Positive Transformants transformation->selection cultivation Cultivation and Induction of CRISPRa System selection->cultivation extraction Extraction of this compound cultivation->extraction analysis Quantification by LC-MS extraction->analysis

References

Application Note: Cell-Free Enzymatic Production of (-)-Reticuline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Reticuline is a crucial branch-point intermediate in the biosynthesis of a wide array of benzylisoquinoline alkaloids (BIAs), a class of plant secondary metabolites with significant pharmacological activities, including analgesic, antimicrobial, and anticancer properties. Traditional production of these valuable compounds relies on extraction from plant sources, which suffers from low yields, batch-to-batch variability, and complex purification processes. Cell-free enzymatic synthesis offers a promising alternative, enabling rapid, controlled, and scalable production of this compound and its derivatives. This application note provides a detailed overview and protocols for the cell-free enzymatic production of this compound, leveraging a cascade of recombinant enzymes. This approach decouples the synthesis from the constraints of living cells, allowing for higher product titers and simplified process optimization.

Principle

The cell-free synthesis of this compound from L-tyrosine involves a multi-enzyme cascade that mimics the natural biosynthetic pathway found in plants. The process starts with the conversion of L-tyrosine to L-DOPA, which is then decarboxylated to dopamine. In parallel, L-tyrosine is converted to 4-hydroxyphenylacetaldehyde (4-HPAA). Dopamine and 4-HPAA are then condensed to form (S)-norcoclaurine, the backbone of BIAs. A series of methylation and hydroxylation reactions subsequently convert (S)-norcoclaurine to the final product, this compound (also referred to as (S)-Reticuline). This cell-free system utilizes crude cell lysates or purified enzymes, along with necessary co-factors, to drive the reaction cascade.

Signaling Pathway Diagram

Reticuline_Biosynthesis cluster_BIA_backbone BIA Backbone Formation cluster_reticuline_synthesis Reticuline Synthesis L_Tyrosine L-Tyrosine L_DOPA L-DOPA L_Tyrosine->L_DOPA TYR/TH p_HPAA 4-HPAA L_Tyrosine->p_HPAA Dopamine Dopamine L_DOPA->Dopamine DDC Dopamine_input Dopamine->Dopamine_input p_HPAA_input p_HPAA->p_HPAA_input Norcoclaurine (S)-Norcoclaurine Norcoclaurine_input Norcoclaurine->Norcoclaurine_input Dopamine_input->Norcoclaurine NCS Coclaurine (S)-Coclaurine N_Methylcoclaurine (S)-N-Methylcoclaurine Coclaurine->N_Methylcoclaurine CNMT Reticuline (-)-(S)-Reticuline N_Methylcoclaurine->Reticuline CYP80B1/4'OMT Norcoclaurine_input->Coclaurine 6OMT

Caption: Biosynthetic pathway of this compound from L-Tyrosine.

Experimental Workflow Diagram

CellFree_Workflow cluster_enzyme_prep Enzyme Preparation cluster_reaction Cell-Free Reaction cluster_purification_analysis Purification & Analysis Gene_Synthesis Gene Synthesis & Codon Optimization Cloning Cloning into Expression Vectors Gene_Synthesis->Cloning Transformation Transformation into E. coli Expression Host Cloning->Transformation Expression Protein Expression (IPTG Induction) Transformation->Expression Harvesting Cell Harvesting & Lysis Expression->Harvesting Lysate_Prep Preparation of Crude Cell Lysate Harvesting->Lysate_Prep Reaction_Setup Reaction Setup: - Enzyme Lysates - Substrates (L-Tyrosine) - Co-factors (SAM, NADPH, etc.) - Buffer Lysate_Prep->Reaction_Setup Incubation Incubation (Controlled Temperature & Time) Reaction_Setup->Incubation Monitoring Reaction Monitoring (HPLC/LC-MS) Incubation->Monitoring Quenching Reaction Quenching Monitoring->Quenching Extraction Product Extraction (e.g., Ethyl Acetate) Quenching->Extraction Purification Purification (e.g., Column Chromatography) Extraction->Purification Analysis Product Analysis (LC-MS, NMR) Purification->Analysis

Caption: General workflow for cell-free enzymatic synthesis of this compound.

Quantitative Data Summary

The following tables summarize typical yields and reaction parameters for the enzymatic production of Reticuline. Note that cell-free systems can achieve high conversion rates in shorter time frames compared to in-vivo fermentation.

Table 1: Comparison of Reticuline Production Systems

Production SystemSubstrateProduct TiterTime (h)Reference
E. coli FermentationDopamine~10 mg/L48[1]
S. cerevisiae FermentationNorlaudanosoline~150 mg/L48[1]
Cell-Free (Crude Extract) Dopamine 55 mg/L 1 [2]
Combined in-vivo/in-vitro Dopamine 593 mg/L N/A [3]

Table 2: Key Enzymes in the this compound Biosynthetic Pathway

EnzymeAbbreviationSource Organism (Example)Function
Tyrosinase / Tyrosine HydroxylaseTYR / THRalstonia solanacearum / Drosophila melanogasterL-Tyrosine → L-DOPA[3]
DOPA DecarboxylaseDDCPseudomonas putidaL-DOPA → Dopamine
Tyrosine AminotransferaseTyrATEscherichia coliL-Tyrosine → 4-hydroxyphenylpyruvate
4-Hydroxyphenylpyruvate DecarboxylaseDODCPseudomonas fluorescens4-hydroxyphenylpyruvate → 4-HPAA
Norcoclaurine SynthaseNCSCoptis japonicaDopamine + 4-HPAA → (S)-Norcoclaurine[4]
Norcoclaurine 6-O-Methyltransferase6OMTCoptis japonica(S)-Norcoclaurine → (S)-Coclaurine[2]
Coclaurine N-MethyltransferaseCNMTCoptis japonica(S)-Coclaurine → (S)-N-Methylcoclaurine[2]
N-methylcoclaurine 3'-hydroxylaseCYP80B1Eschscholzia californica(S)-N-Methylcoclaurine → 3'-hydroxy-N-methylcoclaurine[5]
3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase4'OMTCoptis japonica3'-hydroxy-N-methylcoclaurine → this compound[2]

Experimental Protocols

Protocol 1: Preparation of Enzyme-Enriched Crude Cell Lysates

This protocol describes the preparation of crude cell lysates from E. coli overexpressing the required enzymes for the this compound synthesis cascade.

Materials:

  • E. coli BL21(DE3) strains harboring expression plasmids for each enzyme.

  • LB medium with appropriate antibiotics.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis Buffer: 100 mM Sodium Phosphate (pH 7.3), 10% glycerol, 1 mM DTT.

  • Sonicator.

  • Centrifuge.

Procedure:

  • Inoculate 5 mL of LB medium containing the appropriate antibiotic with a single colony of the E. coli expression strain. Incubate overnight at 37°C with shaking.

  • Inoculate 500 mL of LB medium with the overnight culture. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. Incubate for 16-24 hours at a lower temperature (e.g., 18-25°C) to improve protein solubility.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in 20 mL of ice-cold Lysis Buffer.

  • Lyse the cells by sonication on ice. Use short bursts (e.g., 10 seconds on, 30 seconds off) for a total of 5-10 minutes, or until the suspension is no longer viscous.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to remove cell debris.

  • Carefully collect the supernatant (crude cell lysate) and determine the total protein concentration using a Bradford or BCA assay.

  • The lysates can be used immediately or stored at -80°C in aliquots.

Protocol 2: Cell-Free Enzymatic Synthesis of this compound

This protocol outlines the setup of the one-pot cell-free reaction for this compound synthesis.

Materials:

  • Crude cell lysates for all required enzymes (from Protocol 1).

  • Reaction Buffer: 100 mM Potassium Phosphate (pH 7.0).

  • L-Tyrosine solution (e.g., 100 mM stock in 1 M HCl, adjust pH with NaOH).

  • S-adenosyl-L-methionine (SAM) solution (e.g., 20 mM stock, freshly prepared).

  • NADPH solution (e.g., 50 mM stock).

  • Pyridoxal 5'-phosphate (PLP) solution (e.g., 10 mM stock).

  • FAD solution (e.g., 10 mM stock).

  • Cofactor regeneration system (optional, e.g., glucose, glucose-6-phosphate dehydrogenase).

  • Microcentrifuge tubes or a small reaction vessel.

Procedure:

  • In a microcentrifuge tube, combine the crude cell lysates for each enzyme. The optimal ratio of each lysate should be determined empirically, but a starting point is to add an equal amount of total protein from each lysate.

  • Add the substrates and co-factors to the following final concentrations (starting recommendations, optimization may be required):

    • L-Tyrosine: 5-10 mM

    • SAM: 2-5 mM

    • NADPH: 1-2 mM

    • PLP: 0.1 mM

    • FAD: 0.1 mM

  • Add Reaction Buffer to bring the final reaction volume to the desired amount (e.g., 1 mL).

  • If using a cofactor regeneration system, add the necessary components according to the manufacturer's instructions.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation for 1-24 hours.

  • Monitor the progress of the reaction by taking small aliquots at different time points and analyzing them by HPLC or LC-MS.

Protocol 3: Extraction and Analysis of this compound

This protocol describes the extraction and quantification of the synthesized this compound.

Materials:

  • Ethyl acetate.

  • Saturated sodium bicarbonate solution.

  • Anhydrous sodium sulfate.

  • Rotary evaporator.

  • HPLC or LC-MS system with a C18 column.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • This compound standard.

Procedure:

  • Stop the enzymatic reaction by adding an equal volume of saturated sodium bicarbonate solution to raise the pH to ~9.

  • Extract the this compound by adding 3 volumes of ethyl acetate. Vortex thoroughly and centrifuge to separate the phases.

  • Collect the organic (upper) phase. Repeat the extraction of the aqueous phase twice more.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter to remove the sodium sulfate and evaporate the solvent using a rotary evaporator.

  • Resuspend the dried extract in a known volume of methanol for analysis.

  • Analyze the sample by HPLC or LC-MS. A typical gradient for separation is 10-90% Mobile Phase B over 20 minutes.

  • Identify the this compound peak by comparing the retention time and mass spectrum with an authentic standard.

  • Quantify the amount of this compound produced by creating a standard curve with known concentrations of the standard. The expected [M+H]+ for reticuline is approximately 330.17.[6]

Conclusion

The cell-free enzymatic synthesis of this compound presents a powerful and flexible platform for the production of this key BIA intermediate. By eliminating the need for cell cultivation, this method accelerates the design-build-test cycle for pathway optimization and allows for the production of compounds that may be toxic to living cells. The protocols provided herein offer a solid foundation for researchers to establish and optimize their own cell-free systems for the synthesis of this compound and other valuable plant-derived natural products. Further optimization of enzyme ratios, substrate feeding strategies, and cofactor regeneration can lead to significant improvements in product yield and process efficiency.

References

Application Notes and Protocols for the Chemoenzymatic Synthesis of (-)-Reticuline Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the chemoenzymatic synthesis of (-)-reticuline and its analogues. This approach combines the precision of enzymatic catalysis with the versatility of synthetic chemistry to afford enantiopure benzylisoquinoline alkaloids (BIAs), a class of compounds with significant pharmacological activities.

Introduction

This compound is a crucial branch-point intermediate in the biosynthesis of numerous BIA scaffolds, including morphinans, protoberberines, and aporphines. Traditional chemical synthesis of these complex molecules often involves lengthy routes with challenging stereocontrol. Chemoenzymatic strategies offer a more efficient and stereoselective alternative. This document outlines a modular approach involving the chemical synthesis of a key precursor, followed by enzymatic transformations to introduce chirality and functional group modifications.

A key strategy involves the chemical synthesis of the prochiral intermediate 1,2-dehydroreticuline, which is then stereoselectively reduced to this compound using the enzyme 1,2-dehydroreticuline reductase (DRR).[1][2] This circumvents the multi-step enzymatic pathway found in nature for the synthesis of (S)-reticuline and its subsequent epimerization.[1] Further enzymatic modifications, such as O-methylation, can be employed to generate a variety of analogues.

Chemoenzymatic Synthesis Workflow

The overall workflow for the synthesis of this compound analogues can be divided into two main stages: chemical synthesis of the 1,2-dehydroreticuline precursor and subsequent biocatalytic transformations.

G cluster_chemical Chemical Synthesis cluster_enzymatic Biocatalytic Transformations start Commercially Available Starting Materials amide Amide Formation start->amide Coupling bischler Bischler-Napieralski Cyclization amide->bischler dehydroreticuline 1,2-Dehydroreticuline (Prochiral Intermediate) bischler->dehydroreticuline drr Stereoselective Reduction (1,2-Dehydroreticuline Reductase) dehydroreticuline->drr reticuline This compound drr->reticuline omts O-Methylation (OMTs) reticuline->omts analogues This compound Analogues omts->analogues

Caption: Chemoenzymatic workflow for this compound analogue synthesis.

Experimental Protocols

Section 1: Chemical Synthesis of 1,2-Dehydroreticuline

This protocol describes the synthesis of the key prochiral intermediate, 1,2-dehydroreticuline, via a Bischler-Napieralski reaction.[1][2]

Materials:

  • Appropriate phenethylamine and phenylacetic acid derivatives

  • Coupling agents (e.g., DCC, EDC)

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous solvents (e.g., acetonitrile, dichloromethane)

  • Hydrochloric acid (HCl)

Procedure:

  • Amide Formation:

    • Dissolve the phenethylamine derivative (1.0 eq) and the phenylacetic acid derivative (1.0 eq) in an anhydrous solvent.

    • Add the coupling agent (1.1 eq) portion-wise at 0 °C.

    • Stir the reaction mixture at room temperature until completion (monitored by TLC or LC-MS).

    • Filter the reaction mixture and concentrate the filtrate under reduced pressure.

    • Purify the resulting amide by column chromatography.

  • Bischler-Napieralski Cyclization:

    • Dissolve the purified amide (1.0 eq) in anhydrous acetonitrile.

    • Add phosphorus oxychloride (2.0-3.0 eq) dropwise at 0 °C.

    • Reflux the reaction mixture until the starting material is consumed (monitored by TLC or LC-MS).

    • Cool the reaction mixture to room temperature and remove the solvent and excess POCl₃ under reduced pressure.

    • Purify the crude product by flash chromatography.

    • Treat the purified product with aqueous HCl to obtain 1,2-dehydroreticuline hydrochloride as a crystalline solid.[1]

Section 2: Biocatalytic Reduction of 1,2-Dehydroreticuline

This protocol details the stereoselective reduction of 1,2-dehydroreticuline to this compound using recombinant 1,2-dehydroreticuline reductase (DRR).[1][3]

Enzyme Preparation:

  • Express the gene encoding for DRR from Papaver somniferum in a suitable host, such as E. coli.

  • Purify the recombinant enzyme using affinity chromatography (e.g., Ni-NTA). A detailed protocol for the expression and purification of similar recombinant enzymes can be adapted.[4][5]

Reaction Conditions:

  • Reaction Buffer: e.g., 100 mM Tris-HCl, pH 8.5.[3]

  • Substrate (1,2-dehydroreticuline): 10-20 mM.[1]

  • Enzyme: Purified DRR or whole lyophilized cells expressing DRR.[1]

  • Cofactor: NADPH (1.0-1.2 eq). A cofactor regeneration system (e.g., glucose dehydrogenase/glucose) can be employed for larger scale reactions.[1]

  • Temperature: 30 °C.[3]

  • Reaction Time: 3-4 hours.[1]

Procedure:

  • Prepare the reaction mixture containing the reaction buffer, 1,2-dehydroreticuline, and NADPH.

  • Initiate the reaction by adding the purified DRR enzyme or whole cells.

  • Incubate the reaction at 30 °C with gentle agitation.

  • Monitor the reaction progress by HPLC.

  • Upon completion, quench the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate).

  • Extract the product into the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting this compound by column chromatography.

Section 3: Synthesis of this compound Analogues using O-Methyltransferases (OMTs)

This protocol describes the general procedure for the O-methylation of this compound or its analogues using recombinant O-methyltransferases.

Enzyme Preparation:

  • Express and purify the desired OMTs (e.g., norcoclaurine 6-O-methyltransferase (6OMT), coclaurine N-methyltransferase (CNMT), 3′-hydroxy-N-methylcoclaurine 4′-O-methyltransferase (4′OMT)) as described for DRR.[6][7][8]

Reaction Conditions:

  • Reaction Buffer: e.g., 50 mM potassium phosphate buffer, pH 7.5.

  • Substrate (this compound or analogue): 1-5 mM.

  • Enzyme: Purified OMT.

  • Cofactor: S-adenosyl methionine (SAM) (1.2-1.5 eq).

  • Temperature: 37 °C.

  • Reaction Time: 2-16 hours.

Procedure:

  • Prepare the reaction mixture containing the reaction buffer, the substrate, and SAM.

  • Initiate the reaction by adding the purified OMT.

  • Incubate the reaction at 37 °C.

  • Monitor the reaction by HPLC or LC-MS.

  • Work-up and purify the product as described in Section 2.

Data Presentation

The following tables summarize the quantitative data for the key chemoenzymatic steps.

Table 1: Chemical Synthesis of 1,2-Dehydroreticuline

Starting MaterialsProductOverall Yield (%)Reference
Eugenol-derived phenethylamine and phenylacetic acid1,2-Dehydroreticuline39[1]
Commercially available precursors1,2-Dehydroreticuline78[2]

Table 2: Biocatalytic Reduction of 1,2-Dehydroreticuline to this compound

SubstrateEnzymeProductConversion (%)Isolated Yield (%)Enantiomeric Excess (ee, %)Reference
1,2-DehydroreticulinePsDRRThis compoundquantitative92>99[1][2]

Table 3: Enzymatic Synthesis of this compound Analogues

SubstrateEnzymeProductConversion (%)Isolated Yield (%)Enantiomeric Excess (ee, %)Reference
(S)-Norcoclaurine6OMT(S)-Coclaurine>95->99[9]
(S)-CoclaurineCNMT(S)-N-Methylcoclaurine>95->99[9]
(S)-N-Methylcoclaurine4'OMT(S)-Reticuline>90->99[9]

Note: Data for specific this compound analogues are often reported in the context of larger biosynthetic pathway reconstructions. The yields and conversions can vary significantly based on the specific substrate and reaction conditions.

Analytical Methods

Chiral HPLC Analysis of Reticuline Enantiomers

The enantiomeric excess of this compound and its analogues can be determined by chiral High-Performance Liquid Chromatography (HPLC).

Recommended Method:

  • Column: Chiralpak IB or a similar polysaccharide-based chiral stationary phase.[10][11]

  • Mobile Phase: A mixture of n-hexane and a polar organic solvent (e.g., isopropanol, ethanol) with a basic additive (e.g., diethylamine, 0.1%) for basic compounds. A typical starting condition could be n-hexane:isopropanol (80:20, v/v) + 0.1% diethylamine.[12]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 280 nm).

  • Column Temperature: 25 °C.

Method Development:

If the initial conditions do not provide adequate separation, the mobile phase composition (ratio of hexane to alcohol) and the type of alcohol can be varied. For more polar analogues, reversed-phase conditions on a suitable chiral column (e.g., Chiralcel OD-RH) with a mobile phase of acetonitrile/water or methanol/water with a buffer may be more effective.[12]

Signaling Pathways and Logical Relationships

Biosynthetic Pathway to this compound Analogues

The following diagram illustrates the key enzymatic steps in the chemoenzymatic synthesis of this compound analogues, starting from the chemically synthesized 1,2-dehydroreticuline.

G dehydroreticuline 1,2-Dehydroreticuline drr DRR (NADPH) dehydroreticuline->drr reticuline This compound drr->reticuline omt1 OMT 1 (SAM) reticuline->omt1 omt2 OMT 2 (SAM) reticuline->omt2 analogue1 Analogue 1 omt1->analogue1 analogue2 Analogue 2 omt2->analogue2

Caption: Enzymatic cascade for this compound analogue synthesis.

Experimental Workflow for Enzyme Production and Reaction

This diagram outlines the general workflow for producing the recombinant enzymes and carrying out the biocatalytic reactions.

G cluster_expression Enzyme Expression cluster_purification Enzyme Purification cluster_reaction Biocatalytic Reaction clone Gene Cloning into Expression Vector transform Transformation into E. coli clone->transform culture Cell Culture and Induction (IPTG) transform->culture harvest Cell Harvesting culture->harvest lysis Cell Lysis harvest->lysis chromatography Affinity Chromatography lysis->chromatography pure_enzyme Purified Enzyme chromatography->pure_enzyme reaction_setup Reaction Setup (Substrate, Cofactor, Buffer) pure_enzyme->reaction_setup incubation Incubation reaction_setup->incubation workup Reaction Work-up and Product Purification incubation->workup product Final Product workup->product

Caption: Workflow for recombinant enzyme production and biocatalysis.

References

High-Yield Microbial Fermentation for (S)-Reticuline Production: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

**(S)-Reticuline, a pivotal intermediate in the biosynthesis of numerous valuable benzylisoquinoline alkaloids (BIAs) such as morphine, codeine, and berberine, is a key target for metabolic engineering in microbial systems. This document provides detailed application notes and protocols for the high-yield fermentative production of (S)-Reticuline in engineered Escherichia coli and Saccharomyces cerevisiae.

Application Notes

The microbial production of (S)-Reticuline offers a promising and sustainable alternative to extraction from plant sources, which often suffer from low yields and complex purification processes.[1][2] Engineered microbes can be cultivated in controlled fermenters, allowing for scalable and consistent production. Key to achieving high yields is the strategic implementation of metabolic engineering to channel carbon flux towards the desired product and to overcome regulatory hurdles within the host organism.

Recent advancements have led to significant improvements in (S)-Reticuline titers. In E. coli, strategies have included the construction of novel biosynthetic pathways, optimization of enzyme expression, and enhancement of precursor availability.[1][3] One approach involved the development of an artificial biosynthetic pathway based on 4-hydroxyphenylacetate 3-hydroxylase (HpaBC), which, coupled with increased precursor supply, yielded up to 307 ± 26.8 mg/L of (S)-Reticuline.[1][4][5] Another study reported a production of 593 mg of pure (S)-Reticuline from a 1 L reaction mixture by combining in vivo production of an intermediate with in vitro enzymatic synthesis.[2][6]

In Saccharomyces cerevisiae, the focus has been on reconstructing the multi-enzyme pathway from L-tyrosine and optimizing fermentation conditions.[7][8] Fed-batch fermentation strategies have proven effective in boosting production, with one study achieving 4 g/L of (S)-Reticuline.[9] The compartmentalization of toxic enzymes within organelles like the peroxisome has also been explored to enhance yields.[5]

Quantitative Data Summary

The following table summarizes the reported production titers of (S)-Reticuline in various microbial systems under different conditions.

Host OrganismEngineering StrategyFermentation ScaleTiter (mg/L)Reference
Escherichia coliOverexpression of biosynthetic genesShake Flask46[3][10]
Escherichia coliCo-culture with S. cerevisiaeNot Specified7.2[7]
Escherichia coliArtificial pathway with HpaBCNot Specified307 ± 26.8[1][4][5]
Escherichia coliIn vivo/in vitro combination1 L Reaction593[2][6]
Escherichia coliL-tyrosine overproducing strainJar Fermenter55[10]
Escherichia coliTransport engineering (AtDTX1)Not Specified25[11]
Saccharomyces cerevisiaeDe novo biosynthesis from glucoseNot Specified0.0806[12][13]
Saccharomyces cerevisiaeFed-batch fermentationBioreactor4000[9]
Saccharomyces cerevisiaeDe novo biosynthesis from tyrosineNot Specified0.0192[7]

Signaling Pathways and Experimental Workflows

(S)-Reticuline Biosynthetic Pathway in Engineered Microbes

Caption: Biosynthetic pathway for (S)-Reticuline from a simple carbon source in engineered microbes.

General Experimental Workflow for Microbial (S)-Reticuline Production

Experimental_Workflow Strain_Engineering Strain Engineering (Gene Integration/Plasmid Transformation) Preculture Pre-culture Preparation (e.g., LB or YPD medium) Strain_Engineering->Preculture Fermentation Fermentation (Batch or Fed-batch) Preculture->Fermentation Induction Induction of Gene Expression (e.g., IPTG) Fermentation->Induction Sampling Time-course Sampling (OD600 and Metabolite Analysis) Induction->Sampling Harvesting Cell Harvesting (Centrifugation) Sampling->Harvesting Extraction Product Extraction (e.g., Solvent Extraction) Harvesting->Extraction Analysis Analysis (LC-MS/MS) Extraction->Analysis Purification Purification (e.g., Chromatography) Extraction->Purification Final_Product Pure (S)-Reticuline Purification->Final_Product

Caption: A generalized workflow for the production and analysis of (S)-Reticuline.

Experimental Protocols

Protocol 1: Fermentation of Engineered E. coli for (S)-Reticuline Production (Shake Flask Scale)

This protocol is a composite based on methodologies described in the literature.[3][10]

1. Strain Preparation:

  • Transform chemically competent E. coli (e.g., a tyrosine-overproducing strain) with plasmids carrying the genes for the (S)-Reticuline biosynthetic pathway (e.g., NCS, ScTYR, DODC, optMAO, 6OMT, 4'OMT, CNMT).

  • Plate on LB agar with appropriate antibiotics and incubate overnight at 37°C.

2. Pre-culture:

  • Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotics.

  • Incubate overnight at 37°C with shaking at 200 rpm.

3. Fermentation:

  • Inoculate 50 mL of M9 minimal medium (supplemented with 2% glucose or glycerol, 1% casamino acids, and antibiotics) in a 250 mL baffled flask with the overnight pre-culture to an initial OD600 of 0.1.

  • Incubate at 30°C with shaking at 200 rpm.

4. Induction:

  • When the culture reaches an OD600 of 0.6-0.8, induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.[10]

  • Continue incubation at a reduced temperature, e.g., 25°C, for 48-72 hours.

5. Sample Collection and Extraction:

  • Collect 1 mL of culture broth.

  • Centrifuge at 13,000 rpm for 10 min to pellet the cells.

  • The supernatant can be directly analyzed or extracted. For extraction, add an equal volume of ethyl acetate, vortex vigorously, and centrifuge to separate the phases. Collect the organic phase.

  • For intracellular analysis, resuspend the cell pellet in a suitable solvent (e.g., methanol), lyse the cells (e.g., by sonication), and centrifuge to remove cell debris.

6. Analysis:

  • Analyze the extracted samples by LC-MS/MS to quantify the (S)-Reticuline concentration.

  • Use an authentic (S)-Reticuline standard for calibration.

Protocol 2: Fed-Batch Fermentation of Engineered S. cerevisiae for (S)-Reticuline Production

This protocol is a generalized representation based on fed-batch strategies.[9]

1. Strain Preparation:

  • Use an engineered S. cerevisiae strain with the integrated (S)-Reticuline biosynthetic pathway.

  • Prepare a starter culture in YPD medium.

2. Batch Phase:

  • Inoculate a bioreactor containing a defined minimal medium with the starter culture.

  • Maintain pH at 5.0 (controlled by addition of NH4OH) and temperature at 30°C.

  • Run in batch mode until the initial carbon source (e.g., glucose) is depleted.

3. Fed-Batch Phase:

  • Initiate a fed-batch feeding strategy with a concentrated solution of the carbon source (e.g., 500 g/L sucrose).[9]

  • The feeding rate can be either pulsed or exponential to maintain a low but non-limiting substrate concentration.

  • Continue the fermentation for an extended period (e.g., 120-160 hours).

4. Sample Collection and Analysis:

  • Periodically draw samples from the bioreactor.

  • Separate the supernatant and cell pellet by centrifugation.

  • Extract (S)-Reticuline from the supernatant and/or cell lysate.

  • Quantify the product using LC-MS/MS.

Disclaimer: These protocols are intended as a general guide. Optimal conditions such as media composition, induction parameters, and fermentation feeding strategies may vary depending on the specific microbial strain and genetic constructs used. Researchers should optimize these parameters for their specific system.

References

Application Notes & Protocols for Reticuline Accumulation via Plant Tissue Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reticuline is a pivotal branch-point intermediate in the biosynthesis of a vast array of benzylisoquinoline alkaloids (BIAs), a class of plant secondary metabolites with significant pharmacological value. These include well-known drugs such as morphine, codeine, berberine, and sanguinarine. The limited availability of these compounds from natural plant sources, which can be affected by geographical, climatic, and political factors, has driven the search for alternative production platforms.[1][2] Plant tissue culture offers a promising, sustainable, and controllable method for producing high-value secondary metabolites like reticuline.[3][4][5][6] By cultivating plant cells in a controlled in vitro environment, it is possible to optimize conditions and apply specific strategies to enhance the yield of target compounds, overcoming the limitations of whole plant cultivation.[6][7][8]

This document provides detailed application notes and experimental protocols for enhancing reticuline accumulation in plant cell cultures. The key strategies covered include elicitation, precursor feeding, and metabolic engineering.

Key Strategies for Enhancing Reticuline Production

Elicitation

Elicitation is a highly effective technique for stimulating the production of secondary metabolites in plant cell cultures.[2][4][9] Elicitors are compounds that trigger defense responses in plants, which often involve the upregulation of secondary metabolic pathways.[8][9] For BIA biosynthesis, biotic elicitors like fungal extracts and signaling molecules such as methyl jasmonate (MeJA) and salicylic acid (SA) are particularly effective.[2][4][8]

  • Jasmonates (e.g., Methyl Jasmonate - MeJA): MeJA is a key signaling molecule in plant defense against herbivores and necrotrophic pathogens.[10][11] Its application to cell cultures can dramatically increase the expression of genes involved in alkaloid biosynthesis.[12][13][14] The signaling cascade involves the degradation of JAZ repressor proteins, which allows transcription factors (like MYC2) to activate defense-related genes.[10][11][15]

  • Salicylic Acid (SA): SA is another critical phytohormone involved in plant defense, primarily against biotrophic pathogens.[16][17][18] It can work synergistically with jasmonates to induce the production of certain secondary metabolites.[16] The SA signaling pathway involves the master regulator NPR1, which, upon SA perception, activates transcription factors that bind to the promoters of defense genes.[16][19][20]

Precursor Feeding

The biosynthesis of reticuline begins with the amino acid tyrosine. Supplying the culture medium with tyrosine or downstream intermediates can increase the metabolic flux towards reticuline. This strategy bypasses potential rate-limiting steps in the early stages of the pathway and can significantly boost final product yield. (S)-reticuline itself is the central precursor to major classes of isoquinoline alkaloids.[21][22]

Metabolic Engineering

Metabolic engineering provides a powerful and targeted approach to enhance reticuline production by modifying the plant's genetic makeup.[1][23] This can involve:

  • Overexpression of Key Biosynthetic Genes: Increasing the expression of rate-limiting enzymes in the reticuline pathway.

  • Downregulation of Competing Pathways: Using techniques like RNA interference (RNAi) to block metabolic pathways that divert precursors away from reticuline synthesis.

  • Expression of Regulatory Genes: Introducing transcription factors that globally upregulate the entire BIA pathway.

  • Genetic Transformation: Agrobacterium tumefaciens-mediated transformation is a widely used method to introduce foreign genes into plant cells to create stable transgenic cell lines.[24][25][26]

Data on Elicitation Strategies for Alkaloid Production

The following tables summarize quantitative data on the effect of various elicitors on the production of reticuline-derived alkaloids in different plant cell culture systems.

Table 1: Effect of Methyl Jasmonate (MeJA) Elicitation on Alkaloid Production

Plant SpeciesCulture TypeElicitor ConcentrationTarget Alkaloid(s)Fold Increase (vs. Control)Reference
Taxus cuspidataCell Culture100 µM MeJAPaclitaxel~140[8]
Salvia miltiorrhizaHairy RootsNot SpecifiedTanshinonesEffective[14]
Taxus chinensisCell CultureNot SpecifiedTaxolEffective[14]
Catharanthus roseusCell CultureNot SpecifiedAjmalicine1.15[8]

Table 2: Effect of Other Elicitors on Alkaloid Production

Plant SpeciesCulture TypeElicitor & ConcentrationTarget Alkaloid(s)Fold Increase (vs. Control)Reference
Coptis japonicaCell Culture3% Sucrose, 0.5 mg/L 2,4-DBerberineSignificant Increase[27]
Berberis aristataCell Culture1 mg/L IBA, 0.5 mg/L KinetinBerberineSignificant Increase[27]
Catharanthus roseusCell Cultureβ-CyclodextrinAjmalicine1.32[8]
Catharanthus roseusCell CultureMeJA + β-CyclodextrinAjmalicine2.08[8]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways activated by elicitors and the general experimental workflow for establishing and analyzing engineered plant cell cultures.

Jasmonic_Acid_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm / Nucleus Stress Biotic/Abiotic Stress JA_Biosynthesis JA Biosynthesis Stress->JA_Biosynthesis triggers JA_Ile JA-Ile (Active form) JA_Biosynthesis->JA_Ile SCF_COI1 SCF-COI1 Complex JA_Ile->SCF_COI1 binds to JAZ JAZ Repressor SCF_COI1->JAZ targets for degradation MYC2 MYC2 (TF) JAZ->MYC2 represses Defense_Genes Defense Gene Expression MYC2->Defense_Genes activates Metabolite_Production Reticuline Pathway Upregulation Defense_Genes->Metabolite_Production

Caption: Simplified Jasmonic Acid (JA) signaling pathway leading to secondary metabolite production.

Salicylic_Acid_Signaling cluster_membrane Cell Membrane / Cytoplasm cluster_nucleus Nucleus Pathogen Pathogen (PAMPs) SA_Biosynthesis SA Biosynthesis Pathogen->SA_Biosynthesis triggers SA Salicylic Acid (SA) SA_Biosynthesis->SA NPR1_inactive NPR1 (inactive) SA->NPR1_inactive activates NPR1_active NPR1 (active) NPR1_inactive->NPR1_active translocates to nucleus TGA_TF TGA Transcription Factors NPR1_active->TGA_TF interacts with PR_Genes PR Gene Expression TGA_TF->PR_Genes activates Metabolite_Production Secondary Metabolite Biosynthesis PR_Genes->Metabolite_Production

Caption: Simplified Salicylic Acid (SA) signaling pathway for defense gene activation.

Experimental_Workflow cluster_strategies Enhancement Strategies Explant 1. Explant Selection (e.g., leaf, stem) Sterilization 2. Surface Sterilization Explant->Sterilization Callus_Induction 3. Callus Induction (Solid Medium + Hormones) Sterilization->Callus_Induction Suspension_Culture 4. Suspension Culture (Liquid Medium) Callus_Induction->Suspension_Culture Elicitation 5a. Elicitation (e.g., MeJA, SA) Suspension_Culture->Elicitation Transformation 5b. Transformation (Agrobacterium) Suspension_Culture->Transformation Harvest 6. Cell Harvest & Biomass Measurement Elicitation->Harvest Transformation->Harvest Extraction 7. Metabolite Extraction Harvest->Extraction Analysis 8. Quantification (HPLC / LC-MS) Extraction->Analysis Data 9. Data Analysis Analysis->Data

Caption: General experimental workflow for enhancing reticuline accumulation in plant cell cultures.

Experimental Protocols

Protocol 1: Establishment of Plant Cell Suspension Culture

This protocol describes the general procedure for initiating callus and establishing a cell suspension culture from a plant explant.[3][7][14][28]

Materials:

  • Plant explant (e.g., young leaves, stems of a BIA-producing species)

  • 70% (v/v) Ethanol

  • 10-20% Commercial bleach solution with a drop of Tween-20

  • Sterile distilled water

  • Callus Induction Medium (CIM): Murashige and Skoog (MS) basal medium with vitamins, 3% (w/v) sucrose, 0.8% (w/v) agar, and plant growth regulators (e.g., 2,4-Dichlorophenoxyacetic acid (2,4-D) at 0.5-2.0 mg/L).

  • Liquid Suspension Medium (LSM): MS basal medium with vitamins, 3% (w/v) sucrose, and the same plant growth regulators as CIM but without agar.

  • Sterile petri dishes, flasks, scalpels, and forceps.

  • Laminar flow hood.

  • Incubator/growth chamber (25 ± 2°C, dark or 16/8h light/dark photoperiod).

  • Orbital shaker (110-130 rpm).

Procedure:

  • Explant Sterilization: a. Wash the explant material under running tap water. b. In a laminar flow hood, immerse the explants in 70% ethanol for 30-60 seconds. c. Transfer to the bleach solution and agitate for 10-15 minutes. d. Rinse the explants 3-4 times with sterile distilled water.

  • Callus Induction: a. Cut the sterilized explants into small pieces (approx. 1 cm²) and place them on the surface of the solid CIM in petri dishes. b. Seal the petri dishes with paraffin film and incubate in the dark at 25 ± 2°C. c. Observe for callus formation at the cut edges, typically within 2-4 weeks. d. Subculture the developing callus onto fresh CIM every 3-4 weeks. Select for friable (easily crumbled) callus, which is ideal for establishing suspension cultures.[3]

  • Initiation of Suspension Culture: a. Transfer approximately 2-3 g of friable callus into a 250 mL flask containing 50 mL of sterile LSM. b. Place the flask on an orbital shaker at 110-130 rpm under controlled temperature (25 ± 2°C) and light conditions. c. The callus should disperse into fine cell aggregates, forming a suspension culture.

  • Maintenance of Suspension Culture: a. Subculture the suspension every 7-14 days by transferring a fraction (e.g., 10 mL) of the culture into a fresh flask of LSM. This maintains the cells in the exponential growth phase. b. Monitor cell viability and density using methods like Packed Cell Volume (PCV) or cell counting with a hemocytometer.[3][29]

Protocol 2: Elicitation for Enhanced Reticuline Production

This protocol outlines the application of an elicitor (Methyl Jasmonate) to an established cell suspension culture.

Materials:

  • Established plant cell suspension culture (7-10 days old, in exponential growth phase).

  • Methyl Jasmonate (MeJA) stock solution (e.g., 100 mM in ethanol or DMSO), sterilized by filtration.

  • Sterile flasks.

  • Micropipettes.

Procedure:

  • Prepare a fresh subculture of your cell suspension as described in Protocol 1.

  • Allow the culture to grow for 7-10 days.

  • Prepare a working solution of MeJA from the sterile stock. The final concentration in the culture typically ranges from 50 to 200 µM. An optimization experiment is recommended.[8]

  • Aseptically add the required volume of MeJA solution to the cell culture flasks. Add an equivalent volume of the solvent (e.g., ethanol) to a control flask.

  • Return the flasks to the orbital shaker and incubate for the desired elicitation period (e.g., 24, 48, 72, 96 hours). The optimal harvest time needs to be determined experimentally.

  • After the incubation period, harvest the cells by filtration or centrifugation for subsequent analysis.

Protocol 3: Agrobacterium-mediated Transformation of Cell Cultures

This protocol provides a simplified method for the stable transformation of plant cell suspension cultures to engineer the reticuline pathway.[24][30]

Materials:

  • Agrobacterium tumefaciens strain (e.g., GV3101) carrying a binary vector with the gene of interest (e.g., a key biosynthetic enzyme or transcription factor) and a selectable marker (e.g., kanamycin resistance).

  • YEB or LB medium for Agrobacterium culture, with appropriate antibiotics.

  • Actively growing plant cell suspension culture (3-4 days after subculture).

  • Co-cultivation medium (LSM supplemented with acetosyringone, e.g., 100-200 µM).

  • Washing medium (LSM).

  • Selection medium (Solid CIM or LSM containing a selective agent like kanamycin and an antibiotic to eliminate Agrobacterium, such as cefotaxime or carbenicillin).

Procedure:

  • Prepare Agrobacterium Culture: a. Inoculate a single colony of the engineered Agrobacterium into YEB medium with antibiotics and grow overnight at 28°C with shaking. b. The next day, pellet the bacteria by centrifugation, discard the supernatant, and resuspend the cells in liquid co-cultivation medium to an OD600 of 0.5-0.8.

  • Co-cultivation: a. Take an aliquot of the plant cell suspension culture (e.g., 10 mL). b. Add the resuspended Agrobacterium suspension to the plant cells. The ratio can vary but 1:10 (v/v) is a common starting point. c. Incubate the mixture on an orbital shaker for 2-3 days at a slightly lower temperature (e.g., 22-24°C) in the dark.[30]

  • Elimination and Selection: a. After co-cultivation, wash the plant cells several times with fresh LSM to remove excess bacteria. b. Plate the washed cells onto solid selection medium containing the appropriate selective agent (e.g., 50 mg/L kanamycin) and bacteriostatic agent (e.g., 250 mg/L cefotaxime). c. Incubate the plates at 25°C.

  • Establishment of Transgenic Lines: a. Over several weeks, resistant calli will begin to grow on the selection medium. b. Transfer these putative transgenic calli to fresh selection medium to propagate. c. Once sufficient transgenic callus is obtained, confirm the presence and expression of the transgene via PCR, RT-PCR, or Western blotting. d. Establish new transgenic suspension cultures from the confirmed calli as described in Protocol 1.

Protocol 4: Extraction and Quantification of Reticuline

This protocol describes a general method for extracting and quantifying reticuline from harvested plant cells using High-Performance Liquid Chromatography (HPLC).[29][31][32]

Materials:

  • Harvested and lyophilized (freeze-dried) plant cells.

  • Methanol or Ethanol.

  • Extraction solvent (e.g., Methanol with 1% acetic acid).

  • Vortex mixer, sonicator.

  • Centrifuge.

  • Syringe filters (0.22 or 0.45 µm).

  • HPLC system with a UV or MS detector.

  • C18 HPLC column.

  • Reticuline analytical standard.

  • Mobile phase (e.g., a gradient of acetonitrile and ammonium acetate buffer).

Procedure:

  • Extraction: a. Weigh approximately 100 mg of lyophilized cell powder into a microcentrifuge tube. b. Add 1.5 mL of extraction solvent. c. Vortex vigorously for 1 minute, then sonicate for 30 minutes in a water bath. d. Centrifuge at high speed (e.g., 13,000 rpm) for 15 minutes. e. Carefully transfer the supernatant to a new tube. Repeat the extraction on the pellet and combine the supernatants. f. Evaporate the solvent to dryness under a stream of nitrogen or in a vacuum concentrator.

  • Sample Preparation for HPLC: a. Re-dissolve the dried extract in a known volume (e.g., 500 µL) of the initial mobile phase. b. Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis: a. Prepare a calibration curve using the reticuline analytical standard at several concentrations. b. Inject the sample onto the HPLC system. A typical method would use a C18 column with a gradient elution.[31] c. Identify the reticuline peak in the sample chromatogram by comparing its retention time to that of the standard. d. Quantify the amount of reticuline in the sample by integrating the peak area and comparing it to the standard curve. The results are typically expressed as mg per g of dry weight (DW) of the cells.

References

Troubleshooting & Optimization

Technical Support Center: Microbial (-)-Reticuline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with low yield in microbial (-)-Reticuline synthesis.

Troubleshooting Guide

Issue 1: Low or no production of this compound

Question: My engineered E. coli/S. cerevisiae strain is not producing detectable amounts of this compound, or the titer is significantly lower than expected. What are the potential causes and how can I troubleshoot this?

Answer:

Low or undetectable this compound production can stem from several factors, ranging from issues with the expression of biosynthetic pathway enzymes to suboptimal fermentation conditions. Here’s a systematic approach to identifying and resolving the problem:

  • Verify Enzyme Expression and Activity:

    • Problem: One or more enzymes in the biosynthetic pathway may not be expressing correctly or may be inactive in the microbial host. Plant-derived enzymes, particularly cytochrome P450s, can be challenging to express functionally in microbial systems.[1][2]

    • Troubleshooting Steps:

      • Confirm Protein Expression: Use SDS-PAGE and Western blotting to confirm the expression of each enzyme in your pathway.

      • Perform In Vitro Enzyme Assays: Prepare cell lysates and perform assays with known substrates for each enzyme to confirm their activity. For example, you can assay the activity of methyltransferases using S-adenosyl-L-methionine (SAM) as a methyl donor and the appropriate substrate.

      • Enzyme Optimization: Consider codon optimization of your genes for the specific microbial host. You might also explore using enzymes from different plant sources, as their expression and activity levels can vary.[3]

  • Assess Precursor and Cofactor Availability:

    • Problem: The synthesis of this compound is dependent on a sufficient supply of precursors like L-tyrosine and dopamine, as well as cofactors such as S-adenosyl-L-methionine (SAM) and NAD(P)H.[1][4]

    • Troubleshooting Steps:

      • Precursor Supplementation: In initial experiments, supplement the culture medium with precursors like dopamine to isolate and troubleshoot the later steps of the pathway.[5]

      • Metabolic Engineering for Precursor Supply: If the goal is de novo synthesis, engineer the host to overproduce necessary precursors. For L-tyrosine overproduction in E. coli, this can involve disrupting repressor genes (e.g., tyrR) and overexpressing key enzymes in the aromatic amino acid biosynthesis pathway.[6]

      • Cofactor Engineering: Enhance the intracellular pool of necessary cofactors. For example, overexpressing enzymes involved in the SAM biosynthesis pathway can improve the efficiency of methylation steps. Similarly, engineering the central metabolism to favor NADPH production can be beneficial.[4][7]

  • Identify and Mitigate Toxic Intermediates:

    • Problem: The accumulation of certain pathway intermediates, such as dopamine and 3,4-dihydroxyphenylacetaldehyde (DHPAA), can be toxic to microbial cells, leading to growth inhibition and reduced product yield.[8][9]

    • Troubleshooting Steps:

      • Metabolite Analysis: Use LC-MS to analyze intracellular and extracellular metabolites to identify any accumulating intermediates.

      • Pathway Balancing: Fine-tune the expression levels of pathway enzymes to prevent the buildup of toxic intermediates. This can be achieved by using promoters of different strengths or by altering gene copy numbers.[10]

      • Alternative Pathway Engineering: Consider engineering alternative pathways that avoid toxic intermediates. For instance, some strategies utilize a 4-hydroxyphenylacetaldehyde (4HPAA) pathway which may be more stable.[8]

  • Optimize Fermentation Conditions:

    • Problem: Suboptimal fermentation conditions can significantly impact cell growth and enzyme activity, leading to poor product yields.

    • Troubleshooting Steps:

      • pH and Temperature: Optimize the pH and temperature of your culture. For instance, some plant enzymes exhibit better stability and activity at lower temperatures (e.g., 20-25°C) than the optimal growth temperature for the microbial host.[11] Maintaining a stable pH can also be critical for product stability and enzyme function.[11]

      • Media Composition: Systematically optimize the composition of your fermentation medium, including carbon and nitrogen sources, using methods like response surface methodology.[12][13][14]

      • Aeration and Agitation: Ensure adequate aeration and agitation to maintain cell health and productivity, especially in high-density cultures.

Frequently Asked Questions (FAQs)

Q1: Which microbial host is better for this compound synthesis, E. coli or S. cerevisiae?

A1: Both E. coli and S. cerevisiae have been successfully engineered for this compound production, and the choice of host depends on the specific goals of your project.

  • E. coli is often favored for its rapid growth, well-established genetic tools, and high-level production of amino acid precursors.[2][15] However, it can be challenging to achieve functional expression of certain plant enzymes, particularly cytochrome P450s, which are often required for downstream benzylisoquinoline alkaloid (BIA) synthesis.[2]

  • S. cerevisiae , as a eukaryote, is generally more suitable for expressing membrane-bound plant enzymes like cytochrome P450s.[2][15] While early efforts in yeast resulted in lower titers compared to E. coli, recent advancements in metabolic engineering have significantly improved yields, making yeast a competitive platform.[15][16]

In some cases, a co-culture system of E. coli and S. cerevisiae has been used to leverage the strengths of both organisms.[3][11]

Q2: My this compound yield is improving, but I'm seeing a mix of (S)- and (R)-reticuline. How can I improve stereospecificity?

A2: The formation of racemic reticuline suggests that a spontaneous, non-enzymatic condensation reaction may be occurring alongside the desired stereospecific enzymatic reaction catalyzed by norcoclaurine synthase (NCS).[5] To improve the stereospecificity for (-)-(S)-Reticuline:

  • Increase NCS Expression/Activity: Overexpressing a highly active NCS can help to ensure that the enzymatic reaction outcompetes the spontaneous reaction.[8]

  • Fine-Tune Upstream Pathway: Balancing the production of the precursors that feed into the NCS-catalyzed step can prevent their accumulation to levels that favor the spontaneous reaction.

Q3: What are some key metabolic engineering strategies to significantly boost this compound titers?

A3: Several key strategies have proven effective in increasing this compound yields:

  • Increasing Precursor Flux: This involves overexpressing feedback-resistant versions of enzymes in the shikimate and aromatic amino acid biosynthesis pathways to increase the supply of L-tyrosine.[1]

  • Pathway Balancing: Carefully balancing the expression of all enzymes in the pathway is crucial to avoid the accumulation of toxic intermediates and ensure a smooth metabolic flow towards the final product.[10]

  • Cofactor Regeneration: Implementing systems for the efficient regeneration of cofactors like SAM and NAD(P)H can prevent them from becoming limiting factors.[4][7]

  • Eliminating Competing Pathways: Knocking out genes that divert precursors to other metabolic pathways can significantly increase the carbon flux towards this compound.[7]

  • Combining In Vivo and In Vitro Steps: Some of the highest reported yields have been achieved by using engineered E. coli to produce an intermediate like tetrahydropapaveroline in vivo, which is then converted to (S)-reticuline in vitro using purified enzymes.[8][17]

Q4: Are there any specific analytical methods recommended for quantifying this compound and its precursors?

A4: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is the most common and reliable method for detecting and quantifying this compound and its precursors in culture media and cell lysates.[3][5] This technique provides the necessary sensitivity and specificity to distinguish between different pathway intermediates and stereoisomers.

Data Presentation

Table 1: Comparison of this compound Titers in Engineered Microbes

Host OrganismKey Engineering StrategyTiter (mg/L)Reference
E. coliInitial production from dopamine11[10]
E. coliFine-tuning enzyme expression54[10]
E. coliCombination of in vivo and in vitro synthesis593[17]
E. coliImproved microbial production system~160[18]
S. cerevisiaeFed-batch fermentation from glucose4600[16]
E. coli & S. cerevisiae co-cultureProduction of magnoflorine from dopamine7.2 (magnoflorine)[5][11]

Experimental Protocols

Protocol 1: General Procedure for this compound Production in Engineered E. coli
  • Strain Cultivation: Inoculate a single colony of the engineered E. coli strain into Luria-Bertani (LB) medium supplemented with appropriate antibiotics and grow overnight at 37°C with shaking.

  • Induction: Dilute the overnight culture into fresh production medium and grow to an OD600 of 0.6-0.8. Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.[5]

  • Fermentation: Reduce the temperature to 20-25°C and continue cultivation for 24-72 hours.[5] If not a de novo synthesis strain, supplement the medium with precursors like dopamine at the time of induction.

  • Sample Collection: Collect culture samples at various time points for analysis. Centrifuge the samples to separate the supernatant and cell pellet.

  • Extraction and Analysis: Extract metabolites from the supernatant and/or cell pellet using an appropriate solvent (e.g., ethyl acetate). Analyze the extracts by LC-MS to quantify this compound and other pathway intermediates.

Visualizations

Reticuline_Biosynthesis_Pathway Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA TYR/TH Dopamine Dopamine LDOPA->Dopamine DODC DHPAA 3,4-DHPAA Dopamine->DHPAA Norcoclaurine (S)-Norcoclaurine Dopamine->Norcoclaurine NCS DHPAA->Norcoclaurine NCS N_Methylcoclaurine (S)-N-Methylcoclaurine Norcoclaurine->N_Methylcoclaurine 6OMT Demethylreticuline (S)-3'-hydroxy-N- methylcoclaurine N_Methylcoclaurine->Demethylreticuline CNMT Reticuline (-)-(S)-Reticuline Demethylreticuline->Reticuline 4'OMT

Caption: Engineered biosynthetic pathway for (-)-(S)-Reticuline in a microbial host.

Troubleshooting_Workflow Start Low/No Reticuline Yield CheckEnzymes 1. Verify Enzyme Expression & Activity Start->CheckEnzymes EnzymesOK Enzymes Active? CheckEnzymes->EnzymesOK CheckPrecursors 2. Assess Precursor/Cofactor Supply EnzymesOK->CheckPrecursors Yes TroubleshootEnzymes Codon Optimize Select Different Enzymes EnzymesOK->TroubleshootEnzymes No PrecursorsOK Precursors Sufficient? CheckPrecursors->PrecursorsOK CheckToxicity 3. Check for Toxic Intermediates PrecursorsOK->CheckToxicity Yes TroubleshootPrecursors Engineer Host for Overproduction PrecursorsOK->TroubleshootPrecursors No ToxicityOK No Toxic Accumulation? CheckToxicity->ToxicityOK OptimizeFermentation 4. Optimize Fermentation Conditions ToxicityOK->OptimizeFermentation Yes TroubleshootToxicity Balance Pathway Expression Levels ToxicityOK->TroubleshootToxicity No End Yield Improved OptimizeFermentation->End TroubleshootEnzymes->CheckEnzymes TroubleshootPrecursors->CheckPrecursors TroubleshootToxicity->CheckToxicity

Caption: Troubleshooting workflow for low this compound yield.

References

Technical Support Center: Optimizing Codon Usage for Reticuline Biosynthetic Enzymes in S. cerevisiae

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers optimizing the expression of reticuline biosynthetic enzymes in Saccharomyces cerevisiae.

Frequently Asked Questions (FAQs)

Q1: What is codon optimization and why is it critical for expressing plant-derived reticuline biosynthetic enzymes in yeast?

A1: Codon optimization is the process of modifying a gene's nucleotide sequence to match the preferred codon usage of the expression host, in this case, Saccharomyces cerevisiae, without altering the amino acid sequence of the encoded protein.[1][2] Different organisms exhibit codon usage bias, meaning they favor certain synonymous codons over others.[3][4] Plant genes, such as those in the reticuline biosynthetic pathway, often have a codon usage pattern that is significantly different from that of yeast. This mismatch can lead to several expression problems, including:

  • Reduced translational efficiency: The presence of codons that are rare in yeast can slow down or even stall the ribosome, leading to lower protein yields.[5]

  • mRNA instability: Codon optimality has been shown to be a major determinant of mRNA stability in S. cerevisiae.[6][7][8] Transcripts containing non-optimal codons are often targeted for degradation, further reducing the amount of protein produced.[9]

  • Protein misfolding: Inefficient translation can sometimes result in misfolded and non-functional proteins.[10]

Therefore, optimizing the codon usage of reticuline biosynthetic enzyme genes is a crucial step to ensure high-level expression of active enzymes in yeast.[11]

Q2: What are the initial indicators of poor expression of my reticuline biosynthetic enzymes?

A2: Several signs can indicate suboptimal expression of your enzymes:

  • Low or undetectable protein levels: When analyzing cell lysates by SDS-PAGE or western blot, you may see a very faint band or no band at all corresponding to the expected molecular weight of your enzyme.

  • Insoluble protein: The expressed enzyme may form insoluble aggregates known as inclusion bodies. This can be identified by separating the soluble and insoluble fractions of your cell lysate and analyzing them by SDS-PAGE.

  • Low product titer: Even if the enzymes are expressed, you may observe low titers of reticuline or its precursors in your yeast culture. This suggests that one or more enzymes in the pathway have low specific activity.

  • Slow growth of yeast cultures: Expression of some heterologous proteins can be toxic to the yeast cells, leading to slower growth rates.[12]

Q3: Can codon optimization negatively impact my experiment?

A3: While generally beneficial, an aggressive codon optimization strategy can sometimes have unintended consequences. For instance, replacing all codons with the most optimal ones might lead to a very rapid translation initiation, which can deplete the pool of specific tRNAs and potentially lead to translational errors.[13] Furthermore, altering the codon usage can change the mRNA secondary structure, which can also influence translation.[10] A "slow ramp" of less optimal codons at the 5' end of the open reading frame is sometimes thought to be beneficial for proper protein folding by preventing ribosome collisions.[14] Therefore, a balanced approach that considers not just codon frequency but also GC content and mRNA secondary structure is often recommended.[1]

Q4: Are there specific challenges associated with expressing cytochrome P450 enzymes from the reticuline pathway in yeast?

A4: Yes, expressing plant-derived cytochrome P450 enzymes (P450s), such as N-methylcoclaurine 3'-hydroxylase (NMCH), in yeast can be particularly challenging.[15] P450s are membrane-bound proteins that require a specific redox partner, cytochrome P450 reductase (CPR), for their activity.[16][17] Challenges include:

  • Proper membrane localization: P450s need to be correctly integrated into the endoplasmic reticulum membrane to be active.

  • Functional coupling with CPR: The plant P450 must be able to functionally interact with the yeast's native CPR or a co-expressed plant CPR.

  • Low expression levels: P450s are often expressed at low levels in heterologous hosts.[17]

Strategies to overcome these challenges include co-expressing a compatible CPR, optimizing the N-terminal sequence of the P450 to improve membrane insertion, and fine-tuning the expression levels of both the P450 and its reductase partner.[18]

Troubleshooting Guide

Problem 1: Low or No Detectable Enzyme Expression

Possible CauseTroubleshooting Steps
Suboptimal Codon Usage Re-evaluate your codon optimization strategy. Use a different algorithm or software that considers factors beyond just codon frequency, such as GC content and mRNA secondary structure.[19] Consider a "codon harmonization" approach, which aims to match the codon usage profile of similarly expressed native yeast genes rather than simply using the most frequent codons.[20]
Inefficient Transcription Ensure you are using a strong, appropriate promoter for your yeast strain and culture conditions. Commonly used strong constitutive promoters include TDH3 and TEF1, while inducible promoters like GAL1 can also be effective.[1]
mRNA Instability As codon optimality is linked to mRNA stability, improving codon usage should help.[6][7] Also, check for any destabilizing sequences in the 5' or 3' untranslated regions (UTRs) of your expression cassette.
Protein Degradation The expressed plant enzyme may be recognized as foreign and degraded by the yeast's proteolytic machinery. Try lowering the cultivation temperature after induction (e.g., from 30°C to 20-25°C) to slow down protein synthesis and degradation.[1]

Problem 2: Expressed Enzyme is Insoluble (Inclusion Bodies)

Possible CauseTroubleshooting Steps
High Expression Rate A very high rate of protein synthesis can overwhelm the cell's folding machinery, leading to aggregation.[1] Use a weaker promoter or lower the induction strength (if using an inducible promoter). Lowering the post-induction temperature can also be effective.[1]
Incorrect Protein Folding Co-express molecular chaperones to assist in the proper folding of your enzyme.[1] Sometimes, adding chemical chaperones like glycerol or sorbitol to the culture medium can improve protein solubility.
Disulfide Bond Formation If your enzyme contains cysteine residues that need to form disulfide bonds, ensure the cellular environment is conducive to their formation. The redox state of the endoplasmic reticulum is critical for this.
Fusion Tag Issues If you are using a fusion tag for purification or detection, it might be contributing to the insolubility. Try a different, more soluble fusion tag (e.g., GST, MBP) or consider cleaving the tag after purification.[20]

Problem 3: Soluble Enzyme Shows Low or No Activity

Possible CauseTroubleshooting Steps
Misfolded but Soluble Protein Even soluble proteins can be misfolded. Try the troubleshooting steps for insoluble proteins, as they can also improve the folding of soluble proteins.
Missing Post-Translational Modifications While S. cerevisiae can perform many eukaryotic post-translational modifications, some may be absent or different from the native plant host.[21] For example, glycosylation patterns can differ. Verify if your enzyme requires specific modifications for activity.
Incorrect Assay Conditions Optimize your in vitro enzyme assay conditions, including pH, temperature, and substrate concentrations. Ensure that your cell lysis procedure does not inactivate the enzyme.
Presence of Inhibitors Endogenous yeast metabolites in the cell lysate might be inhibiting your enzyme's activity. Partially purify the enzyme before performing the activity assay.
Lack of a Required Cofactor or Partner Protein As mentioned for P450s, some enzymes require specific partner proteins (like CPR) or cofactors to be active.[16][17] Ensure that all necessary components are present.

Quantitative Data Summary

The following table summarizes the impact of codon optimization on the expression of a heterologous protein in S. cerevisiae, based on a case study.

GeneExpression Level (mg/mL)Enzyme Activity (U/mL)
Original Gene 0.4118.5
Codon-Optimized Gene 2.7220.0
This data is illustrative of the potential improvements that can be achieved through codon optimization.[11]

Experimental Protocols

Protocol 1: Codon Optimization and Gene Synthesis

  • Obtain the amino acid sequence of the reticuline biosynthetic enzyme you wish to express.

  • Use an online codon optimization tool. Several gene synthesis companies offer free tools.

  • Set the target organism to Saccharomyces cerevisiae.

  • Review the optimization parameters. Aim for a GC content between 35-45% for yeast.[11] Avoid rare codons and remove any cryptic splice sites or polyadenylation signals.

  • Incorporate flanking restriction sites in the synthesized gene sequence to facilitate cloning into your chosen yeast expression vector.

  • Order the synthesis of the optimized gene from a commercial vendor.

Protocol 2: Yeast Transformation and Expression Analysis

  • Clone the synthesized gene into a suitable yeast expression vector (e.g., a high-copy 2μ plasmid or an integrating vector) under the control of a strong promoter.

  • Transform the expression vector into your desired S. cerevisiae strain using the lithium acetate/single-stranded carrier DNA/polyethylene glycol method.

  • Select for transformants on appropriate selective media.

  • Inoculate a single colony into 5 mL of selective liquid media and grow overnight at 30°C with shaking.

  • Inoculate a larger culture (e.g., 50 mL) with the overnight culture and grow to mid-log phase (OD600 ≈ 0.8-1.0).

  • Induce protein expression if using an inducible promoter (e.g., by adding galactose for a GAL1 promoter).

  • Harvest the cells by centrifugation after a suitable induction period (e.g., 24-48 hours).

  • Prepare a cell lysate by mechanical disruption (e.g., bead beating) or enzymatic methods.

  • Analyze the protein expression by SDS-PAGE and western blotting using an antibody specific to your protein or a fusion tag.

  • Perform enzyme activity assays using the cell lysate and the appropriate substrate for your enzyme.

Visualizations

Reticuline_Biosynthesis_Pathway Tyrosine L-Tyrosine Dopamine Dopamine Tyrosine->Dopamine TyrH, DDC 4-HPAA 4-HPAA Tyrosine->4-HPAA Norcoclaurine (S)-Norcoclaurine Dopamine->Norcoclaurine 4-HPAA->Norcoclaurine NCS Coclaurine (S)-Coclaurine Norcoclaurine->Coclaurine 6OMT N_Methylcoclaurine (S)-N-Methylcoclaurine Coclaurine->N_Methylcoclaurine CNMT Reticuline (S)-Reticuline N_Methylcoclaurine->Reticuline NMCH (P450), 4'OMT

Caption: The core biosynthetic pathway for (S)-reticuline in engineered S. cerevisiae.

Codon_Optimization_Workflow cluster_design Design & Synthesis cluster_expression Expression & Analysis get_sequence 1. Obtain Amino Acid Sequence codon_optimize 2. Codon Optimize for S. cerevisiae get_sequence->codon_optimize gene_synthesis 3. Synthesize Gene codon_optimize->gene_synthesis cloning 4. Clone into Yeast Vector gene_synthesis->cloning transformation 5. Transform Yeast cloning->transformation expression 6. Induce Protein Expression transformation->expression analysis 7. Analyze Protein & Activity expression->analysis

Caption: A general workflow for codon optimization and heterologous expression in yeast.

Codon_Usage_Impact cluster_gene Gene Level cluster_cellular Cellular Impact OptimalCodons Optimal Codons mRNA_Stability Increased mRNA Stability OptimalCodons->mRNA_Stability NonOptimalCodons Non-Optimal Codons mRNA_Instability Decreased mRNA Stability NonOptimalCodons->mRNA_Instability Translation_Efficiency High Translation Efficiency mRNA_Stability->Translation_Efficiency Correct_Folding Correct Protein Folding Translation_Efficiency->Correct_Folding High_Yield High Protein Yield Correct_Folding->High_Yield Translation_Stalling Translation Stalling mRNA_Instability->Translation_Stalling Misfolding Protein Misfolding Translation_Stalling->Misfolding Low_Yield Low Protein Yield Misfolding->Low_Yield

Caption: The relationship between codon optimality and protein expression outcomes.

References

Troubleshooting pathway bottlenecks in engineered Reticuline production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the engineered production of reticuline.

Frequently Asked Questions (FAQs)

Section 1: Low Reticuline Titer

Question 1: My engineered microbial strain is producing very low titers of reticuline. What are the common bottlenecks?

Answer: Low reticuline production is a common issue that can stem from several bottlenecks within the biosynthetic pathway. The most frequent causes include:

  • Insufficient Precursor Supply: The pathway heavily relies on the availability of L-tyrosine, which is converted to dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA). Limitations in the central metabolic pathways that produce these precursors can starve the reticuline synthesis pathway.

  • Low Enzyme Activity or Expression: One or more enzymes in the pathway may have low specific activity, poor expression levels, or be improperly folded in the heterologous host. The conversion of (S)-norcoclaurine to (S)-reticuline, which involves several methyltransferases and a cytochrome P450 enzyme, is often a multi-step bottleneck.

  • Suboptimal Enzyme Combinations: Enzymes from different plant sources can have varying efficiencies when combined in a heterologous system. The combination of methyltransferases (6OMT, CNMT, 4'OMT) has been shown to significantly impact final reticuline titers.[1]

  • Accumulation of Toxic Intermediates: Some intermediates in the reticuline pathway, such as dopamine and 3,4-dihydroxyphenylacetaldehyde (DHPAA), can be toxic to microbial cells, inhibiting growth and overall productivity.

  • Metabolic Burden and Flux Imbalance: Overexpression of multiple pathway enzymes can impose a significant metabolic burden on the host, leading to reduced growth and productivity. An imbalance in the expression levels of consecutive enzymes can cause the accumulation of intermediates and deplete essential cofactors.

Question 2: How can I diagnose the specific bottleneck in my reticuline production strain?

Answer: A systematic approach is required to pinpoint the specific bottleneck. We recommend the following diagnostic workflow:

  • Quantify Intermediates: Use HPLC-MS to analyze samples from your culture. Accumulation of a specific intermediate points to a bottleneck in the subsequent enzymatic step. For instance, an accumulation of dopamine and hydroxytyrosol suggests insufficient activity of norcoclaurine synthase (NCS).[2]

  • Assess Enzyme Expression and Activity:

    • Gene Expression Analysis: Use RT-qPCR to measure the transcript levels of each enzyme in the pathway. This can help identify issues with transcription.

    • Enzyme Activity Assays: Perform in vitro enzyme assays using cell lysates to measure the specific activity of each enzyme. This will confirm if the expressed proteins are active.

  • Precursor Feeding Studies: Supplement the culture medium with pathway intermediates (e.g., L-tyrosine, dopamine). A significant increase in reticuline production after feeding a specific intermediate suggests a bottleneck in the upstream pathway responsible for producing that intermediate.

  • Host Viability and Stress Analysis: Monitor cell growth and viability. If growth is significantly impaired, consider the possibility of toxic intermediate accumulation or excessive metabolic burden.

Section 2: Intermediate Accumulation and Toxicity

Question 3: I'm observing high levels of dopamine and other catechol-containing intermediates, and my cell growth is poor. What can I do?

Answer: The accumulation of catechol-containing intermediates like dopamine and DHPAA can be toxic and lead to the formation of off-pathway products.[3] Here are some strategies to mitigate this issue:

  • Enzyme Expression Tuning: Fine-tune the expression levels of the enzymes. For example, if dopamine is accumulating, you may need to increase the expression or activity of norcoclaurine synthase (NCS), the enzyme that consumes dopamine. A delicate balance between the enzymes producing and consuming a toxic intermediate is crucial.[2]

  • Pathway Compartmentalization: Sequestering enzymes that produce or consume toxic intermediates within a subcellular compartment, like the peroxisome in yeast, can shield the rest of the cell from toxic effects and increase local substrate concentrations.[4]

  • Use of More Stable Intermediates: Some engineered pathways proceed through the 4-hydroxyphenylacetaldehyde (4-HPAA) intermediate to norcoclaurine, which is more stable and less toxic than pathways utilizing DHPAA.[3]

  • Transport Engineering: Introduce efflux pumps that can export the desired product or toxic intermediates out of the cell, thereby reducing intracellular toxicity.

Troubleshooting Guides

Guide 1: Diagnosing and Alleviating Precursor Supply Bottlenecks

This guide provides a step-by-step approach to identify and address limitations in the supply of precursors for reticuline synthesis.

Symptoms:

  • Low overall reticuline titer.

  • Low levels of all pathway intermediates when analyzed by HPLC-MS.

  • Supplementing the media with L-tyrosine or dopamine significantly boosts production.

Diagnostic Workflow:

Caption: Precursor Supply Troubleshooting Workflow.

Solutions:

  • Overexpress key enzymes in the host's aromatic amino acid biosynthesis pathway: For example, in S. cerevisiae, overexpressing feedback-resistant versions of ARO4 and ARO7 can increase tyrosine pools.

  • Knock out competing pathways: Delete genes that divert precursors away from the reticuline pathway.

  • Optimize media composition: Ensure the culture medium is not limited in essential nutrients for precursor synthesis.

Guide 2: Addressing Low Enzyme Activity

This guide helps to diagnose and resolve issues related to the performance of individual enzymes in the reticuline pathway.

Symptoms:

  • Accumulation of the substrate for a specific enzyme.

  • Low to no production of the product of that enzyme.

  • RT-qPCR shows high transcript levels, but the corresponding intermediate still accumulates.

Diagnostic Workflow:

EnzymeActivityWorkflow Start Intermediate Accumulation (e.g., Norcoclaurine) CheckExpression Measure Enzyme mRNA Levels (RT-qPCR) Start->CheckExpression IsExpressionLow Is mRNA expression low? CheckExpression->IsExpressionLow OptimizeCodon Optimize Codon Usage for Host Organism IsExpressionLow->OptimizeCodon Yes ExpressionOK Expression is not the issue IsExpressionLow->ExpressionOK No StrongerPromoter Use a Stronger Promoter OptimizeCodon->StrongerPromoter End Problem Solved or Further Investigation Needed StrongerPromoter->End InVitroAssay Perform In Vitro Enzyme Activity Assay IsActivityLow Is specific activity low? InVitroAssay->IsActivityLow ProteinProblem Protein Misfolding, Inhibition, or Instability IsActivityLow->ProteinProblem Yes CofactorIssue Check Cofactor Availability IsActivityLow->CofactorIssue No ProteinProblem->End CofactorIssue->End ExpressionOK->InVitroAssay

Caption: Enzyme Activity Troubleshooting Workflow.

Solutions:

  • Codon Optimization: Ensure the gene sequences are optimized for the expression host.

  • Promoter Engineering: Use promoters of varying strengths to find the optimal expression level.

  • Enzyme Engineering/Selection: Screen enzyme variants from different plant species, as their activities can differ in a heterologous host.

  • Cofactor Engineering: Ensure sufficient supply of necessary cofactors like S-adenosylmethionine (SAM) for methyltransferases and NADPH for the cytochrome P450 reductase.

Data Presentation

Table 1: Comparison of Reticuline Titers in Engineered Microbes

Host OrganismKey Engineering StrategySubstrateTiter (mg/L)Reference
E. coliFine-tuning of pathwayDopamine54[5]
E. coliIn vitro enzymatic synthesis from in vivo produced intermediateDopamine593[6]
S. cerevisiaeDe novo synthesis from glucoseGlucose0.0192
S. cerevisiaeHigh-level synthesis platformGlucose4600[7]
S. cerevisiaeMAO-enabled routeSucrose4800[8]
E. coli / S. cerevisiae Co-culturePathway split between organismsDopamine7.2 (for magnoflorine)[9][10]

Experimental Protocols

Protocol 1: Quantification of Reticuline and Intermediates by HPLC-MS

Objective: To quantify the concentration of reticuline and its precursors in a culture sample.

Materials:

  • Culture sample

  • Centrifuge

  • Methanol (LC-MS grade)

  • Water (LC-MS grade) with 0.1% formic acid

  • Acetonitrile (LC-MS grade) with 0.1% formic acid

  • Syringe filters (0.22 µm)

  • HPLC vials

  • Analytical standards for L-tyrosine, dopamine, (S)-norlaudanosoline, (S)-reticuline, etc.

  • HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole)

Methodology:

  • Sample Preparation: a. Take 1 mL of culture broth. b. Centrifuge at 14,000 x g for 5 minutes to pellet the cells. c. Collect the supernatant for extracellular metabolite analysis. d. For intracellular analysis, wash the cell pellet with cold water and then lyse the cells (e.g., by bead beating in methanol). Centrifuge and collect the supernatant. e. Add an equal volume of cold methanol to the supernatant to precipitate proteins. f. Centrifuge at 14,000 x g for 10 minutes. g. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC-MS Analysis: a. Column: Use a C18 reverse-phase column suitable for polar molecules. b. Mobile Phase A: Water with 0.1% formic acid. c. Mobile Phase B: Acetonitrile with 0.1% formic acid. d. Gradient: Run a suitable gradient from low to high organic phase (e.g., 5% to 95% B over 15 minutes) to separate the compounds. e. Mass Spectrometry: Operate the mass spectrometer in positive ion mode. Use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted quantification, using the specific m/z transitions for each compound of interest.

  • Quantification: a. Prepare a calibration curve using analytical standards of known concentrations for each compound. b. Integrate the peak areas for each analyte in the samples. c. Calculate the concentration of each analyte in the sample by comparing its peak area to the calibration curve.

Protocol 2: In Vitro Enzyme Activity Assay (General)

Objective: To determine the specific activity of a pathway enzyme from cell lysate.

Materials:

  • Cell pellet from an expression culture

  • Lysis buffer (e.g., Tris-HCl or phosphate buffer with protease inhibitors)

  • Bead beater or sonicator

  • Substrate for the enzyme of interest

  • Cofactors (e.g., SAM, NADPH) if required

  • Reaction buffer

  • Quenching solution (e.g., acid or organic solvent)

  • HPLC-MS or spectrophotometer for product detection

Methodology:

  • Lysate Preparation: a. Resuspend the cell pellet in cold lysis buffer. b. Lyse the cells using a bead beater or sonicator on ice. c. Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cell debris. d. Collect the supernatant (crude cell lysate). Determine the total protein concentration using a Bradford or BCA assay.

  • Enzymatic Reaction: a. Prepare a reaction mixture containing reaction buffer, the specific substrate, and any necessary cofactors. b. Pre-warm the reaction mixture to the optimal temperature for the enzyme (e.g., 30°C). c. Start the reaction by adding a known amount of the cell lysate. d. Incubate for a specific time period (e.g., 10-60 minutes), ensuring the reaction is in the linear range. e. Stop the reaction by adding a quenching solution. f. Include a negative control with boiled lysate or no lysate.

  • Product Quantification: a. Analyze the reaction mixture using HPLC-MS (as in Protocol 1) or a spectrophotometric method to quantify the amount of product formed.

  • Calculate Specific Activity: a. Specific Activity (U/mg) = (moles of product formed) / (time in minutes * mg of total protein in the assay).

Pathway and Workflow Diagrams

Reticuline_Pathway cluster_precursors Precursor Supply cluster_dopamine_branch Dopamine Arm cluster_hpaa_branch 4-HPAA Arm cluster_downstream Core Reticuline Pathway Tyrosine L-Tyrosine DDC DDC Tyrosine->DDC TYR TYR/HPA Tyrosine->TYR Dopamine Dopamine NCS NCS Dopamine->NCS HPAA 4-HPAA HPAA->NCS Norcoclaurine (S)-Norcoclaurine OMT6 6OMT Norcoclaurine->OMT6 N_Methylcoclaurine (S)-N-Methylcoclaurine CNMT CNMT CYP80B1 CYP80B1 N_Methylcoclaurine->CYP80B1 Reticuline (S)-Reticuline DDC->Dopamine TYR->HPAA NCS->Norcoclaurine OMT6->N_Methylcoclaurine OMT4 4'OMT OMT4->Reticuline CYP80B1->OMT4

Caption: Engineered Reticuline Biosynthesis Pathway.

References

Improving the stability of (-)-Reticuline during extraction and storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (-)-Reticuline Stability

Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to enhance the stability of this compound during extraction and storage procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a pivotal benzylisoquinoline alkaloid found in various plants, including those of the Papaveraceae and Annonaceae families.[1] It serves as a central precursor in the biosynthesis of many medicinally important alkaloids, such as morphine and codeine.[1][2] Its structure contains phenolic hydroxyl groups and a tertiary amine, which makes it highly susceptible to oxidative degradation. This instability can lead to low recovery yields, inaccurate quantification, and loss of biological activity, posing a significant challenge for research and pharmaceutical development.

Q2: What are the primary factors that cause this compound degradation?

A2: The degradation of this compound is primarily influenced by several factors. The most common include oxidation, exposure to light, elevated temperatures, and suboptimal pH conditions.[3] The presence of oxygen can lead to the formation of degradation products, a process often catalyzed by light or metal ions.[4][5] Additionally, enzymes present in the initial plant matrix, such as reticuline oxidase, can actively metabolize this compound if not properly inactivated during extraction.[1]

Q3: My this compound yield is low. What are the likely causes during extraction?

A3: Low yields of this compound during extraction can often be attributed to degradation. Key factors to investigate include:

  • High Temperatures: Excessive heat during solvent extraction or evaporation can accelerate the degradation of phenolic compounds like reticuline.[6]

  • Oxidative Stress: Failure to use deoxygenated solvents or to perform the extraction under an inert atmosphere can lead to significant oxidative losses.

  • Incorrect pH: Reticuline has pH-dependent solubility, being practically insoluble in water at a pH between 8 and 10.[7] An extraction medium that is too neutral or slightly alkaline can result in poor recovery.

  • Enzymatic Activity: If the plant material is not properly treated (e.g., by flash-freezing or immediate extraction in an organic solvent), native enzymes can degrade the target alkaloid.[8]

Q4: My stored this compound solution is changing color. What does this indicate?

A4: A color change in your this compound solution, often to pink, brown, or darker shades, is a common visual indicator of oxidative degradation. This happens when the phenolic moieties in the reticuline molecule are oxidized, leading to the formation of colored quinone-type structures and other degradation byproducts. This process is accelerated by exposure to oxygen, light, and elevated temperatures.

Q5: Should I store this compound as a solid or in solution?

A5: For long-term storage, it is highly recommended to store this compound as a solid (lyophilized powder) at -20°C or -80°C under an inert atmosphere (e.g., argon or nitrogen) and protected from light. Storing it as a solid minimizes molecular mobility and reduces the rate of degradative chemical reactions. If solution-based storage is necessary, use a deoxygenated, buffered solvent at a slightly acidic pH, include antioxidants, and store at low temperatures.[9][10]

Troubleshooting Guides

Guide 1: Preventing Degradation During Extraction

Oxidation is a primary challenge during extraction. The presence of oxygen, along with native plant enzymes, can significantly reduce your yield.

cluster_input Inputs cluster_process Extraction Process cluster_output Output PlantMaterial Plant Material Homogenize 1. Homogenize at Low Temp (e.g., on ice) PlantMaterial->Homogenize Solvent Extraction Solvent (e.g., Acidified Ethanol) Stabilizers Stabilizers (Antioxidants, Chelators) Solvent->Homogenize Stabilizers->Homogenize Extract 2. Extract under Inert Gas (Argon/Nitrogen) Homogenize->Extract Protect from light Filter 3. Centrifuge & Filter Extract->Filter Evaporate 4. Evaporate Solvent (Low Temp, Reduced Pressure) Filter->Evaporate CrudeExtract Stabilized Crude Extract Evaporate->CrudeExtract start Problem: Low Purity or Yield check_stage When was degradation observed? start->check_stage extract_path During/After Extraction check_stage->extract_path Extraction storage_path After Storage check_stage->storage_path Storage check_extract_o2 Was an inert atmosphere used? extract_path->check_extract_o2 sol_extract_o2_yes Check Temperature check_extract_o2->sol_extract_o2_yes Yes sol_extract_o2_no Action: Use deoxygenated solvents & N2/Ar blanket. check_extract_o2->sol_extract_o2_no No check_extract_temp_ok Check pH & Additives sol_extract_o2_yes->check_extract_temp_ok check_extract_temp_high Action: Reduce extraction temperature (e.g., use ice bath). sol_extract_ph Action: Use acidified solvent and add antioxidants (e.g., Ascorbic Acid). check_extract_temp_ok->sol_extract_ph Incorrect/Missing check_storage_form Stored as solid or solution? storage_path->check_storage_form storage_solution Solution check_storage_form->storage_solution Solution storage_solid Solid check_storage_form->storage_solid Solid check_storage_temp Check Storage Temp & Atmosphere storage_solution->check_storage_temp sol_storage_solid Action: Ensure container is airtight and stored under inert gas, protected from light. storage_solid->sol_storage_solid sol_storage_temp Action: Store at -20°C or lower under inert gas. Avoid freeze-thaw cycles. check_storage_temp->sol_storage_temp Suboptimal

References

Technical Support Center: Enhancing Enzyme Activity in Reticuline Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance the activity of key enzymes in the (S)-reticuline biosynthesis pathway.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the heterologous expression and in vitro analysis of reticuline biosynthesis enzymes.

Expression & General Activity Issues

???+ question "Q1: My recombinant plant enzyme (e.g., NCS, Methyltransferase, CYP80B1) shows low or no expression in E. coli or yeast. What are the common causes and solutions?"

???+ question "Q2: I'm observing a high rate of background (non-enzymatic) reaction in my Norcoclaurine Synthase (NCS) assay. How can I minimize this?"

Enzyme-Specific Issues

???+ question "Q3: My Norcoclaurine Synthase (NCS) activity is low, and the kinetics appear unusual. What should I consider?"

???+ question "Q4: My Cytochrome P450 (CYP80B1/NMCH) shows very low or no activity when expressed in yeast. How can I troubleshoot this?"

???+ question "Q5: I'm seeing multiple methylated products in my methyltransferase (6OMT, CNMT, 4'OMT) assays. Is this normal?"

Quantitative Data Summary

The following table summarizes key kinetic and operational parameters for the primary enzymes in the (S)-reticuline biosynthesis pathway. Note that values can vary depending on the plant source of the enzyme and the specific assay conditions used.

EnzymeAbbreviationSource Organism (Example)Substrate(s)Km (µM)Optimal pHOptimal Temp (°C)
Norcoclaurine Synthase NCSThalictrum flavumDopamineVaries (Sigmoidal)6.5 - 7.0[1]40 - 55[1]
4-Hydroxyphenylacetaldehyde~335 - 700[1][2]
Norcoclaurine 6-O-Methyltransferase 6OMTCoptis japonica(S)-Norcoclaurine-~8.0~35
Coclaurine N-Methyltransferase CNMTCoptis japonica(R,S)-Coclaurine~380 (for Norreticuline)[3]7.0[3]~37
N-Methylcoclaurine 3'-Hydroxylase CYP80B1Eschscholzia californica(S)-N-Methylcoclaurine-~7.5~30
3'-Hydroxy-N-Methylcoclaurine 4'-O-Methyltransferase 4'OMTCoptis japonica(S)-3'-Hydroxy-N-methylcoclaurine-~7.5~37
Reticuline N-Methyltransferase RNMTPapaver somniferum(S)-Reticuline42[4]7.0 - 9.0[4]30[4]

Key Experimental Protocols

Detailed methodologies for performing activity assays for the core enzymes are provided below. These are generalized protocols and may require optimization for specific experimental setups.

Protocol 1: Norcoclaurine Synthase (NCS) Activity Assay (HPLC-Based)

Objective: To quantify the formation of (S)-norcoclaurine from dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA).

Materials:

  • Purified recombinant NCS enzyme or cell-free extract

  • Dopamine hydrochloride stock solution

  • 4-HPAA stock solution

  • Reaction Buffer: 100 mM HEPES or Potassium Phosphate buffer, pH 7.0

  • Ascorbic acid (optional, as antioxidant)

  • Quenching Solution: e.g., 1 M HCl or an equal volume of ice-cold methanol/acetonitrile

  • HPLC system with a C18 column and UV detector

Procedure:

  • Reaction Setup: Prepare a reaction mixture in a microcentrifuge tube. A typical 200 µL reaction might contain:

    • 100 µL 2x Reaction Buffer (to a final concentration of 100 mM)

    • Dopamine (final concentration 1-5 mM)

    • 4-HPAA (final concentration 0.5-2 mM)

    • Ascorbic acid (final concentration 5-10 mM)

    • Nuclease-free water to bring the volume to just under 200 µL.

  • Negative Control: Prepare a parallel reaction tube but replace the enzyme solution with buffer or heat-inactivated enzyme.

  • Pre-incubation: Pre-warm the reaction mixtures to the desired temperature (e.g., 37°C or 40°C) for 5 minutes.[2]

  • Initiate Reaction: Start the reaction by adding the NCS enzyme solution (e.g., 1-10 µg of purified protein). Mix gently.

  • Incubation: Incubate the reaction at the optimal temperature for a defined period (e.g., 10-60 minutes). Ensure this time is within the linear range of product formation.

  • Quench Reaction: Stop the reaction by adding 200 µL of the quenching solution. Vortex briefly and centrifuge at high speed for 10 minutes to pellet the precipitated protein.

  • HPLC Analysis: Analyze the supernatant by reverse-phase HPLC.

    • Mobile Phase: A typical gradient might be Acetonitrile and water (both with 0.1% TFA).[5]

    • Detection: Monitor the elution of (S)-norcoclaurine by absorbance at ~280 nm.

    • Quantification: Calculate the amount of product formed by comparing the peak area to a standard curve generated with authentic (S)-norcoclaurine standard.

Protocol 2: Methyltransferase (6OMT, CNMT, 4'OMT) Activity Assay (LC-MS Based)

Objective: To quantify the formation of the methylated product from its respective substrate.

Materials:

  • Purified recombinant methyltransferase

  • Substrate: (S)-Norcoclaurine (for 6OMT), (S)-Coclaurine (for CNMT), or (S)-3'-Hydroxy-N-methylcoclaurine (for 4'OMT)

  • Co-substrate: S-adenosyl-L-methionine (SAM) stock solution

  • Reaction Buffer: 100 mM Tris-HCl, pH 7.5-8.5

  • Quenching Solution: Ice-cold methanol or acetonitrile

  • LC-MS system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare a 100 µL reaction containing:

    • 50 µL 2x Reaction Buffer

    • Substrate (final concentration 50-500 µM)

    • SAM (final concentration 200-500 µM)[4]

    • Nuclease-free water to bring the volume to just under 100 µL.

  • Negative Control: Prepare a control reaction with heat-inactivated enzyme.[4]

  • Pre-incubation: Equilibrate the reaction mixtures at the optimal temperature (e.g., 30-37°C) for 5 minutes.

  • Initiate Reaction: Add the methyltransferase enzyme (e.g., 0.5-5 µg of purified protein) to start the reaction.

  • Incubation: Incubate for 30-60 minutes at the optimal temperature.

  • Quench Reaction: Stop the reaction by adding 100 µL of ice-cold methanol. Vortex and centrifuge to pellet the protein.

  • LC-MS Analysis: Analyze the supernatant.

    • Use a C18 column and a suitable gradient of acetonitrile/water with formic acid.

    • Monitor the reaction by extracting the ion chromatograms for the expected mass-to-charge ratio (m/z) of the substrate and the product (product m/z = substrate m/z + 14.016).

    • Quantify the product by comparing its peak area to a standard, or calculate percent conversion from the relative peak areas of the substrate and product.

Visualizations: Pathways and Workflows

Reticuline Biosynthesis Pathway

Reticuline_Biosynthesis Tyr L-Tyrosine Dopamine Dopamine Tyr->Dopamine Multiple Steps HPAA 4-HPAA Tyr->HPAA Multiple Steps NCS NCS Dopamine->NCS HPAA->NCS Norcoclaurine (S)-Norcoclaurine OMT6 6OMT Norcoclaurine->OMT6 Coclaurine (S)-Coclaurine CNMT CNMT Coclaurine->CNMT NMC (S)-N-Methylcoclaurine CYP80B1 CYP80B1 + CPR NMC->CYP80B1 H_NMC (S)-3'-Hydroxy- N-methylcoclaurine OMT4 4'OMT H_NMC->OMT4 Reticuline (S)-Reticuline NCS->Norcoclaurine OMT6->Coclaurine CNMT->NMC CYP80B1->H_NMC OMT4->Reticuline

Caption: Key enzymatic steps in the biosynthesis of (S)-Reticuline from L-Tyrosine.

General Workflow for Enzyme Activity Enhancement

Experimental_Workflow A Gene Selection & Codon Optimization B Cloning into Expression Vector A->B C Host Transformation (E. coli / Yeast) B->C D Protein Expression & Purification C->D E Enzyme Activity Assay (Initial Screen) D->E F Low Activity? E->F G Optimize Expression (Temp, Inducer) F->G Yes H Optimize Assay Conditions (pH, Temp, Substrates) F->H No G->D I Kinetic Characterization (Km, kcat) H->I

Caption: A typical experimental workflow for enhancing recombinant enzyme activity.

Troubleshooting Logic for Low Reticuline Yield

Troubleshooting_Tree Start Low Reticuline Yield in Microbial Host Check1 Precursors Accumulating? (Dopamine, 4-HPAA) Start->Check1 Fix1 Enhance NCS Activity (Expression, Mutagenesis) Check1->Fix1 Yes Check2 Norcoclaurine or Coclaurine Accumulating? Check1->Check2 No End Yield Improved Fix1->End Fix2 Balance Methyltransferase Expression Levels Check2->Fix2 Yes Check3 N-Methylcoclaurine Accumulating? Check2->Check3 No Fix2->End Fix3 Optimize CYP80B1/CPR Expression & Ratio Check3->Fix3 Yes Check4 3'-Hydroxy-N-methylcoclaurine Accumulating? Check3->Check4 No Fix3->End Fix4 Enhance 4'OMT Activity Check4->Fix4 Yes Fix4->End

Caption: A decision tree for troubleshooting low reticuline yield in engineered microbes.

References

Reducing by-product formation in (-)-Reticuline fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on reducing by-product formation in (-)-reticuline fermentation.

Troubleshooting Guide

This section addresses common problems encountered during this compound fermentation, offering potential causes and solutions in a question-and-answer format.

Q1: My fermentation is producing high levels of dopamine but very little this compound. What is the likely cause and how can I fix it?

Possible Cause: This issue often points to a bottleneck in the conversion of dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA) or 3,4-dihydroxyphenylacetaldehyde (3,4-DHPAA) into norcoclaurine, the precursor to reticuline. The activity of norcoclaurine synthase (NCS) may be insufficient to handle the flux of dopamine.

Solutions:

  • Increase NCS Expression: Boost the expression level of the NCS enzyme. This can be achieved by using a stronger promoter or increasing the gene copy number of NCS in your expression construct.

  • Decrease Dopamine Production Rate: If increasing NCS activity is not feasible or effective, consider slightly down-regulating the dopamine biosynthesis pathway to better match the capacity of your NCS enzyme. This creates a more balanced metabolic flux.

  • Optimize Fermentation Conditions: Ensure that the pH and temperature of your fermentation are optimal for NCS activity. Refer to the characterization data for the specific NCS variant you are using.

Q2: I'm observing a significant accumulation of hydroxytyrosol in my fermentation broth. What does this indicate and what can I do to reduce it?

Possible Cause: Hydroxytyrosol is a fusel alcohol derived from the reduction of 3,4-dihydroxyphenylacetaldehyde (3,4-dHPAA) by native yeast oxidoreductases. Its presence suggests that 3,4-dHPAA is not being efficiently condensed with dopamine to form (S)-norlaudanosoline.

Solutions:

  • Balance MAO and NCS Activity: The key is to maintain a delicate balance between the activity of monoamine oxidase (MAO), which produces 3,4-dHPAA from dopamine, and NCS, which consumes it.[1] If MAO activity is too high relative to NCS, excess 3,4-dHPAA will be converted to hydroxytyrosol. Consider using a weaker promoter for the MAO gene or a stronger promoter for the NCS gene.

  • Engineer Host Strain: Deleting native yeast oxidoreductases known to act on 3,4-dHPAA can reduce the formation of hydroxytyrosol.[1]

  • Precursor Feeding Strategy: If you are feeding precursors, carefully control the feeding rate of the dopamine precursor to avoid overwhelming the pathway and leading to the accumulation of intermediates that can be shunted into by-products.

Q3: My HPLC analysis shows several unexpected peaks, suggesting the formation of off-target benzylisoquinoline alkaloids (BIAs). How can I improve the specificity of my pathway?

Possible Cause: The enzymes used in the BIA pathway, particularly the methyltransferases (6OMT, CNMT, 4'OMT), can sometimes exhibit substrate promiscuity, leading to the formation of undesired BIA structures.

Solutions:

  • Enzyme Selection: Screen different variants of the pathway enzymes from various plant sources. Some isoforms may exhibit higher substrate specificity.

  • Protein Engineering: Consider site-directed mutagenesis of the enzymes to alter their substrate-binding pockets and improve specificity for the desired intermediates.

  • Metabolic Channeling: Co-localizing pathway enzymes using protein scaffolds or compartmentalizing them within organelles like the peroxisome can increase the local concentration of intermediates and reduce the likelihood of them being acted upon by competing native enzymes.

Q4: The overall this compound titer is low, and the fermentation seems to stall prematurely. What are the potential reasons?

Possible Cause: Low titers and stalled fermentations can be due to several factors, including the toxicity of this compound or its intermediates to the host organism, depletion of essential nutrients, or suboptimal fermentation conditions.

Solutions:

  • Toxicity Mitigation: Some intermediates in the BIA pathway can be toxic to microbial hosts. Strategies to mitigate this include:

    • Using strains with enhanced tolerance to the target compounds.

    • Implementing an in-situ product removal method, such as a resin-based extraction, to keep the concentration of toxic compounds in the broth low.

  • Optimize Fermentation Media: Ensure that the fermentation medium is not limiting for key precursors like L-tyrosine or S-adenosylmethionine (SAM), which is a crucial methyl donor. Supplementing the medium with these precursors or engineering the host to overproduce them can improve titers.

  • Fed-Batch Fermentation: Employ a fed-batch strategy to maintain optimal nutrient levels and control the growth rate, which can often be coupled to product formation.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products to monitor in this compound fermentation?

The most common by-products include unreacted precursors like dopamine , fusel alcohols such as hydroxytyrosol (derived from 3,4-dHPAA), and off-target tetrahydroisoquinolines (THIQs) resulting from enzyme promiscuity.[1]

Q2: How can I accurately quantify this compound and its major by-products?

High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is the standard method. A C18 reverse-phase column is typically used with a gradient of acetonitrile and water containing a modifier like formic acid or ammonium formate. See the detailed protocol in the "Experimental Protocols" section below.

Q3: Is it better to use E. coli or S. cerevisiae as a host for this compound production?

Both organisms have been successfully engineered for this compound production. S. cerevisiae is a eukaryote and can be better for expressing plant-derived cytochrome P450 enzymes, which are often involved in BIA pathways. E. coli generally has a faster growth rate and can be easier to genetically manipulate. The choice of host depends on the specific enzymes in your pathway and the overall metabolic engineering strategy.

Q4: What is the role of promoter strength in controlling by-product formation?

Promoter strength is a critical tool for balancing the expression levels of genes in the metabolic pathway. Using a library of promoters with varying strengths allows for the fine-tuning of enzyme concentrations to optimize metabolic flux towards this compound and minimize the accumulation of intermediates that can be converted into by-products.

Q5: Where can I obtain the genes for the this compound biosynthesis pathway?

The genes encoding the enzymes for the this compound pathway have been identified and characterized from various plant species, including Papaver somniferum (opium poppy) and Coptis japonica. The sequences are available in public databases like NCBI, and synthetic DNA fragments can be ordered from various commercial suppliers.

Data Presentation

Table 1: Impact of Promoter Strength on this compound and By-product Titers in S. cerevisiae

StrainMAO PromoterNCS PromoterThis compound Titer (g/L)Dopamine Titer (g/L)Hydroxytyrosol Titer (g/L)
LN1015pTEF2pTEF24.03.00.6
LN1047pTEF2pRPS23A3.0--
LN1069pRPS23ApRPS23A---

Data adapted from relevant literature.[1] "-" indicates data not reported.

Table 2: Comparison of this compound Production in Different Engineered Microorganisms

OrganismKey Engineering StrategyTiter (mg/L)
Escherichia coliFine-tuning of pathway enzymes54
Escherichia coliDevelopment of a novel biosynthetic pathway based on HpaBC307
Saccharomyces cerevisiaeFed-batch fermentation with optimized enzyme expression4000

Data compiled from multiple sources.[2][3]

Experimental Protocols

Protocol 1: HPLC Quantification of this compound and By-products

This protocol provides a general method for the analysis of this compound, dopamine, and hydroxytyrosol in a fermentation broth.

1. Sample Preparation: a. Centrifuge 1 mL of fermentation broth at 14,000 x g for 5 minutes to pellet the cells. b. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial. c. If necessary, dilute the sample with the initial mobile phase to bring the analyte concentrations within the linear range of the calibration curve.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient:
  • 0-2 min: 5% B
  • 2-15 min: 5% to 95% B (linear gradient)
  • 15-18 min: 95% B
  • 18-20 min: 95% to 5% B (linear gradient)
  • 20-25 min: 5% B (re-equilibration)
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Injection Volume: 10 µL.
  • Detection: UV detector at 280 nm or a mass spectrometer for higher specificity and sensitivity.

3. Quantification: a. Prepare standard solutions of this compound, dopamine, and hydroxytyrosol of known concentrations in the initial mobile phase. b. Generate a calibration curve for each analyte by injecting the standards and plotting peak area versus concentration. c. Quantify the analytes in the samples by comparing their peak areas to the respective calibration curves.

Protocol 2: Tuning Enzyme Expression using a Promoter Library in S. cerevisiae

This protocol outlines a workflow for optimizing the expression of a key pathway enzyme (e.g., MAO or NCS) to reduce by-product formation.

1. Promoter Library Construction: a. Select a set of constitutive promoters with varying strengths (e.g., weak, medium, strong variants of TEF1, GPD, or ADH1 promoters). b. Use PCR to amplify the gene of interest (e.g., MAO) and the selected promoters. c. Use Gibson assembly or a similar cloning method to insert the gene of interest downstream of each promoter in your expression vector. This will create a library of plasmids, each with the target gene under the control of a different strength promoter.

2. Yeast Transformation: a. Transform the library of plasmids into your base this compound producing yeast strain. b. Select for transformants on appropriate selective media.

3. Fermentation and Analysis: a. Inoculate single colonies from each transformation into small-scale cultures (e.g., in 96-well deep-well plates or shake flasks). b. Perform the fermentation under your standard conditions. c. At the end of the fermentation, harvest the samples and analyze the titers of this compound and key by-products (e.g., dopamine, hydroxytyrosol) using the HPLC protocol described above.

4. Selection of Optimal Promoter: a. Compare the product and by-product profiles for each promoter variant. b. Select the promoter that results in the highest ratio of this compound to by-products, or the highest overall titer of this compound with acceptable by-product levels.

Visualizations

Reticuline_Biosynthesis_Pathway Tyrosine L-Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Norcoclaurine (S)-Norcoclaurine Dopamine->Norcoclaurine NCS Three_Four_DHPAA 3,4-DHPAA Dopamine->Three_Four_DHPAA MAO Four_HPAA 4-HPAA Four_HPAA->Norcoclaurine NCS N_Methylcoclaurine (S)-N-Methylcoclaurine Norcoclaurine->N_Methylcoclaurine 6OMT Three_Hydroxy_N_Methylcoclaurine (S)-3'-Hydroxy-N-methylcoclaurine N_Methylcoclaurine->Three_Hydroxy_N_Methylcoclaurine CNMT Reticuline This compound Three_Hydroxy_N_Methylcoclaurine->Reticuline 4'OMT Hydroxytyrosol Hydroxytyrosol Three_Four_DHPAA->Hydroxytyrosol Yeast Oxidoreductases

Caption: Biosynthetic pathway of this compound and formation of the by-product hydroxytyrosol.

Troubleshooting_Workflow Start High By-product Formation Observed Identify Identify By-product(s) via HPLC-MS Start->Identify Cause Determine Potential Cause Identify->Cause Precursor_Accumulation Precursor Accumulation (e.g., Dopamine) Cause->Precursor_Accumulation High Precursor Peak Intermediate_Diversion Intermediate Diversion (e.g., Hydroxytyrosol) Cause->Intermediate_Diversion High Intermediate-derived By-product Peak Enzyme_Promiscuity Enzyme Promiscuity (Off-target BIAs) Cause->Enzyme_Promiscuity Multiple Unidentified BIA Peaks Solution_Precursor Increase Downstream Enzyme Expression (e.g., NCS) or Decrease Precursor Synthesis Precursor_Accumulation->Solution_Precursor Solution_Intermediate Balance Enzyme Activities (e.g., MAO vs. NCS) or Engineer Host (delete reductases) Intermediate_Diversion->Solution_Intermediate Solution_Promiscuity Screen Enzyme Variants or Protein Engineering Enzyme_Promiscuity->Solution_Promiscuity End Reduced By-product Formation Solution_Precursor->End Solution_Intermediate->End Solution_Promiscuity->End

Caption: Troubleshooting workflow for addressing by-product formation in fermentation.

Promoter_Tuning_Logic cluster_0 Promoter Library cluster_1 Experimental Outcome P_Weak Weak Promoter Gene Target Gene (e.g., MAO) P_Weak->Gene P_Medium Medium Promoter P_Medium->Gene P_Strong Strong Promoter P_Strong->Gene Result_Weak Low By-product Low Reticuline Gene->Result_Weak Low Enzyme Level Result_Medium Low By-product High Reticuline Gene->Result_Medium Optimal Enzyme Level Result_Strong High By-product Low Reticuline Gene->Result_Strong High Enzyme Level

Caption: Logical relationship between promoter strength and fermentation outcome.

References

Strategies to increase precursor supply for (-)-Reticuline pathway

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the microbial biosynthesis of (-)-Reticuline. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges and enhance the precursor supply for your this compound pathway.

Frequently Asked Questions (FAQs)

Q1: My engineered strain is producing very low titers of this compound. What are the most common metabolic bottlenecks?

A1: Low yields of this compound are often traced back to insufficient precursor supply or bottlenecks in the heterologous pathway. The most common issues include:

  • Limited L-tyrosine availability: The native aromatic amino acid pathway in host organisms like E. coli and S. cerevisiae is tightly regulated. Key enzymes are often subject to feedback inhibition by L-tyrosine, and carbon flux might be diverted to competing pathways for phenylalanine and tryptophan synthesis.[1][2][3][4]

  • Inefficient conversion of L-tyrosine to pathway intermediates: The enzymes responsible for converting L-tyrosine to dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA) can be inefficient or create toxic intermediates.

  • Low Norcoclaurine Synthase (NCS) activity: The condensation of dopamine and 4-HPAA by NCS is a critical and often rate-limiting step.[5] The enzyme can exhibit low catalytic efficiency, leading to a drop in titer from dopamine to (S)-norcoclaurine.[5]

  • Instability of intermediates: Dopamine, a key precursor, can be unstable in culture media, leading to reduced availability for the NCS reaction.[6]

  • Cofactor imbalance: The heterologous pathway may have specific cofactor requirements (e.g., S-adenosylmethionine (SAM), NADPH) that are not sufficiently met by the host's central metabolism.

Q2: How can I increase the intracellular supply of L-tyrosine in my E. coli or S. cerevisiae strain?

A2: Several metabolic engineering strategies can be employed to boost L-tyrosine production:

  • Relieve Feedback Inhibition: Overexpress feedback-resistant variants of key enzymes in the shikimate and tyrosine biosynthesis pathways. For example, using feedback-resistant AroG (aroGfbr) and TyrA (tyrAfbr) can significantly increase carbon flow towards chorismate and prephenate.[1][2]

  • Block Competing Pathways: Knock out genes responsible for the synthesis of phenylalanine (e.g., pheA) and tryptophan to redirect carbon flux towards tyrosine.[3][4]

  • Overexpress Key Biosynthetic Genes: Increase the expression of enzymes in the central carbon metabolism and the tyrosine biosynthetic pathway, such as transketolase (tktA), PEP synthase (ppsA), and shikimate kinase (aroL).[3][7]

  • Eliminate Transcriptional Repression: Knock out transcriptional repressors of the aromatic amino acid pathway, such as tyrR in E. coli.[1][2]

  • Prevent Product Export/Degradation: Deleting specific transporters (e.g., tyrP) can prevent the export of L-tyrosine from the cell, increasing its intracellular concentration.[1][2]

Q3: I am observing an accumulation of L-tyrosine but poor conversion to downstream intermediates. What can I do?

A3: This indicates a bottleneck in the pathway downstream of L-tyrosine. Consider the following troubleshooting steps:

  • Optimize Enzyme Expression: Ensure that the heterologous enzymes for dopamine and 4-HPAA synthesis are expressed at optimal levels. This can be achieved by using promoters of varying strengths or by optimizing codon usage for the host organism.

  • Enzyme Engineering: The catalytic efficiency of enzymes like Norcoclaurine Synthase (NCS) can be a significant bottleneck.[5] Consider using rationally engineered NCS variants with enhanced activity.[5]

  • Alternative Pathway Implementation: Explore bypass routes that avoid toxic intermediates. For example, an alternative pathway to 3,4-dihydroxyphenylacetaldehyde (DHPAA) that bypasses the monoamine oxidase (MAO)-mediated pathway has been shown to improve reticuline production.[8]

  • Cofactor Engineering: Ensure an adequate supply of necessary cofactors. For instance, the hydroxylation of L-tyrosine to L-DOPA often requires tetrahydrobiopterin (BH4). Co-expressing the BH4 synthesis and regeneration pathways can improve the efficiency of this step.[9]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low L-tyrosine Titer Feedback inhibition of AroG and TyrA.Express feedback-resistant variants (aroGfbr, tyrAfbr).[1][2]
Carbon flux diverted to competing pathways.Knock out genes in the phenylalanine (pheA) and tryptophan synthesis pathways.[3][4]
Transcriptional repression of the tyrosine pathway.Knock out the transcriptional repressor tyrR.[1][2]
Export of L-tyrosine from the cell.Knock out the L-tyrosine-specific transporter (tyrP).[1][2]
Accumulation of L-DOPA, low dopamine levels Inefficient L-DOPA decarboxylase (DDC) activity.Screen DDC enzymes from different organisms for higher activity. Optimize codon usage and expression levels.
Low (S)-norcoclaurine Titer despite precursor presence Low catalytic efficiency of Norcoclaurine Synthase (NCS).Use engineered NCS variants with improved kinetics.[5] Increase the expression level of NCS.
Instability of dopamine or 4-HPAA in the medium.Optimize fermentation pH and aeration. Consider in-situ generation of precursors.
Overall low this compound yield Suboptimal expression of methyltransferases (6OMT, CNMT, 4'OMT).Tune the expression levels of the methyltransferases. Ensure adequate S-adenosylmethionine (SAM) supply by engineering the methionine biosynthesis pathway.
Toxicity of intermediates or final product.Investigate the expression of efflux pumps to export reticuline.[10]

Quantitative Data Summary

The following tables summarize reported titers of L-tyrosine and this compound from various metabolic engineering studies.

Table 1: Engineered E. coli Strains for L-tyrosine Production

StrainKey Genetic ModificationsTiter (g/L)Reference
BTY2.13Overexpression of aroGfbr, aroL, tyrC; knockout of tyrP.43.14[1][2]
Engineered E. coliFed-batch fermentation optimization.55[3][4]
Engineered E. coliExpression of Symbiobacterium toebii tyrosine phenol lyase.131[4]

Table 2: Engineered Microbial Strains for this compound Production

Host OrganismKey Features/ModificationsTiterReference
E. coliIn vivo production from dopamine.2.0 mg/L[6][11]
E. coliIn vivo production from 5 mM dopamine.11 mg/L[6]
E. coliCrude enzyme synthesis from dopamine.55 mg/L[6][11]
E. coliImproved strain with dTH.163.5 mg/L[12]
E. coliBypass of MAO-mediated pathway.60 mg/L[8]
S. cerevisiaePathway engineering from glucose.4.6 g/L[5]

Experimental Protocols

Protocol 1: Quantification of L-tyrosine by HPLC

This protocol outlines a general method for quantifying L-tyrosine in a fermentation broth.

1. Sample Preparation: a. Withdraw a sample of the fermentation broth. b. Centrifuge the sample to pellet the cells and other solid matter. c. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.[13]

2. HPLC Analysis: a. Column: A C18 reverse-phase column is commonly used. b. Mobile Phase: The composition of the mobile phase will depend on the specific column and detector but often consists of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile). c. Flow Rate and Temperature: These parameters should be optimized to achieve good peak separation and shape. d. Detection: UV detection at a wavelength of approximately 275 nm is suitable for L-tyrosine.

3. Quantification: a. Prepare a series of L-tyrosine standards of known concentrations. b. Inject the standards into the HPLC system to generate a calibration curve by plotting the peak area against the concentration. c. Inject the prepared sample and determine the concentration of L-tyrosine by comparing its peak area to the calibration curve.[13]

Visualizations

Signaling Pathways and Experimental Workflows

Reticuline_Pathway cluster_precursor Precursor Supply cluster_reticuline This compound Biosynthesis Glucose Glucose Shikimate_Pathway Shikimate Pathway Glucose->Shikimate_Pathway Chorismate Chorismate Shikimate_Pathway->Chorismate L_Tyrosine L-Tyrosine Chorismate->L_Tyrosine Dopamine Dopamine L_Tyrosine->Dopamine 4_HPAA 4-HPAA L_Tyrosine->4_HPAA Norcoclaurine (S)-Norcoclaurine Dopamine->Norcoclaurine NCS 4_HPAA->Norcoclaurine Reticuline This compound Norcoclaurine->Reticuline Methyltransferases

Caption: Overview of the this compound biosynthetic pathway.

Troubleshooting_Workflow Start Low Reticuline Titer Check_Tyr Quantify L-Tyrosine Start->Check_Tyr Low_Tyr Low L-Tyrosine Check_Tyr->Low_Tyr Yes High_Tyr Sufficient L-Tyrosine Check_Tyr->High_Tyr No Improve_Tyr Engineer Precursor Pathway (aroGfbr, tyrAfbr, knockout pheA/tyrR) Low_Tyr->Improve_Tyr Check_Intermediates Quantify Dopamine & 4-HPAA High_Tyr->Check_Intermediates Improve_Tyr->Check_Tyr Low_Intermediates Low Intermediates Check_Intermediates->Low_Intermediates Yes High_Intermediates Sufficient Intermediates Check_Intermediates->High_Intermediates No Improve_Conversion Optimize Downstream Enzyme Expression (e.g., DDC, NCS) Low_Intermediates->Improve_Conversion Check_NCS Assess NCS Activity High_Intermediates->Check_NCS Improve_Conversion->Check_Intermediates Low_NCS Low NCS Activity Check_NCS->Low_NCS Yes End Optimized Production Check_NCS->End No Improve_NCS Use Engineered NCS Variant Low_NCS->Improve_NCS Improve_NCS->End

Caption: A logical workflow for troubleshooting low this compound yields.

L_Tyrosine_Engineering cluster_feedback Relieve Feedback Inhibition cluster_flux Redirect Carbon Flux cluster_expression Enhance Expression cluster_regulation Modify Regulation center Increased L-Tyrosine Supply aroG aroG -> aroGfbr aroG->center tyrA tyrA -> tyrAfbr tyrA->center pheA Knockout pheA pheA->center trpE Knockout trp Operon trpE->center tktA Overexpress tktA tktA->center ppsA Overexpress ppsA ppsA->center tyrR Knockout tyrR tyrR->center tyrP Knockout tyrP tyrP->center

Caption: Key strategies for engineering increased L-Tyrosine supply.

References

Overcoming feedback inhibition in engineered Reticuline pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to overcome feedback inhibition in engineered reticuline production pathways.

Troubleshooting Guide

This guide addresses common issues encountered during experiments aimed at producing reticuline and other benzylisoquinoline alkaloids (BIAs) in engineered microbial hosts.

Problem ID Observed Issue Potential Cause(s) Recommended Action(s)
RI-01 Low final product titer despite sufficient precursor (e.g., tyrosine, dopamine) availability. Feedback Inhibition: A key enzyme in the pathway is being inhibited by a downstream product. Common culprits include: - 4'OMT (3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase) inhibited by (S)-reticuline. - NCS (Norcoclaurine Synthase) inhibited by (S)-norcoclaurine.[1]1. Perform in vitro enzyme inhibition assays to confirm feedback inhibition and determine IC50/Ki values.2. Engineer the enzyme using site-directed mutagenesis to create feedback-resistant variants.3. Screen for feedback-insensitive enzyme homologs from other plant species.[1]
RI-02 Accumulation of upstream intermediates (e.g., L-DOPA, dopamine, norcoclaurine) with minimal reticuline production. Enzyme Bottleneck: One or more enzymes in the pathway have low catalytic efficiency or are poorly expressed, creating a bottleneck.Enzyme Toxicity: High expression of certain enzymes, like Norcoclaurine Synthase (NCS), can be toxic to the host cells, limiting overall pathway flux.1. Optimize codon usage of the enzyme's gene for the expression host (e.g., S. cerevisiae, E. coli).2. Tune enzyme expression levels using promoters of varying strengths.3. For NCS toxicity, consider compartmentalizing the enzyme into an organelle like the peroxisome to sequester it from the cytosol.
RI-03 Initial product formation followed by a plateau, even with continuous feeding of precursors. Product Toxicity/Degradation: High concentrations of the final product or intermediates may be toxic to the cells or may be degraded by host enzymes.Feedback Inhibition: As the product accumulates, it begins to inhibit the pathway, leading to a halt in further production.1. Implement in situ product removal strategies to keep product concentrations below toxic/inhibitory levels.2. Investigate the stability of your product in the culture medium over time.3. Engineer feedback-resistant enzymes as described in RI-01.
RI-04 Variability in product titers between different experimental runs. Inconsistent Precursor Supply: The endogenous production of tyrosine, the primary precursor, may be tightly regulated and insufficient for high-level BIA production.Plasmid Instability: If pathway genes are expressed from plasmids, these may be unstable, leading to inconsistent enzyme levels.1. Engineer the host's upstream aromatic amino acid pathway. For example, overexpress a feedback-resistant variant of Aro4p (DHAP synthase) to increase tyrosine availability.[1] 2. Integrate pathway genes into the host chromosome for stable expression.3. Ensure consistent culture conditions (media composition, pH, temperature, aeration).

Frequently Asked Questions (FAQs)

Q1: Which enzymes in the reticuline pathway are most commonly affected by feedback inhibition?

A1: Several key enzymes in the benzylisoquinoline alkaloid (BIA) pathway are known to be susceptible to feedback inhibition. The most well-documented instances include:

  • 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT): This enzyme, which produces (S)-reticuline, is subject to potent noncompetitive inhibition by its own product, (S)-reticuline.

  • Norcoclaurine Synthase (NCS): The first committed enzyme in the pathway, NCS, can be inhibited by its product, (S)-norcoclaurine.[1]

  • Salutaridinol-7-O-acetyltransferase (SalAT): Further down the morphinan branch of the BIA pathway, SalAT is inhibited by thebaine.[1]

Overcoming these feedback loops is a critical step in achieving high titers of the desired alkaloids.[1]

Q2: What is the typical magnitude of improvement in product yield after overcoming feedback inhibition?

A2: The improvements can be substantial, often representing a major breakthrough in pathway engineering. While specific numbers vary depending on the host, pathway, and engineering strategy, here are some reported examples:

Engineering Strategy Product Improvement in Titer Reference Strain/Condition
Expression of feedback-resistant Aro4p (DHAP synthase) mutantNorcoclaurine14-fold increaseStrain with wild-type Aro4p
Above modification + pentose phosphate pathway engineeringNorcoclaurine60-fold increaseStrain with wild-type Aro4p
Comprehensive metabolic engineering including precursor supply optimization(S)-reticuline57,000-fold increase (to 4.6 g/L)First-generation engineered strain

Q3: What are the main strategies to create a feedback-resistant enzyme?

A3: The primary strategy is protein engineering through site-directed mutagenesis . This involves identifying the allosteric binding site of the inhibitor on the enzyme (which is distinct from the active site) and making specific amino acid substitutions to reduce the inhibitor's binding affinity without compromising the enzyme's catalytic activity. Another approach is bioprospecting , where enzymes with similar functions are sought from different plant species, as they may naturally possess higher resistance to feedback inhibition.[1]

Q4: How can I confirm that my engineered enzyme is truly feedback-resistant?

A4: You need to perform in vitro enzyme kinetic assays . This involves expressing and purifying both the wild-type and the mutant enzymes. Then, you measure their activity across a range of substrate concentrations in the presence of varying concentrations of the inhibitor. By plotting this data (e.g., using Lineweaver-Burk plots), you can determine key kinetic parameters like Km and Vmax, and importantly, the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A successful feedback-resistant mutant will have a significantly higher Ki or IC50 value compared to the wild-type enzyme.

Q5: Besides feedback inhibition, what other factors limit reticuline production?

A5: Several factors can create bottlenecks:

  • Precursor Availability: The entire BIA pathway starts from L-tyrosine. Insufficient supply of this primary precursor is a common limitation. Engineering the host's central metabolism to channel more carbon towards tyrosine is often necessary.

  • Enzyme Expression and Activity: Heterologous enzymes may not express or fold correctly in a microbial host, or their catalytic activity may be low. Codon optimization, promoter tuning, and protein engineering can address these issues.

  • Toxicity: High concentrations of pathway intermediates or the final product can be toxic to the host organism.

  • Cofactor Imbalance: Many enzymatic steps, particularly those involving cytochrome P450s, require cofactors like NADPH. Ensuring a sufficient and balanced supply of these cofactors is crucial.

Experimental Protocols

Site-Directed Mutagenesis for Creating Feedback-Resistant Enzymes

This protocol provides a general workflow for creating point mutations in a target enzyme using a PCR-based method, adapted from standard molecular biology techniques.

Objective: To introduce a specific amino acid substitution into an enzyme to reduce its sensitivity to feedback inhibition.

Materials:

  • High-fidelity DNA polymerase (e.g., PfuTurbo)

  • dsDNA plasmid template containing the wild-type gene

  • Two complementary mutagenic oligonucleotide primers

  • dNTP mix

  • DpnI restriction enzyme

  • High-efficiency competent E. coli cells (e.g., DH5α)

  • LB agar plates with appropriate antibiotic

Methodology:

  • Primer Design:

    • Design two complementary primers, typically 25-45 bases long.

    • The desired mutation should be in the center of each primer.

    • The melting temperature (Tm) should be ≥ 78°C.

    • Ensure a GC content of at least 40% and terminate the primers with a G or C.

  • Mutagenic PCR:

    • Set up the PCR reaction with 5-50 ng of dsDNA template, 125 ng of each primer, dNTPs, and high-fidelity polymerase.

    • Use a temperature cycling protocol with 12-18 cycles. The extension time should be approximately 1 minute per kb of plasmid length.

  • DpnI Digestion:

    • Following PCR, add 1 µL of DpnI enzyme directly to the amplification product.

    • Incubate at 37°C for 1-2 hours. This digests the parental, methylated template DNA, leaving the newly synthesized, unmethylated mutant plasmid.

  • Transformation:

    • Transform 1-2 µL of the DpnI-treated DNA into high-efficiency competent E. coli cells.

    • Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.

  • Verification:

    • Pick several colonies and isolate the plasmid DNA using a miniprep kit.

    • Verify the presence of the desired mutation and the absence of any secondary mutations by Sanger sequencing.

In Vitro Enzyme Inhibition Assay

Objective: To determine the IC50 or Ki of a potential inhibitor for a specific enzyme in the reticuline pathway.

Materials:

  • Purified wild-type or mutant enzyme

  • Substrate for the enzyme (e.g., N-methylcoclaurine for 4'OMT)

  • Cofactors if required (e.g., S-adenosyl methionine - SAM)

  • Inhibitor (e.g., reticuline)

  • Assay buffer (e.g., sodium phosphate buffer, pH 7.0)

  • 96-well plate and microplate reader or HPLC for product detection

Methodology:

  • Assay Setup:

    • In a 96-well plate, prepare reaction mixtures containing the assay buffer, a fixed concentration of the enzyme, and a fixed, non-saturating concentration of the substrate.

    • Add the inhibitor at a range of concentrations (e.g., from 0 to 1000 µM). Include a control with no inhibitor.

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding the substrate or a required cofactor.

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a set period where the reaction rate is linear.

  • Quantification of Product Formation:

    • Stop the reaction (e.g., by adding a quenching agent like HCl).

    • Quantify the amount of product formed. This can be done using various methods, such as spectrophotometry if the product is colored, or more commonly, by HPLC or LC-MS to separate and quantify the product.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value , which is the concentration of inhibitor that causes 50% inhibition of enzyme activity.

    • To determine the Ki (inhibition constant) and the mechanism of inhibition (e.g., competitive, non-competitive), perform the assay with multiple substrate concentrations and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.

LC-MS/MS Method for Reticuline Quantification

Objective: To accurately quantify the concentration of reticuline and other pathway intermediates from a microbial culture supernatant.

Materials:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

  • C18 reversed-phase column (e.g., 4.6 x 250 mm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Acetic Acid in Acetonitrile

  • Reticuline analytical standard

  • Culture supernatant samples

Methodology:

  • Sample Preparation:

    • Centrifuge the microbial culture to pellet the cells.

    • Collect the supernatant.

    • Filter the supernatant through a 0.22 µm filter to remove any remaining cells and debris.

    • Perform a protein precipitation step if necessary (e.g., by adding cold methanol), centrifuge, and use the supernatant.

  • LC Separation:

    • Inject the prepared sample onto the C18 column.

    • Use a gradient elution method. For example, start with a low percentage of Mobile Phase B (e.g., 20%) and gradually increase it to elute the compounds of interest.

    • Set a flow rate of approximately 0.5 mL/min and a column temperature of 40°C.

  • MS/MS Detection:

    • Use an electrospray ionization (ESI) source in positive ion mode.

    • Perform Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. The specific m/z transitions to monitor would be:

      • Reticuline: m/z 330

      • Dopamine: m/z 154

      • Norlaudanosoline: m/z 288

      • And other intermediates as needed.

  • Quantification:

    • Generate a standard curve by running known concentrations of the reticuline analytical standard.

    • Quantify the reticuline in the samples by comparing their peak areas to the standard curve.

Visualizations

Reticuline Biosynthesis Pathway with Feedback Inhibition

Reticuline_Pathway Tyrosine L-Tyrosine TH Tyrosine Hydroxylase Tyrosine->TH LDOPA L-DOPA DODC DOPA Decarboxylase LDOPA->DODC Dopamine Dopamine NCS NCS Dopamine->NCS FourHPAA 4-HPAA FourHPAA->NCS Norcoclaurine (S)-Norcoclaurine Norcoclaurine->NCS Inhibition SixOMT 6OMT Norcoclaurine->SixOMT Coclaurine (S)-Coclaurine CNMT CNMT Coclaurine->CNMT NMCoclaurine (S)-N-Methylcoclaurine NMCH NMCH NMCoclaurine->NMCH ThreeHydroxy 3'-hydroxy-N-methyl- coclaurine FourOMT 4'OMT ThreeHydroxy->FourOMT Reticuline (S)-Reticuline Downstream Downstream BIAs (e.g., Morphine, Codeine) Reticuline->Downstream Reticuline->FourOMT Inhibition TH->LDOPA DODC->Dopamine NCS->Norcoclaurine SixOMT->Coclaurine CNMT->NMCoclaurine NMCH->ThreeHydroxy FourOMT->Reticuline

Caption: Reticuline pathway highlighting key feedback inhibition loops.

Experimental Workflow for Developing a Feedback-Resistant Enzyme

Workflow A Identify Target Enzyme (e.g., 4'OMT) B Design & Synthesize Mutagenic Primers A->B C Site-Directed Mutagenesis (PCR) B->C D Transform E. coli & Select Colonies C->D E Sequence Verification of Mutant Plasmids D->E F Express & Purify WT and Mutant Enzymes E->F Correct Sequence G In Vitro Enzyme Inhibition Assay F->G H Determine IC50 / Ki Values G->H I Select Best Mutant (High Ki / IC50) H->I J Test Mutant in Engineered Host Strain I->J K Quantify Product Titer (LC-MS) J->K Troubleshooting_Logic Problem Problem: Low Reticuline Titer Cause1 Potential Cause 1: Feedback Inhibition Problem->Cause1 Cause2 Potential Cause 2: Precursor Limitation Problem->Cause2 Cause3 Potential Cause 3: Enzyme Bottleneck Problem->Cause3 Test1 Diagnostic Test: In Vitro Inhibition Assay Cause1->Test1 Test2 Diagnostic Test: Measure Intermediate Levels Cause2->Test2 Test3 Diagnostic Test: Protein Expression Analysis Cause3->Test3 Solution1 Solution: Engineer Feedback- Resistant Enzyme Test1->Solution1 Solution2 Solution: Engineer Upstream Tyrosine Pathway Test2->Solution2 Solution3 Solution: Codon & Promoter Optimization Test3->Solution3

References

Technical Support Center: Enhancing Reticuline Secretion in Microbial Hosts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of transporters for reticuline secretion in microbial systems like Saccharomyces cerevisiae and Escherichia coli.

Frequently Asked Questions (FAQs)

Q1: What types of transporters are commonly used for reticuline secretion in microbes?

A1: The most commonly employed transporters for reticuline and other benzylisoquinoline alkaloids (BIAs) fall into two major families: the ATP-binding cassette (ABC) transporters and the multidrug and toxic compound extrusion (MATE) transporters. Plant-derived transporters from these families have been functionally expressed in both yeast and E. coli to facilitate the export of reticuline into the culture medium.[1][2] Additionally, purine permease-type transporters, such as the BIA uptake permeases (BUPs) from Papaver somniferum, have been shown to effectively transport reticuline and other BIAs, although they are primarily involved in uptake.[3]

Q2: Why is my heterologously expressed plant transporter not improving reticuline secretion?

A2: Several factors can contribute to the lack of improved secretion. Common issues include:

  • Low expression levels: The promoter driving the transporter gene may not be strong enough, or the codon usage of the plant gene may not be optimal for the microbial host.[4][5][6]

  • Incorrect localization: The transporter may be mislocalized to internal membranes, such as the vacuole, instead of the plasma membrane.

  • Protein degradation: The heterologous transporter may be recognized by the host's protein quality control machinery and targeted for degradation, often through ubiquitination.[7][8]

  • Toxicity: Overexpression of membrane proteins can be toxic to the host cells, leading to poor growth and reduced overall productivity.[9][10]

Q3: How can I confirm that my transporter is being expressed and localized correctly?

A3: To confirm the expression and localization of your transporter, you can perform a Western blot analysis on fractionated cell lysates. By separating the plasma membrane fraction from the cytosolic and other membrane fractions, you can determine if the transporter is present in the correct location. A common technique involves using a C-terminal fusion tag (e.g., GFP or HA) on the transporter to facilitate detection with a specific antibody.

Q4: What is codon optimization and why is it important for expressing plant transporters in microbes?

A4: Codon optimization is the process of altering the codons in a gene's sequence to match the preferred codon usage of the expression host, without changing the amino acid sequence of the protein.[4][5] Different organisms have different codon preferences, and using codons that are rare in the host can lead to translational pausing, protein misfolding, and low expression levels.[6] Optimizing the codon usage of a plant transporter gene for S. cerevisiae or E. coli can significantly enhance its expression and subsequent function.[4][6]

Troubleshooting Guides

Problem 1: Low or no expression of the heterologous transporter.
Possible Cause Suggested Solution
Suboptimal Promoter Use a strong, constitutive promoter for expression in yeast, such as pPMA1, pTEF1, or pGPD.[9][10] For inducible expression, consider promoters like pGAL1.[9][10] In E. coli, the T7 promoter system is commonly used for high-level expression.
Inefficient Codon Usage Synthesize a codon-optimized version of the transporter gene tailored for the specific microbial host (S. cerevisiae or E. coli).[4][5][6] Several online tools and commercial services are available for this purpose.
mRNA Instability Analyze the 5' and 3' untranslated regions (UTRs) of your expression cassette. Ensure the presence of appropriate terminator sequences to enhance mRNA stability.
Plasmid Instability If using a plasmid-based expression system, ensure that the selection pressure is maintained throughout cultivation. Consider genomic integration of the transporter expression cassette for more stable, long-term expression.
Problem 2: The transporter is expressed, but reticuline secretion is not improved.
Possible Cause Suggested Solution
Incorrect Subcellular Localization Perform immunofluorescence microscopy or subcellular fractionation followed by Western blotting to confirm plasma membrane localization. If mislocalized, consider modifying the N- or C-termini of the transporter, as these regions can contain localization signals.
Transporter Instability and Degradation In yeast, heterologous membrane proteins can be targeted for ubiquitination and subsequent endocytosis and degradation.[7][8] Consider removing potential ubiquitination sites (lysine residues) in the cytoplasmic domains of the transporter.[8] Alternatively, use a host strain with mutations in genes involved in transporter turnover, such as a rog3 mutant.[7]
Transporter-Induced Toxicity Monitor cell growth after inducing transporter expression. If toxicity is observed, consider using a weaker or inducible promoter to reduce the expression level.[9][10] Also, ensure that the culture medium is optimized to support the additional metabolic burden of transporter expression.
Low Substrate Specificity The chosen transporter may not have a high affinity for reticuline. Screen a library of different transporters from various plant sources to identify one with better kinetics for reticuline transport.

Quantitative Data on Reticuline Transporters

The following table summarizes quantitative data on the performance of various transporters for reticuline and related benzylisoquinoline alkaloids in engineered microbes.

TransporterSource OrganismExpression HostSubstrate(s)Improvement in Transport/ProductionReference
AtDTX1 (MATE) Arabidopsis thalianaE. coliReticuline11-fold increase in reticuline secretion[2]
BUP1 (Purine Permease) Papaver somniferumS. cerevisiae(S)-Reticuline, Dopamine, Norcoclaurine, Codeine10-fold increase in (S)-reticuline uptake[3]
CjMDR1 (ABC) Coptis japonicaXenopus oocytes, S. cerevisiaeBerberineInward transport of berberine[11]
CjABCB2 (ABC) Coptis japonicaS. cerevisiaeBerberineInward transport of berberine[12]
Snq2p (ABC) Saccharomyces cerevisiaeS. cerevisiaeβ-carotene4.04-fold increase in β-carotene secretion[1]

Experimental Protocols

Protocol 1: Reticuline Secretion Assay

This protocol describes a method to quantify the amount of reticuline secreted into the culture medium by engineered microbes.

1. Cultivation and Sampling: a. Inoculate a suitable culture medium with the microbial strain expressing the reticuline transporter and a control strain (e.g., expressing an empty vector). b. Grow the cultures under conditions that induce both reticuline biosynthesis and transporter expression. c. At various time points, collect 1 mL of the culture.

2. Sample Preparation: a. Centrifuge the culture sample at 13,000 x g for 5 minutes to pellet the cells. b. Carefully collect the supernatant (culture medium) and transfer it to a new microfuge tube. c. Add an equal volume of ice-cold methanol to the supernatant to precipitate proteins. d. Incubate at -20°C for 30 minutes. e. Centrifuge at 13,000 x g for 10 minutes at 4°C. f. Transfer the supernatant to a new tube and dry it using a vacuum concentrator.

3. LC-MS/MS Analysis: a. Reconstitute the dried extract in a suitable solvent (e.g., 20% acetonitrile with 0.1% formic acid).[13] b. Analyze the sample using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. c. LC Parameters:

  • Column: C18 reverse-phase column (e.g., ODS-80Ts, 4.6 x 250 mm).[13]
  • Mobile Phase: Isocratic elution with 20% acetonitrile containing 0.1% acetic acid.[13]
  • Flow Rate: 0.5 mL/min.[13]
  • Column Temperature: 40°C.[13] d. MS/MS Parameters:
  • Use multiple reaction monitoring (MRM) for sensitive and specific detection of reticuline.
  • Parent Ion (m/z): 330.[13][14]
  • Fragment Ions: Determine the characteristic fragment ions of reticuline by infusing a pure standard. e. Quantification:
  • Generate a standard curve using known concentrations of a pure reticuline standard.
  • Calculate the concentration of reticuline in the culture medium based on the standard curve.

Protocol 2: Western Blot Analysis of Transporter Expression

This protocol outlines the steps for detecting the expression of a tagged transporter protein in yeast.

1. Protein Extraction: a. Grow yeast cells expressing the tagged transporter to mid-log phase. b. Harvest the cells by centrifugation. c. Resuspend the cell pellet in a lysis buffer containing protease inhibitors. d. Lyse the cells using glass beads and vigorous vortexing. e. Separate the membrane fraction by differential centrifugation.

2. SDS-PAGE and Electrotransfer: a. Quantify the protein concentration in the membrane fraction. b. Denature the protein samples by boiling in SDS-PAGE sample buffer. c. Separate the proteins on an SDS-polyacrylamide gel. d. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

3. Immunodetection: a. Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding. b. Incubate the membrane with a primary antibody specific to the tag on the transporter protein (e.g., anti-HA or anti-GFP). c. Wash the membrane to remove unbound primary antibody. d. Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody. e. Wash the membrane to remove unbound secondary antibody. f. Add a chemiluminescent substrate and detect the signal using an imaging system.

Visualizations

experimental_workflow Experimental Workflow for Improving Reticuline Secretion cluster_design Design and Construction cluster_transformation Host Engineering cluster_analysis Analysis promoter Promoter Selection (e.g., pTEF1, pGPD) expression_cassette Expression Cassette Construction promoter->expression_cassette codon_opt Codon Optimization for Host transporter_gene Transporter Gene codon_opt->transporter_gene transporter_gene->expression_cassette transformation Transformation expression_cassette->transformation host_strain Microbial Host (S. cerevisiae / E. coli) host_strain->transformation engineered_strain Engineered Strain transformation->engineered_strain cultivation Cultivation and Induction engineered_strain->cultivation western_blot Western Blot (Expression Check) cultivation->western_blot secretion_assay Secretion Assay (LC-MS/MS) cultivation->secretion_assay data_analysis Data Analysis western_blot->data_analysis secretion_assay->data_analysis

Caption: Workflow for engineering and evaluating transporter efficiency.

troubleshooting_logic Troubleshooting Logic for Low Reticuline Secretion start Low/No Secretion check_expression Transporter Expressed? start->check_expression check_localization Correctly Localized? check_expression->check_localization Yes solution_expression Optimize Promoter Codon Usage check_expression->solution_expression No check_toxicity Cell Growth Normal? check_localization->check_toxicity Yes solution_localization Check Targeting Signals Use Marker Strains check_localization->solution_localization No check_activity Transporter Active? check_toxicity->check_activity Yes solution_toxicity Use Weaker/Inducible Promoter Optimize Growth Conditions check_toxicity->solution_toxicity No solution_activity Screen Different Transporters Check for Inhibitors check_activity->solution_activity No

Caption: A logical guide to troubleshooting secretion issues.

jasmonate_signaling Jasmonate Signaling Pathway Regulating Alkaloid Biosynthesis and Transport JA_signal Jasmonate Signal (e.g., Herbivory, Wounding) JAZ JAZ Repressor Proteins JA_signal->JAZ leads to degradation of MYC2 MYC2 (bHLH TF) JAZ->MYC2 represses AP2_ERF AP2/ERF TFs (e.g., ORCAs) MYC2->AP2_ERF activates BIA_genes BIA Biosynthesis Genes AP2_ERF->BIA_genes activates transporter_genes Alkaloid Transporter Genes (e.g., ABC, MATE) AP2_ERF->transporter_genes activates

Caption: Jasmonate signaling cascade in plants.

References

Technical Support Center: Scalable Purification of Fermentative (-)-Reticuline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the scalable purification of fermentative (-)-Reticuline. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common issues encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common microbial hosts for fermentative production of this compound?

A1: The most commonly used microbial hosts for the fermentative production of this compound are Escherichia coli and Saccharomyces cerevisiae.[1][2] Researchers have successfully engineered metabolic pathways in these organisms to produce this compound from simple carbon sources like glucose or glycerol.[3]

Q2: What typical yields of this compound can be expected from fermentation?

A2: this compound yields can vary significantly depending on the microbial host, the complexity of the engineered metabolic pathway, and the fermentation conditions. Reported titers range from 2.00 mg/L in E. coli cultures to as high as 677 mg/L in combined in vivo and in vitro systems.[4] One study reported a production of 46.0 mg/L in an engineered E. coli strain.[3]

Q3: Is this compound typically an intracellular or extracellular product in fermentation?

A3: While some intracellular accumulation can occur, this compound is often secreted into the fermentation broth, making the initial purification steps focused on separating the product from the culture medium.[3]

Q4: What are the primary challenges in the downstream processing of fermentative this compound?

A4: Key challenges include the relatively low concentration of this compound in the fermentation broth, the presence of numerous impurities from the culture medium and host cell metabolism, and the need for a cost-effective and scalable purification process.[5]

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound from fermentation broth.

Problem 1: Low Overall Yield of Purified this compound

Possible Cause Troubleshooting Step
Incomplete Cell Lysis (if intracellular product is significant) Ensure the chosen cell disruption method (e.g., sonication, high-pressure homogenization) is effective for your microbial host. Analyze a sample of the cell debris to check for remaining product.
Inefficient Extraction from Broth Optimize the pH of the fermentation broth before solvent extraction. For alkaloids like reticuline, adjusting the pH to be slightly basic (pH 8-9) can improve extraction into an organic solvent like chloroform or ethyl acetate.[6] Increase the solvent-to-broth ratio or perform multiple extraction steps.
Product Degradation This compound can be sensitive to heat and light.[6] Keep samples on ice or at 4°C whenever possible and protect them from light, especially during long processing times.
Losses During Chromatography Ensure the silica gel for column chromatography is properly packed and equilibrated. Optimize the solvent gradient to ensure good separation of this compound from impurities. Collect smaller fractions and analyze them by TLC or HPLC to avoid discarding fractions containing the product.

Problem 2: High Levels of Impurities in the Final Product

Possible Cause Troubleshooting Step
Co-extraction of Impurities Perform a preliminary "defatting" step by washing the lyophilized broth solids with a non-polar solvent like hexane to remove lipids before the main extraction.[6]
Poor Chromatographic Separation The complexity of the fermentation broth may require a multi-step purification approach.[5] Consider using a combination of different chromatography techniques, such as an initial solid-phase extraction (SPE) to enrich the sample before final purification by flash chromatography or HPLC.[3]
Contamination from Solvents or Equipment Use high-purity solvents for all extraction and chromatography steps. Ensure all glassware and equipment are thoroughly cleaned to avoid cross-contamination.

Problem 3: Difficulty with Solvent Extraction (e.g., Emulsion Formation)

Possible Cause Troubleshooting Step
High Concentration of Surfactants or Proteins Centrifuge the fermentation broth at a higher speed and for a longer duration to pellet more of the cellular debris and proteins before extraction. Consider adding a small amount of a de-emulsifying agent or salt to the mixture.
Vigorous Shaking During liquid-liquid extraction, gently invert the separatory funnel multiple times rather than shaking it vigorously to minimize emulsion formation.

Quantitative Data Summary

The following table summarizes reported quantitative data for the purification of fermentative this compound.

Microbial Host Production Scale Initial Titer (mg/L) Purification Method(s) Final Yield (mg) Purity Recovery (%) Reference
E. coli1 L Reaction Mixture677Chloroform Extraction, Silica Gel Flash Column Chromatography593>96%87.5[4]
E. coli-46.0Solid-Phase Extraction, HPLC-->90[3]

Experimental Protocols

This section provides a detailed methodology for a scalable purification protocol for this compound from an E. coli fermentation broth, based on established laboratory-scale procedures.[4]

1. Cell Separation

  • Objective: To separate the microbial cells from the fermentation broth containing the secreted this compound.

  • Procedure:

    • Transfer the fermentation broth to appropriate centrifuge bottles.

    • Centrifuge the broth at 8,000 x g for 20 minutes at 4°C.

    • Carefully decant the supernatant, which contains the this compound, into a clean vessel. The cell pellet can be discarded or processed separately if intracellular product analysis is required.

2. Liquid-Liquid Extraction

  • Objective: To extract this compound from the aqueous supernatant into an organic solvent.

  • Procedure:

    • Adjust the pH of the supernatant to 8.0-9.0 using a base solution (e.g., 2M NaOH) while stirring.

    • Transfer the pH-adjusted supernatant to a separatory funnel.

    • Add an equal volume of chloroform to the separatory funnel.

    • Gently invert the funnel 15-20 times to mix the phases, releasing pressure periodically.

    • Allow the layers to separate. The bottom organic layer contains the extracted this compound.

    • Drain the lower organic layer into a clean flask.

    • Repeat the extraction of the aqueous layer two more times with fresh chloroform to maximize recovery.

    • Combine all the organic extracts.

3. Drying and Concentration

  • Objective: To remove residual water from the organic extract and concentrate the sample.

  • Procedure:

    • Add anhydrous sodium sulfate to the combined organic extract and swirl gently. Let it sit for at least 30 minutes to allow the drying agent to absorb any residual water.

    • Filter the dried organic extract to remove the sodium sulfate.

    • Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain a crude extract.

4. Chromatographic Purification

  • Objective: To purify this compound from the crude extract using silica gel flash column chromatography.

  • Procedure:

    • Prepare a silica gel column packed in a suitable non-polar solvent (e.g., hexane).

    • Dissolve the crude extract in a minimal amount of the mobile phase.

    • Load the dissolved sample onto the prepared silica gel column.

    • Elute the column with a gradient of a more polar solvent (e.g., ethyl acetate in hexane, followed by methanol in chloroform). The specific gradient will need to be optimized based on the impurity profile.

    • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Combine the fractions containing pure this compound.

    • Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound as a solid.

Visualizations

experimental_workflow fermentation Fermentation Broth centrifugation Cell Separation (Centrifugation) fermentation->centrifugation supernatant Supernatant (contains Reticuline) centrifugation->supernatant extraction Liquid-Liquid Extraction (Chloroform, pH 8-9) supernatant->extraction organic_phase Combined Organic Phases extraction->organic_phase drying Drying and Concentration organic_phase->drying crude_extract Crude Reticuline Extract drying->crude_extract chromatography Silica Gel Flash Chromatography crude_extract->chromatography pure_reticuline Purified this compound chromatography->pure_reticuline

Caption: Experimental workflow for the purification of this compound.

troubleshooting_workflow start Low Yield or Purity? check_yield Low Overall Yield? start->check_yield check_purity High Impurities? start->check_purity yield_extraction Extraction Inefficient? check_yield->yield_extraction Yes yield_degradation Product Degradation? check_yield->yield_degradation Yes yield_chromatography Loss in Chromatography? check_yield->yield_chromatography Yes purity_coextraction Impurity Co-extraction? check_purity->purity_coextraction Yes purity_separation Poor Separation? check_purity->purity_separation Yes solution_extraction Optimize pH and Solvent Ratio yield_extraction->solution_extraction solution_degradation Maintain Low Temperature and Protect from Light yield_degradation->solution_degradation solution_chromatography Optimize Gradient and Fraction Collection yield_chromatography->solution_chromatography solution_coextraction Add a 'Defatting' Step purity_coextraction->solution_coextraction solution_separation Use Multi-step Chromatography purity_separation->solution_separation

Caption: Troubleshooting decision tree for this compound purification.

References

Validation & Comparative

A Comparative Guide to the Stereospecificity of Reticuline-Pathway Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The biosynthesis of benzylisoquinoline alkaloids (BIAs), a diverse group of pharmacologically active plant secondary metabolites, hinges on the stereospecificity of the enzymes within the reticuline pathway. The central intermediate, reticuline, exists as two enantiomers, (S)-reticuline and (R)-reticuline, which serve as precursors to distinct classes of alkaloids. Understanding and validating the stereochemical preferences of the enzymes that produce and consume these enantiomers is critical for applications in synthetic biology, metabolic engineering, and drug development. This guide provides an objective comparison of the stereospecificity of key enzymes in the reticuline pathway, supported by experimental data and detailed methodologies.

Key Enzyme Stereospecificity: A Comparative Analysis

The stereochemical fidelity of the reticuline pathway is not absolute across all enzymes. While some exhibit strict stereospecificity, others display a more relaxed substrate acceptance. This variation is crucial for the metabolic channeling of intermediates into different biosynthetic branches.

EnzymeSubstrate(s)Product(s)StereospecificityReference(s)
Norcoclaurine Synthase (NCS) Dopamine, 4-hydroxyphenylacetaldehyde(S)-NorcoclaurineHighly stereospecific for the formation of the (S)-enantiomer. However, NCS homologues capable of producing (R)-norcoclaurine have been recently identified in lotus (Nelumbo nucifera).[1][2]
Norcoclaurine 6-O-Methyltransferase (6OMT) (S)-Norcoclaurine, (R)-Norcoclaurine(S)-Coclaurine, (R)-CoclaurineMethylates both (S)- and (R)-norcoclaurine.[3]
Coclaurine N-Methyltransferase (CNMT) (S)-Coclaurine, (R)-Coclaurine(S)-N-Methylcoclaurine, (R)-N-MethylcoclaurineExhibits broad substrate specificity and lacks strict stereospecificity, methylating both enantiomers of coclaurine. While (R)-coclaurine is reported as the better substrate for the enzyme from Coptis japonica, the enzyme can accommodate both.[1][4][5][6][7]
Reticuline N-Methyltransferase (RNMT) (S)-Reticuline, (R)-Reticuline(S)-Tembetarine, (R)-TembetarineAccepts both (S)- and (R)-reticuline as substrates. Kinetic data shows a lower Kₘ for (S)-reticuline (42 µM) compared to (R)-reticuline (85 µM), suggesting a higher affinity for the (S)-enantiomer.[8][9]
1,2-Dehydroreticuline Synthase (DRS) (S)-Reticuline1,2-DehydroreticuliniumOxidizes (S)-reticuline.
1,2-Dehydroreticuline Reductase (DRR) 1,2-Dehydroreticulinium(R)-ReticulineStrictly stereoselective in reducing the achiral intermediate to (R)-reticuline.[10]
Salutaridine Synthase (R)-Reticuline, (R)-NorreticulineSalutaridine, NorsalutaridineHighly stereo- and regioselective, exclusively accepting the (R)-enantiomers of reticuline and norreticuline.[11]
Reticuline Oxidase (S)-Reticuline(S)-ScoulerineSpecifically acts on (S)-reticuline.[12]
3'-hydroxy-N-methyl-(S)-coclaurine 4'-O-methyltransferase 3'-hydroxy-N-methyl-(S)-coclaurine(S)-ReticulineActs on the (S)-enantiomer.[12]

Visualizing the Reticuline Pathway and Experimental Workflows

To illustrate the flow of stereoisomers and the methodologies for their analysis, the following diagrams are provided.

Reticuline_Pathway cluster_S_pathway (S)-Pathway cluster_R_pathway (R)-Pathway Dopamine Dopamine S-Norcoclaurine S-Norcoclaurine Dopamine->S-Norcoclaurine NCS 4-HPAA 4-Hydroxyphenyl- acetaldehyde 4-HPAA->S-Norcoclaurine NCS S-Coclaurine S-Coclaurine S-Norcoclaurine->S-Coclaurine 6OMT S-N-Methylcoclaurine (S)-N-Methyl- coclaurine S-Coclaurine->S-N-Methylcoclaurine CNMT S-Reticuline S-Reticuline S-N-Methylcoclaurine->S-Reticuline 4'-OMT S-Scoulerine S-Scoulerine S-Reticuline->S-Scoulerine Reticuline Oxidase S-Tembetarine S-Tembetarine S-Reticuline->S-Tembetarine RNMT 1,2-Dehydroreticulinium 1,2-Dehydroreticulinium S-Reticuline->1,2-Dehydroreticulinium DRS R-Reticuline R-Reticuline Salutaridine Salutaridine R-Reticuline->Salutaridine Salutaridine Synthase R-Tembetarine R-Tembetarine R-Reticuline->R-Tembetarine RNMT 1,2-Dehydroreticulinium->R-Reticuline DRR

Stereochemical branching in the Reticuline Biosynthetic Pathway.

Chiral_HPLC_Workflow Enzyme_Reaction Enzymatic Reaction Mixture (e.g., Reticuline enantiomers) Sample_Prep Sample Preparation (Quenching, Extraction, Filtration) Enzyme_Reaction->Sample_Prep HPLC_System Chiral HPLC System Sample_Prep->HPLC_System Data_Acquisition Data Acquisition (Chromatogram) HPLC_System->Data_Acquisition Data_Analysis Data Analysis (Peak Integration, ee Calculation) Data_Acquisition->Data_Analysis NMR_Workflow Enzyme_Product Purified Enantiomeric Mixture from Enzymatic Reaction Sample_Preparation Dissolve in CDCl3 with Chiral Solvating Agent (e.g., BINOL) Enzyme_Product->Sample_Preparation NMR_Tube Transfer to NMR Tube Sample_Preparation->NMR_Tube NMR_Spectrometer NMR Spectrometer (e.g., 400 MHz) NMR_Tube->NMR_Spectrometer Spectrum_Analysis Analyze Spectrum (Signal Integration, ee Calculation) NMR_Spectrometer->Spectrum_Analysis

References

A Researcher's Guide to Distinguishing Reticuline Stereoisomers by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate separation and quantification of reticuline stereoisomers, (R)-reticuline and (S)-reticuline, is critical. As a key branch-point intermediate in the biosynthesis of numerous benzylisoquinoline alkaloids, the stereochemistry of reticuline dictates the final metabolic products. This guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methods for distinguishing these stereoisomers, supported by experimental data and detailed protocols.

The separation of enantiomers, which have identical chemical properties in an achiral environment, necessitates the use of a chiral selector. In LC-MS, this is typically achieved through a chiral stationary phase (CSP). Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated broad applicability and high selectivity for a wide range of chiral compounds, including alkaloids like reticuline.

This guide will explore two primary chromatographic techniques coupled with mass spectrometry for this purpose: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).

Comparison of Analytical Methods

The choice between HPLC and SFC for the chiral separation of reticuline stereoisomers depends on several factors, including desired analysis speed, solvent consumption, and compatibility with downstream applications.

ParameterHPLC with Polysaccharide-based CSPSFC with Polysaccharide-based CSP
Principle Differential partitioning of enantiomers between a liquid mobile phase and a solid chiral stationary phase.Differential partitioning of enantiomers between a supercritical fluid mobile phase (typically CO2 with a co-solvent) and a solid chiral stationary phase.
Typical Columns Chiralcel® OD-H, Chiralpak® AD-HChiralpak® IC, Waters Trefoil™ AMY1
Mobile Phase Normal-phase (e.g., hexane/isopropanol) or Reversed-phase (e.g., acetonitrile/water with additives)Supercritical CO2 with polar co-solvents (e.g., methanol, ethanol) and additives.
Analysis Time Typically longer, in the range of 10-30 minutes.Generally faster, often achieving separation in under 10 minutes.[1]
Solvent Consumption Higher, especially with normal-phase methods.Significantly lower organic solvent consumption, making it a "greener" technique.[2]
MS Compatibility Good, especially with reversed-phase and polar organic modes using volatile additives like formic acid or ammonium acetate.[3]Excellent, as the CO2 in the mobile phase is easily removed, and the co-solvents are MS-friendly.[2][4]
Resolution Can achieve high resolution, but method development can be time-consuming.Often provides excellent resolution and can offer different selectivity compared to HPLC.[4]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these analytical techniques. Below are representative protocols for HPLC-MS/MS and SFC-MS/MS methods for the analysis of reticuline stereoisomers.

Method 1: Chiral HPLC-MS/MS

This method utilizes a well-established polysaccharide-based chiral stationary phase in a normal-phase mode, which often provides excellent selectivity for alkaloid enantiomers.

Chromatographic Conditions:

  • Column: Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm

  • Mobile Phase: n-Hexane:Isopropanol with 0.1% Diethylamine (DEA) (v/v/v). A typical starting gradient could be 80:20 (Hexane:Isopropanol). The addition of a basic modifier like DEA is often necessary to improve the peak shape of basic compounds like reticuline.[1]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Monitored Transition (MRM):

    • Precursor Ion (Q1): m/z 330.2 [M+H]⁺

    • Product Ion (Q3): m/z 192.1 (This corresponds to the cleavage of the benzyl group) and m/z 137.1 (Further fragmentation)

  • Collision Energy: Optimized for the specific instrument, typically in the range of 20-40 eV.

  • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, gas flow, temperature).

Method 2: Chiral SFC-MS/MS

Supercritical fluid chromatography offers a faster and more environmentally friendly alternative for the chiral separation of reticuline.

Chromatographic Conditions:

  • Column: Chiralpak® IC (immobilized cellulose tris(3,5-dichlorophenylcarbamate)), 150 x 4.6 mm, 3 µm

  • Mobile Phase:

    • A: Supercritical CO2

    • B: Methanol with 25 mM isobutylamine (IBA) as an additive. A typical isocratic condition could be 4% B.

  • Flow Rate: 2.5 mL/min

  • Backpressure: 150 bar

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+) with a make-up flow of methanol at 1 mL/min to assist ionization.

  • Monitored Transition (MRM):

    • Precursor Ion (Q1): m/z 330.2 [M+H]⁺

    • Product Ion (Q3): m/z 192.1 and m/z 137.1

  • Collision Energy: Optimized for the specific instrument.

  • Source Parameters: Optimized for maximum signal intensity.

Visualizing the Workflow and Pathways

To better understand the experimental process and the biosynthetic context of reticuline, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis Sample Sample Extraction Extraction Sample->Extraction Filtration Filtration Extraction->Filtration Autosampler Autosampler Filtration->Autosampler Chiral_Column Chiral Column (e.g., Chiralcel OD-H) Autosampler->Chiral_Column Mass_Spectrometer Mass Spectrometer (ESI+, MRM) Chiral_Column->Mass_Spectrometer Data_Analysis Data_Analysis Mass_Spectrometer->Data_Analysis Data Acquisition

A typical workflow for LC-MS analysis of reticuline stereoisomers.

G (S)-Reticuline (S)-Reticuline (R)-Reticuline (R)-Reticuline (S)-Reticuline->(R)-Reticuline Epimerization Protoberberine_Alkaloids Protoberberine Alkaloids (e.g., Berberine) (S)-Reticuline->Protoberberine_Alkaloids Phthalideisoquinoline_Alkaloids Phthalideisoquinoline Alkaloids (e.g., Noscapine) (S)-Reticuline->Phthalideisoquinoline_Alkaloids Morphinan_Alkaloids Morphinan Alkaloids (e.g., Morphine) (R)-Reticuline->Morphinan_Alkaloids

Biosynthetic pathways originating from (S)- and (R)-reticuline.

Conclusion

The successful chiral separation of reticuline stereoisomers is readily achievable using both HPLC-MS and SFC-MS techniques with polysaccharide-based chiral stationary phases. The choice of method will depend on the specific requirements of the analysis, with SFC offering advantages in terms of speed and reduced solvent consumption. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers to develop and implement robust and reliable methods for the analysis of these critical biosynthetic intermediates. Careful optimization of the mobile phase composition, including the use of appropriate additives, is key to achieving optimal separation and MS sensitivity.

References

A Comparative Analysis of (-)-Reticuline Derivatives: Bridging the Gap Between In Vitro Potency and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – Researchers and drug development professionals now have access to a comprehensive comparison guide detailing the in vivo and in vitro efficacy of (-)-Reticuline derivatives. This guide addresses the critical need for objective data in preclinical research, providing a structured overview of experimental findings to facilitate informed decision-making in the development of novel therapeutics. This analysis focuses on Coclaurine, a key derivative of this compound, examining its performance in both laboratory and living models of non-small cell lung carcinoma (NSCLC).

This compound and its derivatives represent a promising class of isoquinoline alkaloids with a broad spectrum of pharmacological activities. However, a significant challenge in the translation of these compounds from the bench to the clinic is the often-observed disparity between in vitro potency and in vivo efficacy. This guide aims to illuminate this gap by presenting available data in a clear, comparative format.

Unveiling the Anticancer Potential of Coclaurine

Coclaurine has emerged as a noteworthy derivative of this compound, demonstrating significant potential in sensitizing cancer cells to conventional chemotherapy. In vitro studies have established its ability to enhance the cytotoxicity of cisplatin, a first-line treatment for NSCLC.

Table 1: In Vitro Efficacy of Coclaurine in Combination with Cisplatin on NSCLC Cell Lines
Cell LineTreatmentIC50 of Cisplatin (μM)Fold-Sensitization
H1299Cisplatin alone69.7-
H1299Cisplatin + Coclaurine47.41.47
A549Cisplatin alone75.7-
A549Cisplatin + Coclaurine57.31.32

Data sourced from Hu et al., 2024.

The data clearly indicates that Coclaurine enhances the efficacy of cisplatin in vitro, reducing the concentration of cisplatin required to inhibit the growth of NSCLC cells by 50%. This sensitizing effect is a crucial finding, suggesting that Coclaurine could potentially lower the required therapeutic dose of cisplatin, thereby mitigating its associated side effects.

While the in vitro data for Coclaurine is promising, a direct comparison to its in vivo efficacy is hampered by the limited availability of published studies that investigate both aspects of the same derivative for the same indication. The current body of literature highlights the in vitro mechanistic pathways of Coclaurine but does not extend to in vivo tumor growth inhibition studies for this specific derivative. This underscores a critical knowledge gap in the preclinical development of this compound derivatives. The successful translation of in vitro findings to in vivo efficacy is a complex process influenced by a multitude of factors including pharmacokinetics, metabolism, and bioavailability, which cannot be fully recapitulated in a laboratory setting.

Experimental Protocols

To ensure the reproducibility and validation of the cited findings, detailed methodologies for the key experiments are provided below.

In Vitro Cell Viability Assay (MTT Assay)
  • Cell Seeding: Human non-small cell lung carcinoma cell lines (H1299 and A549) are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with varying concentrations of cisplatin, both in the presence and absence of a fixed, non-toxic concentration of Coclaurine.

  • Incubation: The treated cells are incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Following incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration.

Visualizing the Path Forward: Signaling Pathways and Experimental Design

To further elucidate the mechanisms of action and the experimental workflow, the following diagrams are provided.

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis (Proposed) Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay IC50 Determination IC50 Determination MTT Assay->IC50 Determination Animal Model Animal Model IC50 Determination->Animal Model Inform Dosage Drug Administration Drug Administration Animal Model->Drug Administration Tumor Measurement Tumor Measurement Drug Administration->Tumor Measurement Efficacy Evaluation Efficacy Evaluation Tumor Measurement->Efficacy Evaluation

Figure 1: A conceptual workflow illustrating the progression from in vitro efficacy studies to proposed in vivo validation for this compound derivatives.

signaling_pathway cluster_cell NSCLC Cell Cisplatin Cisplatin Apoptosis Apoptosis Cisplatin->Apoptosis Coclaurine Coclaurine EFHD2 EFHD2 Coclaurine->EFHD2 inhibits Drug Efflux Drug Efflux EFHD2->Drug Efflux promotes Drug Efflux->Cisplatin removes

A Comparative Guide to Reticuline Biosynthetic Gene Clusters Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Reticuline is a pivotal intermediate in the biosynthesis of a vast array of benzylisoquinoline alkaloids (BIAs), a class of plant secondary metabolites with significant pharmacological applications, including analgesics like morphine and codeine, and antimicrobials like berberine. The organization and efficiency of the genes responsible for reticuline biosynthesis can vary significantly across different plant species, impacting the final yield and profile of the alkaloids produced. This guide provides a comparative analysis of Reticuline biosynthetic gene clusters, summarizing key performance data, detailing experimental protocols, and visualizing the underlying biological pathways and workflows.

The Reticuline Biosynthetic Pathway: A Cross-Species Overview

The biosynthesis of (S)-reticuline is a conserved pathway in BIA-producing plants, starting from the amino acid L-tyrosine. This pathway involves a series of enzymatic conversions to produce the central intermediate (S)-norcoclaurine, which is then successively methylated and hydroxylated to yield (S)-reticuline. From this crucial branch point, diverse downstream pathways lead to the formation of numerous BIA scaffolds.

The core enzymes involved in the formation of (S)-reticuline are:

  • Norcoclaurine Synthase (NCS): Catalyzes the first committed step, the condensation of dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA) to form (S)-norcoclaurine.

  • Norcoclaurine 6-O-methyltransferase (6OMT): Methylates the 6-hydroxyl group of (S)-norcoclaurine to produce (S)-coclaurine.

  • Coclaurine N-methyltransferase (CNMT): N-methylates (S)-coclaurine to yield (S)-N-methylcoclaurine.

  • (S)-N-methylcoclaurine 3'-hydroxylase (NMCH/CYP80B): A cytochrome P450 enzyme that hydroxylates (S)-N-methylcoclaurine at the 3' position.

  • 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT): Catalyzes the final methylation step to produce (S)-reticuline.

Downstream of (S)-reticuline, the Berberine Bridge Enzyme (BBE) is a key enzyme that converts (S)-reticuline to (S)-scoulerine, committing the pathway towards the production of protoberberine alkaloids like berberine.

Reticuline_Biosynthesis_Pathway Tyrosine L-Tyrosine Dopamine Dopamine Tyrosine->Dopamine HPAA 4-HPAA Tyrosine->HPAA Norcoclaurine (S)-Norcoclaurine Dopamine->Norcoclaurine NCS HPAA->Norcoclaurine Coclaurine (S)-Coclaurine Norcoclaurine->Coclaurine 6OMT N_Methylcoclaurine (S)-N-Methylcoclaurine Coclaurine->N_Methylcoclaurine CNMT Hydroxy_N_Methylcoclaurine (S)-3'-hydroxy- N-methylcoclaurine N_Methylcoclaurine->Hydroxy_N_Methylcoclaurine NMCH Reticuline (S)-Reticuline Hydroxy_N_Methylcoclaurine->Reticuline 4'OMT Scoulerine (S)-Scoulerine Reticuline->Scoulerine BBE Other_BIAs Other BIAs (e.g., Morphine, Noscapine) Reticuline->Other_BIAs Protoberberines Protoberberine Alkaloids (e.g., Berberine) Scoulerine->Protoberberines

Figure 1: The core biosynthetic pathway leading to (S)-reticuline and its immediate downstream products.

Quantitative Comparison of Key Biosynthetic Enzymes

The efficiency of Reticuline biosynthesis is determined by the kinetic properties of its constituent enzymes. While comprehensive comparative data across all relevant species is not exhaustively available in the literature, this section compiles the available quantitative data for key enzymes from prominent BIA-producing plants.

Table 1: Comparison of Norcoclaurine Synthase (NCS) Kinetic Parameters
SpeciesEnzymeSubstrateKm (µM)Other Kinetic ParametersReference
Thalictrum flavumRecombinant NCS4-HPAA700pH optimum: 7.0, Temp. optimum: 40°C[1]
Papaver somniferumNative NCS4-HPAA1000pH optimum: 6.5-7.0, Temp. optimum: 42-55°C[2]
Papaver somniferumNative NCSDopamine-Sigmoidal kinetics (Hill coefficient = 1.84)[2]
Coptis japonicaRecombinant CjNCS1Dopamine, 4-HPAANot determinedRequires Fe2+[3]
Coptis japonicaRecombinant CjPR10ADopamine, 4-HPAANot determinedBroader substrate specificity than CjNCS1[3]
Table 2: Comparison of Methyltransferase Kinetic Parameters
SpeciesEnzymeSubstrateKm (µM)kcat (s-1)kcat/Km (s-1M-1)Reference
Papaver somniferum6OMT(R,S)-Norcoclaurine--7400[4]
Coptis japonicaCNMTNorreticuline380Not determinedNot determined[5]
Coptis japonicaCNMTSAM650Not determinedNot determined[5]
Papaver somniferumRNMT(S)-Reticuline420.028655[6]
Papaver somniferumRNMT(R)-Reticuline850.053618[6]
Nelumbo nuciferaNnOMT6(S)-Norcoclaurine--16.59[7]
Table 3: Comparison of Berberine Bridge Enzyme (BBE) Characteristics
SpeciesEnzyme CharacteristicsReference
Eschscholzia californicaName-bearer for the BBE subfamily; catalyzes oxidative ring closure of (S)-reticuline.[8]
Papaver somniferumThree unique genomic clones (bbe1, bbe2, bbe3) identified, with bbe1 being expressed.[9]
Coptis japonicaBBE is involved in the conversion of (S)-reticuline to berberine.[10]
Table 4: Comparison of Heterologous Production of (S)-Reticuline
Host OrganismKey Enzymes UsedPrecursorFinal TiterReference
Escherichia coliTyrosine hydroxylase from Drosophila melanogaster and other pathway enzymesGlucose384 µM[11]
Saccharomyces cerevisiae6-OMT, CNMT, 4'-OMT from P. somniferum and T. flavum(R,S)-NorlaudanosolineNot quantified, but production confirmed

Genomic Organization of Reticuline Biosynthetic Genes

In some plant species, genes for specialized metabolic pathways are co-located on the chromosome in what are known as biosynthetic gene clusters. This clustering is thought to facilitate the co-regulation and inheritance of the pathway.

Papaver somniferum (Opium Poppy)

Opium poppy possesses remarkable examples of BIA biosynthetic gene clusters. A supercluster of genes involved in both noscapine and morphine biosynthesis is located on chromosome 11.[12][13] This large cluster contains genes that act both upstream and downstream of reticuline.

The genes within this cluster include those encoding for:

  • Enzymes for noscapine biosynthesis.

  • The STORR gene fusion (Salutaridine Synthase, Salutaridinol 7-O-acetyltransferase, and Codeinone Reductase) which is critical for morphine biosynthesis from (R)-reticuline.

Papaver_Gene_Cluster cluster_noscapine Noscapine Biosynthesis Genes cluster_morphine Morphine Biosynthesis Genes nos_gene1 Gene 1 nos_gene2 Gene 2 nos_gene_dots ... nos_gene10 Gene 10 STORR STORR (Fusion Gene) morph_gene2 Gene 2 morph_gene_dots ... morph_gene_n Gene n

Figure 2: Simplified representation of the BIA gene supercluster on chromosome 11 of Papaver somniferum.
Coptis japonica and Eschscholzia californica

In contrast to opium poppy, the genes for BIA biosynthesis in Coptis japonica and Eschscholzia californica do not appear to be organized into large, contiguous clusters.[13][14] While some genes may be found in proximity, they are generally more dispersed throughout the genome. For instance, in C. chinensis, a close relative of C. japonica, multiple homologous gene copies for enzymes like NCS and 6OMT have been identified, but they are not organized into a single functional cluster.[13] This suggests that the evolution of gene clustering for BIA biosynthesis is not a universal feature among BIA-producing plants.

Experimental Protocols

This section provides generalized methodologies for key experiments in the study of Reticuline biosynthetic gene clusters.

Protocol 1: Heterologous Expression and Functional Characterization in Saccharomyces cerevisiae

This protocol outlines the general steps for expressing plant-derived biosynthetic genes in yeast to characterize their function.

  • Gene Synthesis and Codon Optimization: Synthesize the coding sequences of the target genes (e.g., NCS, 6OMT, CNMT, 4'OMT from the plant species of interest), codon-optimized for expression in S. cerevisiae.

  • Vector Construction: Clone the synthesized genes into yeast expression vectors under the control of strong constitutive promoters (e.g., GPD, TEF1). Include appropriate selection markers.

  • Yeast Transformation: Transform the expression constructs into a suitable S. cerevisiae strain (e.g., BY4741) using the lithium acetate/polyethylene glycol method.

  • Cultivation and Substrate Feeding: Grow the engineered yeast strains in appropriate selective media. For functional characterization, supplement the culture with the necessary precursor (e.g., (R,S)-norlaudanosoline for the methyltransferases).

  • Metabolite Extraction and Analysis: After a defined incubation period, harvest the yeast culture. Extract the metabolites from the supernatant and/or cell pellet using an organic solvent (e.g., ethyl acetate). Analyze the extracts by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the enzymatic products.

Yeast_Expression_Workflow Gene_Synth Gene Synthesis & Codon Optimization Vector_Const Vector Construction Gene_Synth->Vector_Const Yeast_Trans Yeast Transformation Vector_Const->Yeast_Trans Cultivation Cultivation & Substrate Feeding Yeast_Trans->Cultivation Extraction Metabolite Extraction Cultivation->Extraction LCMS LC-MS Analysis Extraction->LCMS

Figure 3: A typical experimental workflow for heterologous expression in yeast.
Protocol 2: In Vitro Enzyme Assays

This protocol describes a general method for producing recombinant enzymes and assaying their activity in vitro.

  • Heterologous Expression in E. coli: Clone the codon-optimized gene of interest into a bacterial expression vector (e.g., pET series) with an affinity tag (e.g., His-tag). Transform the construct into an appropriate E. coli expression strain (e.g., BL21(DE3)).

  • Protein Production and Purification: Induce protein expression with IPTG. Lyse the bacterial cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA resin).

  • Enzyme Assay: Prepare a reaction mixture containing a suitable buffer, the purified enzyme, the substrate (e.g., (S)-norcoclaurine for 6OMT), and any necessary co-factors (e.g., S-adenosylmethionine for methyltransferases).

  • Reaction and Quenching: Incubate the reaction at the optimal temperature for a defined period. Stop the reaction by adding a quenching solution (e.g., acid or organic solvent).

  • Product Analysis: Analyze the reaction mixture by HPLC or LC-MS to quantify the product formation and determine the enzyme's kinetic parameters.

Conclusion and Future Perspectives

The study of Reticuline biosynthetic gene clusters across different species reveals a fascinating interplay of conserved pathways and divergent genomic architectures. While the core enzymatic steps to produce (S)-reticuline are largely conserved, the organization of the corresponding genes ranges from tightly linked clusters in Papaver somniferum to a more dispersed arrangement in other species. This has significant implications for the evolution and regulation of BIA biosynthesis.

The available quantitative data, though not exhaustive, highlights species-specific differences in enzyme kinetics and product yields in heterologous systems. Further comparative studies are needed to generate a comprehensive dataset that would enable more precise metabolic engineering strategies. The development of robust heterologous expression platforms, particularly in microbial hosts like Saccharomyces cerevisiae and Escherichia coli, offers a powerful tool for both functional gene discovery and the sustainable production of valuable BIAs. Future research should focus on filling the gaps in our understanding of the kinetic properties of many of the pathway enzymes and elucidating the regulatory networks that govern the expression of these gene clusters in their native plant hosts. Such knowledge will be invaluable for the rational design of microbial cell factories for the production of a wide range of pharmacologically important alkaloids.

References

A Comparative Guide to (-)-Reticuline Biosynthesis in Yeast: Validation of a Novel De Novo Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzylisoquinoline alkaloid (BIA) (-)-reticuline is a critical precursor to a wide array of pharmacologically important molecules, including morphine, codeine, and berberine. Traditional production relies on extraction from plant sources, which is often inefficient and subject to environmental variability. Metabolic engineering in Saccharomyces cerevisiae offers a promising alternative for a stable and scalable supply. This guide provides a detailed comparison of two primary biosynthetic pathways for this compound production in yeast: a traditional substrate-fed approach and a more recently developed de novo pathway.

Performance Comparison

The following table summarizes the key performance metrics of the two primary pathways for this compound production in engineered S. cerevisiae. The de novo pathway represents a significant advancement by enabling production from simple carbon sources, eliminating the need for expensive pathway intermediates.

PathwayKey FeaturesStarting MaterialReported Titer (µg/L)Key Engineering Steps
Substrate-Fed Pathway via Norlaudanosoline Relies on feeding of an advanced precursor. Simpler pathway to engineer.(R,S)-norlaudanosoline~150,000 (for (R)-reticuline)[1]Expression of three methyltransferases (6-OMT, CNMT, 4'-OMT).[2]
Novel De Novo Pathway via Norcoclaurine Complete biosynthesis from a simple carbon source (e.g., glucose). More complex, requiring extensive host and pathway engineering.Glucose/Tyrosine19.2[3][4]Engineering of yeast central metabolism for tyrosine overproduction, introduction of a multi-enzyme pathway from tyrosine to norcoclaurine, and subsequent conversion to reticuline.[3][4]

Biosynthetic Pathway Diagrams

The following diagrams illustrate the enzymatic steps involved in both the substrate-fed and the novel de novo biosynthetic pathways for this compound in yeast.

Substrate_Fed_Pathway cluster_0 Substrate-Fed Pathway Norlaudanosoline Norlaudanosoline Intermediate1 6-O-methylnorlaudanosoline Norlaudanosoline->Intermediate1 6-O-methylation Reticuline Reticuline 6OMT 6OMT 6OMT->Intermediate1 CNMT CNMT Intermediate2 N-methyl-6-O-methylnorlaudanosoline CNMT->Intermediate2 4OMT 4OMT 4OMT->Reticuline Intermediate1->Intermediate2 N-methylation Intermediate2->Reticuline 4'-O-methylation

Caption: Substrate-Fed this compound Pathway.

De_Novo_Pathway cluster_1 De Novo Pathway Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA 4-HPAA 4-HPAA Tyrosine->4-HPAA Dopamine Dopamine L-DOPA->Dopamine Norcoclaurine Norcoclaurine Dopamine->Norcoclaurine 4-HPAA->Norcoclaurine Intermediate1_de_novo N-methylnorcoclaurine Norcoclaurine->Intermediate1_de_novo Reticuline Reticuline TyrH TyrH TyrH->L-DOPA DODC DODC DODC->Dopamine NCS NCS NCS->Norcoclaurine 6OMT 6OMT 6OMT->Intermediate1_de_novo CNMT CNMT Intermediate2_de_novo 3'-hydroxy-N-methylcoclaurine CNMT->Intermediate2_de_novo CYP80B1 CYP80B1 Intermediate3_de_novo (S)-N-methylcoclaurine CYP80B1->Intermediate3_de_novo 4OMT 4OMT 4OMT->Reticuline Intermediate1_de_novo->Intermediate2_de_novo Intermediate2_de_novo->Intermediate3_de_novo Intermediate3_de_novo->Reticuline

Caption: Novel De Novo this compound Pathway.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon these findings. The following sections outline the key experimental protocols for establishing both this compound biosynthetic pathways in S. cerevisiae.

General Experimental Workflow

The overall workflow for engineering and validating these pathways in yeast follows a standardized process.

Experimental_Workflow Strain_Engineering Yeast Strain Engineering (Gene Integration) Cultivation Yeast Cultivation and Induction Strain_Engineering->Cultivation Metabolite_Extraction Metabolite Extraction Cultivation->Metabolite_Extraction Analysis LC-MS/MS Analysis Metabolite_Extraction->Analysis Data_Interpretation Data Interpretation Analysis->Data_Interpretation

Caption: General Experimental Workflow.

Strain Engineering and Pathway Construction

1. Gene Sourcing and Codon Optimization:

  • Genes encoding the biosynthetic enzymes are typically sourced from various plant species, such as Papaver somniferum (opium poppy) and Coptis japonica (Japanese goldthread), as well as mammalian and bacterial sources for the de novo pathway.[2][3]

  • DNA sequences are codon-optimized for expression in S. cerevisiae.

2. Plasmid Construction and Yeast Transformation:

  • Genes are cloned into yeast expression vectors, often under the control of strong, inducible promoters (e.g., GAL1, GAL10).

  • Plasmids are transformed into a suitable S. cerevisiae host strain (e.g., W303-1a) using standard lithium acetate/polyethylene glycol methods.

  • For stable expression, genes can be integrated into the yeast genome using CRISPR/Cas9 or homologous recombination.

Yeast Cultivation and Metabolite Production

1. Media and Growth Conditions:

  • Yeast strains are typically grown in synthetic complete (SC) medium lacking the appropriate auxotrophic markers for plasmid selection.

  • For the de novo pathway, initial growth may be in a rich medium (e.g., YPD) before transfer to a defined minimal medium for production.

  • Cultures are grown at 30°C with shaking (250 rpm).

2. Induction and Substrate Feeding:

  • Gene expression is induced by adding galactose to the medium.

  • For the substrate-fed pathway, (R,S)-norlaudanosoline is added to the culture medium to a final concentration of approximately 1-4 mM.[2]

  • For the de novo pathway, no precursor feeding is required, although optimization of media components like tyrosine may be necessary.[3]

3. Fermentation:

  • Production is typically carried out in shake flasks for initial screening.

  • For higher titers, fermentation can be scaled up to bioreactors with controlled pH, temperature, and aeration.

Metabolite Extraction and Analysis

1. Sample Preparation:

  • Yeast cells are separated from the culture medium by centrifugation.

  • Metabolites can be extracted from both the supernatant and the cell pellet.

  • For intracellular extraction, cells are lysed using methods such as glass bead beating or chemical lysis.

  • The extracts are clarified by centrifugation and filtered before analysis.

2. LC-MS/MS Analysis:

  • Reticuline and other pathway intermediates are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • A C18 column is commonly used for separation with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

  • Mass spectrometry is performed in positive ion mode, monitoring for the specific mass-to-charge ratio (m/z) of the target molecules.

  • Quantification is achieved by comparing the peak areas to a standard curve of purified reticuline.

Conclusion

The development of a de novo biosynthetic pathway for this compound in Saccharomyces cerevisiae marks a significant milestone in the microbial production of benzylisoquinoline alkaloids.[3] While the reported titers are currently lower than the optimized substrate-fed approach, the ability to produce this key intermediate from simple sugars opens the door for more cost-effective and scalable production of a vast library of valuable pharmaceuticals. Further engineering efforts focusing on increasing precursor supply, optimizing enzyme expression and activity, and mitigating metabolic bottlenecks will be crucial to unlocking the full potential of this novel pathway.[1]

References

Comparative Metabolomics of High vs. Low Reticuline-Producing Plant Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the metabolic landscape of plants that produce high-value compounds is critical. Reticuline, a pivotal intermediate in the biosynthesis of numerous benzylisoquinoline alkaloids (BIAs) like morphine, codeine, and papaverine, is of significant pharmaceutical interest. This guide provides an objective comparison of the metabolomic profiles of high versus low reticuline-producing plant lines, primarily focusing on cultivars of Papaver somniferum (opium poppy), the principal natural source of these alkaloids. The information herein is supported by experimental data from comparative analytical studies.

Data Presentation: Alkaloid Content Comparison

The following tables summarize the quantitative data on the primary BIA content in different Papaver somniferum cultivars. These cultivars are categorized based on their chemotypes, reflecting high or low production of specific downstream products of reticuline, which serves as an indicator of the metabolic flux towards reticuline.

Table 1: Comparative Analysis of Major Alkaloids in Narcotic and Condiment Papaver somniferum Cultivars

AlkaloidHigh Morphine Cultivar (C048-6-14-64) (% of total latex alkaloids)Low Morphine Cultivar (Marianne) (% of total latex alkaloids)
Morphine91.2% (comprising morphine, codeine, and thebaine)18.8% (comprising morphinan alkaloids)
Noscapine and NarcotolineNot specified as major components80.5%
Sanguinarine/10-hydroxysanguinarineMajor alkaloids in the root systemSimilar concentration to morphinan and tetrahydrobenzylisoquinoline alkaloids in roots
Dihydrosanguinarine/10-hydroxydihydrosanguinarineMajor alkaloids in the root systemNot specified as major components

Source: Adapted from H Kries et al., 2010.[1]

Table 2: Variability of Major Alkaloids in a Selection of Papaver somniferum Accessions (µg/g dry matter)

AccessionMorphineCodeineThebainePapaverineNoscapineTotal Alkaloids
High Alkaloid Example (M408 - 2006) 22575.20----25338.55
Low Alkaloid Example (M238 - 2006) -Decreased content---Lower value
High Papaverine Example Lower than Papaverine--Higher than Morphine--
High Noscapine Example Lower than Noscapine---Higher than Morphine-

Note: This table presents a selection of findings to illustrate the wide variability. The study analyzed 300 accessions. The total alkaloid content varied between 683.32 and 25,338.55 µg/g dry matter.[2]

Table 3: Alkaloid Content in Capsules of Two Industrial Papaver somniferum Varieties (% d.w.)

Alkaloid'Meara''Morgana'
Total Alkaloids
Large CapsulesLower than smaller capsules (by 41%)No significant difference between sizes
Wall2.69-
Placenta2.133.72
Disc1.02-
Thalamus0.69-
Morphine
Large CapsulesLower than smaller capsules2.31 - 2.41
Codeine
Large Capsules0.07 - 0.100.21
Thebaine
Large CapsulesNot detected0.15

Source: Adapted from Del Bano et al., 2024.[3]

Experimental Protocols

The data presented in this guide are primarily derived from studies employing high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) for the separation and quantification of alkaloids. Below are detailed methodologies representative of those used in the cited research.

Plant Material and Sample Preparation
  • Plant Material : Cultivars of Papaver somniferum with distinct alkaloid profiles (e.g., high-morphine narcotic varieties and low-morphine condiment varieties) are cultivated under controlled field or greenhouse conditions.[1][2]

  • Harvesting : For analysis of latex alkaloids, capsules at the appropriate developmental stage are incised, and the exuded latex is collected. For whole-tissue analysis, different plant organs (capsules, stems, leaves, roots) are harvested.[1][3]

  • Drying and Homogenization : Plant tissues are typically dried to a constant weight and then ground into a fine powder to ensure homogeneity.[3]

  • Extraction : A precisely weighed amount of powdered plant material or dried latex is extracted with a suitable solvent. A common extraction solvent is a mixture of methanol, water, and an acid (e.g., formic acid) to ensure the protonation and solubility of the alkaloids.[3] The extraction is often facilitated by ultrasonication or shaking for a defined period.

  • Filtration : The resulting extract is filtered, typically through a membrane filter (e.g., 0.45 µm), to remove particulate matter before chromatographic analysis.[4]

Metabolite Analysis by HPLC and LC-MS
  • Chromatographic System : An ultra-high-performance liquid chromatography (UHPLC) or HPLC system is used for the separation of the complex mixture of alkaloids.[1][3]

  • Column : A reversed-phase C18 column is commonly employed for the separation of benzylisoquinoline alkaloids.

  • Mobile Phase : A gradient elution is typically used, with a mobile phase consisting of two solvents, for example:

    • Solvent A: Water with a modifier like formic acid or ammonium acetate to improve peak shape and ionization.

    • Solvent B: Acetonitrile or methanol. The gradient starts with a high proportion of Solvent A, and the proportion of Solvent B is gradually increased to elute the more hydrophobic compounds.[2]

  • Detection :

    • HPLC with UV Detection : A UV detector is used to monitor the column effluent at a specific wavelength (e.g., 280 nm) where the alkaloids exhibit absorbance.[2]

    • LC-MS : The HPLC system is coupled to a mass spectrometer (e.g., Quadrupole Time-of-Flight, QTOF) with an electrospray ionization (ESI) source, typically operated in positive ion mode. This allows for the sensitive and selective detection of the alkaloids based on their mass-to-charge ratio (m/z).[1] Tandem mass spectrometry (MS/MS) is used for structural confirmation by analyzing the fragmentation patterns of the parent ions.

  • Quantification : The concentration of each alkaloid is determined by comparing its peak area in the chromatogram to a calibration curve generated using certified reference standards of the respective alkaloids.[2] The results are typically expressed as a percentage of the total alkaloids or in µg/g of dry weight.[1][2]

Mandatory Visualization

Reticuline Biosynthesis Pathway

The following diagram illustrates the central role of (S)-reticuline in the biosynthesis of various classes of benzylisoquinoline alkaloids.

Reticuline_Biosynthesis_Pathway cluster_precursors Precursors cluster_core_pathway Core Pathway to Reticuline cluster_downstream Downstream Pathways Tyrosine L-Tyrosine Dopamine Dopamine Tyrosine->Dopamine Four_HPAA 4-Hydroxyphenylacetaldehyde Tyrosine->Four_HPAA Norcoclaurine (S)-Norcoclaurine Dopamine->Norcoclaurine Four_HPAA->Norcoclaurine N_Methylcoclaurine (S)-N-Methylcoclaurine Norcoclaurine->N_Methylcoclaurine 6OMT, CNMT Reticuline (S)-Reticuline N_Methylcoclaurine->Reticuline CYP80B, 4'OMT Berberine Berberine Branch Reticuline->Berberine Sanguinarine Sanguinarine Branch Reticuline->Sanguinarine Morphinan Morphinan Branch (Morphine, Codeine) Reticuline->Morphinan Papaverine Papaverine Branch Reticuline->Papaverine

Caption: The central role of (S)-Reticuline in the biosynthesis of major benzylisoquinoline alkaloids.

Experimental Workflow for Comparative Metabolomics

The diagram below outlines the logical flow of a typical comparative metabolomics study of high versus low reticuline-producing plant lines.

Comparative_Metabolomics_Workflow cluster_sampling 1. Sample Collection cluster_prep 2. Sample Preparation cluster_analysis 3. Analytical Platform cluster_data 4. Data Processing & Analysis cluster_interpretation 5. Biological Interpretation High_Line High Reticuline-Producing Plant Line Extraction Metabolite Extraction High_Line->Extraction Low_Line Low Reticuline-Producing Plant Line Low_Line->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Processing Data Preprocessing (Peak Picking, Alignment) LC_MS->Processing Stats Multivariate Statistical Analysis (PCA, OPLS-DA) Processing->Stats Identification Metabolite Identification Stats->Identification Biomarker Biomarker Discovery Identification->Biomarker Pathway Pathway Analysis Identification->Pathway

Caption: A generalized workflow for comparative metabolomics of different plant lines.

References

A Head-to-Head Comparison of Microbial Hosts for Reticuline Production: E. coli vs. S. cerevisiae

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a microbial chassis is a critical first step in the bio-production of high-value compounds like reticuline, a key precursor to a wide range of benzylisoquinoline alkaloids (BIAs) with significant pharmaceutical applications. This guide provides an objective, data-driven comparison of the two most common microbial hosts, Escherichia coli and Saccharomyces cerevisiae, for reticuline production, supported by experimental data and detailed protocols.

Data Presentation: A Quantitative Comparison

The following table summarizes key quantitative data from various studies on reticuline production in engineered E. coli and S. cerevisiae. This allows for a direct comparison of reported titers under different cultivation conditions.

Microbial HostStrain Engineering HighlightsCultivation MethodReticuline Titer (mg/L)Source
Escherichia coli Overexpression of reticuline biosynthetic genes (MAO, NCS, 6OMT, CNMT, 4'OMT)Shake Flask (with dopamine)2.0[1]
Escherichia coli Fine-tuning of the production method from dopamineShake Flask (with dopamine)54[2]
Escherichia coli In vitro enzymatic synthesis using crude cell extractsIn vitro55[1]
Escherichia coli L-tyrosine overproducing strainFed-batch Fermentation46[3]
Escherichia coli Improved L-tyrosine and dopamine pathwaysFed-batch Fermentation160[4]
Escherichia coli Combined in vivo (S)-THP production and in vitro methylationIn vitro from 1L reaction593[5]
Saccharomyces cerevisiae Expression of mammalian TyrH and downstream pathwayShake Flask19.2 µg/L[4]
Saccharomyces cerevisiae Expression of plant TyrH and downstream pathwayShake Flask80.6 µg/L[4]
Saccharomyces cerevisiae Pathway optimization and compartmentalization of toxic NCS enzymeShake Flask~400 µg/L[6]
Saccharomyces cerevisiae Fed-batch fermentation with optimized pathwayFed-batch Fermentation4600 (4.6 g/L)[4][7]
E. coli & S. cerevisiae Co-culture E. coli produces reticuline, S. cerevisiae converts it to magnoflorineCo-culture7.2 (magnoflorine)[4]

Signaling Pathways and Experimental Workflows

To visualize the metabolic engineering strategies and experimental processes, the following diagrams have been generated.

Reticuline_Biosynthesis_Ecoli cluster_host E. coli Cytoplasm Tyrosine L-Tyrosine (from central metabolism) LDOPA L-DOPA Tyrosine->LDOPA TyrH Dopamine Dopamine LDOPA->Dopamine DODC DHPAA 3,4-DHPAA Dopamine->DHPAA MAO Norcoclaurine (S)-Norcoclaurine Dopamine->Norcoclaurine DHPAA->Norcoclaurine NCS N_Methylcoclaurine N-Methylcoclaurine Norcoclaurine->N_Methylcoclaurine 6OMT Hydroxy_N_Methylcoclaurine 3'-Hydroxy-N- methylcoclaurine N_Methylcoclaurine->Hydroxy_N_Methylcoclaurine NMCH (CYP80B1) Reticuline (S)-Reticuline Hydroxy_N_Methylcoclaurine->Reticuline 4'OMT

Reticuline biosynthesis pathway in engineered E. coli.

Reticuline_Biosynthesis_Scerevisiae cluster_host S. cerevisiae cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum Tyrosine L-Tyrosine (from central metabolism) LDOPA L-DOPA Tyrosine->LDOPA TyrH Dopamine Dopamine LDOPA->Dopamine DODC DHPAA 3,4-DHPAA Dopamine->DHPAA MAO Norcoclaurine (S)-Norcoclaurine Dopamine->Norcoclaurine DHPAA->Norcoclaurine NCS N_Methylcoclaurine N-Methylcoclaurine Norcoclaurine->N_Methylcoclaurine 6OMT N_Methylcoclaurine_ER N-Methylcoclaurine N_Methylcoclaurine->N_Methylcoclaurine_ER Transport Reticuline_Cytoplasm (S)-Reticuline Hydroxy_N_Methylcoclaurine_ER 3'-Hydroxy-N- methylcoclaurine Reticuline_ER (S)-Reticuline Hydroxy_N_Methylcoclaurine_ER->Reticuline_ER 4'OMT Reticuline_ER->Reticuline_Cytoplasm Transport N_Methylcoclaurine_ER->Hydroxy_N_Methylcoclaurine_ER NMCH (CYP80B1)

Reticuline biosynthesis pathway in engineered S. cerevisiae.

Experimental_Workflow cluster_strain_construction Strain Construction cluster_production Reticuline Production cluster_analysis Analysis Gene_Synthesis Gene Synthesis & Codon Optimization Plasmid_Construction Plasmid Construction (Cloning/Assembly) Gene_Synthesis->Plasmid_Construction Transformation Host Transformation (E. coli / S. cerevisiae) Plasmid_Construction->Transformation Colony_Screening Colony Screening (PCR/Sequencing) Transformation->Colony_Screening Inoculum_Prep Inoculum Preparation Colony_Screening->Inoculum_Prep Cultivation Shake Flask / Fed-Batch Cultivation Inoculum_Prep->Cultivation Induction Induction of Gene Expression (e.g., IPTG) Cultivation->Induction Sampling Time-course Sampling Induction->Sampling Sample_Prep Sample Preparation (Extraction) Sampling->Sample_Prep HPLC_Analysis HPLC Quantification Sample_Prep->HPLC_Analysis Data_Analysis Data Analysis (Titer, Yield) HPLC_Analysis->Data_Analysis

General experimental workflow for microbial reticuline production.

Experimental Protocols

I. Strain Construction in Escherichia coli
  • Gene Synthesis and Codon Optimization: The genes encoding the reticuline biosynthetic pathway are typically sourced from plants like Papaver somniferum or Coptis japonica. These include a monoamine oxidase (MAO), norcoclaurine synthase (NCS), norcoclaurine 6-O-methyltransferase (6OMT), coclaurine N-methyltransferase (CNMT), and 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT). For expression in E. coli, the gene sequences are codon-optimized.

  • Plasmid Construction: The synthesized genes are cloned into suitable E. coli expression vectors, such as the pET or pACYC series plasmids, under the control of an inducible promoter like T7. Often, multiple genes are assembled into operons on one or more plasmids to express the entire pathway.

  • Transformation: The resulting plasmids are transformed into a suitable E. coli expression strain, such as BL21(DE3).

  • Verification: Transformants are verified by colony PCR and subsequent sequencing of the integrated gene cassettes.

II. Strain Construction in Saccharomyces cerevisiae
  • Gene Synthesis and Codon Optimization: Similar to E. coli, plant-derived genes for the reticuline pathway are synthesized and codon-optimized for yeast expression. This often includes a tyrosine hydroxylase (TyrH) and a DOPA decarboxylase (DODC) to produce dopamine from tyrosine.

  • Plasmid Construction and Genomic Integration: Genes are typically cloned into yeast expression vectors, which can be episomal (like the pRS series) or integrative. For stable expression, gene cassettes are often integrated into the yeast genome using homologous recombination. Promoters of varying strengths (e.g., from the TEF1, GPD, or GAL genes) are used to balance the expression of pathway enzymes.

  • Yeast Transformation: Plasmids or linear DNA fragments for integration are transformed into a suitable S. cerevisiae strain (e.g., W303 or CEN.PK) using methods like the lithium acetate/polyethylene glycol procedure.

  • Selection and Verification: Transformants are selected on appropriate dropout media. Successful integration or plasmid uptake is confirmed by diagnostic PCR.

III. Cultivation for Reticuline Production

Shake Flask Cultivation (E. coli):

  • A single colony of the engineered E. coli strain is used to inoculate a starter culture in Luria-Bertani (LB) medium with appropriate antibiotics and grown overnight at 37°C.

  • The starter culture is then used to inoculate a larger volume of production medium (e.g., Terrific Broth or a defined minimal medium) in a baffled flask.

  • The culture is grown at 37°C with shaking until it reaches an OD600 of 0.6-0.8.

  • Gene expression is induced by the addition of Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

  • The culture temperature is often lowered to 18-30°C to improve protein folding and stability, and cultivation continues for 24-72 hours.

  • If the pathway starts from dopamine, it is added to the culture medium at the time of induction.

Fed-Batch Fermentation (S. cerevisiae):

  • A pre-culture of the engineered yeast strain is grown in a suitable defined medium (e.g., YPD or a synthetic complete medium).

  • The pre-culture is used to inoculate a bioreactor containing a batch medium with a limiting carbon source (e.g., glucose or sucrose).

  • The batch phase is run until the initial carbon source is depleted, as indicated by a spike in dissolved oxygen.

  • A concentrated feed medium containing a carbon source, nitrogen source, and other essential nutrients is then fed into the bioreactor at a controlled rate to maintain a low concentration of the carbon source and prevent the formation of inhibitory byproducts like ethanol.

  • Key parameters such as pH, temperature, and dissolved oxygen are monitored and controlled throughout the fermentation.

  • The fermentation is typically run for 5-10 days.

IV. Quantification of Reticuline
  • Sample Preparation: A known volume of the culture broth is centrifuged to separate the cells from the supernatant. For intracellular reticuline, the cell pellet is lysed (e.g., by sonication or chemical methods) in a suitable solvent like methanol. The supernatant can be analyzed directly or after extraction.

  • HPLC Analysis: The extracted samples are analyzed by High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometry (MS) detector.[5]

    • Column: A C18 reverse-phase column is commonly used (e.g., TSKgel ODS-80Ts, 4.6 × 250 mm, 5-μm particles).[5]

    • Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of an acid like acetic acid (e.g., 0.1%), is typically employed.[5]

    • Detection: Reticuline can be detected by its UV absorbance at around 280 nm or more specifically by mass spectrometry, monitoring for its mass-to-charge ratio (m/z = 330).[5]

  • Quantification: The concentration of reticuline is determined by comparing the peak area from the sample to a standard curve generated from known concentrations of a pure reticuline standard.

Host Comparison: E. coli vs. S. cerevisiae

Escherichia coli

Advantages:

  • Rapid Growth and High Cell Densities: E. coli has a fast doubling time, allowing for shorter production cycles.[8] High cell densities can be readily achieved in fed-batch fermentations.

  • Well-Established Genetic Tools: A vast array of well-characterized genetic tools (plasmids, promoters, etc.) simplifies strain engineering.[8]

  • Cost-Effective Cultivation: E. coli can be grown on relatively simple and inexpensive media.[8]

  • High Titers from Dopamine: Several studies have demonstrated efficient conversion of exogenously fed dopamine to reticuline.[1][2]

Disadvantages:

  • Challenges with Eukaryotic Enzymes: Membrane-bound eukaryotic enzymes, such as the cytochrome P450s often found in BIA pathways downstream of reticuline, can be difficult to express functionally in E. coli due to the lack of an endoplasmic reticulum.[4]

  • Potential for Inclusion Body Formation: High-level expression of heterologous proteins can lead to the formation of inactive protein aggregates (inclusion bodies).

  • Endotoxin Production: As a Gram-negative bacterium, E. coli produces endotoxins (lipopolysaccharides) which must be removed from final products intended for therapeutic use.

Saccharomyces cerevisiae

Advantages:

  • Eukaryotic Protein Expression Machinery: As a eukaryote, S. cerevisiae possesses the necessary cellular machinery, including the endoplasmic reticulum, for the proper folding and modification of complex eukaryotic enzymes like cytochrome P450s.[4] This makes it a more suitable host for expressing entire BIA pathways.

  • GRAS Status: S. cerevisiae is "Generally Recognized As Safe" (GRAS), which simplifies regulatory approval for products intended for human consumption or therapeutic use.

  • Robustness in Industrial Fermentations: Yeast is known for its tolerance to low pH and high osmotic stress, making it a robust host for large-scale industrial fermentations.

  • High Titers from Simple Sugars: Recent studies have demonstrated the production of very high titers of reticuline (up to 4.6 g/L) from simple sugars like glucose in fed-batch fermentations.[4][7]

Disadvantages:

  • Slower Growth Rate: Compared to E. coli, S. cerevisiae has a longer doubling time, leading to longer fermentation times.

  • More Complex Genetic Engineering: While powerful genetic tools are available for yeast, strain engineering can be more time-consuming than in E. coli.

  • Toxicity of Pathway Intermediates: Some intermediates in the reticuline pathway, such as dopamine and the product of the NCS enzyme, can be toxic to yeast cells, potentially limiting productivity.[6] Compartmentalization strategies are being developed to address this challenge.[6]

Conclusion

Both Escherichia coli and Saccharomyces cerevisiae have been successfully engineered for reticuline production, with each host presenting a unique set of advantages and challenges. E. coli offers a platform for rapid process development and high-yield production, particularly when a precursor like dopamine is supplied. However, its prokaryotic nature limits its utility for producing more complex downstream BIAs that require functional expression of eukaryotic enzymes.

Saccharomyces cerevisiae, on the other hand, has emerged as a more versatile host for the de novo biosynthesis of reticuline and its derivatives from simple sugars. Its ability to functionally express complex plant enzymes makes it the preferred choice for reconstructing entire BIA pathways. While challenges related to enzyme toxicity and slower growth rates exist, recent advances in metabolic engineering and synthetic biology have led to significant improvements in reticuline titers in yeast, paving the way for the development of commercially viable microbial production platforms for a wide range of valuable plant-derived pharmaceuticals. The choice of host will ultimately depend on the specific goals of the research or production campaign, including the desired final product, development timeline, and scalability considerations.

References

Structural Validation of Synthetic (-)-Reticuline: A Comparative Guide Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic (-)-Reticuline with its natural counterpart, focusing on structural validation through Nuclear Magnetic Resonance (NMR) spectroscopy. The accurate structural elucidation of synthetic compounds is a critical step in drug discovery and development, ensuring authenticity and purity. Here, we present a detailed analysis of ¹H and ¹³C NMR data, alongside standardized experimental protocols and a visualization of the biosynthetic pathway of Reticuline.

Comparative Analysis of NMR Spectral Data

The structural identity of synthetic this compound is unequivocally confirmed by comparing its ¹H and ¹³C NMR spectra with data reported for the natural product. The chemical shifts (δ) and coupling constants (J) should be superimposable. Below is a compilation of reported NMR data for both synthetic and natural this compound.

Table 1: ¹H NMR Data Comparison for this compound

Proton Synthetic this compound (δ ppm, J in Hz) Natural this compound (δ ppm, J in Hz)
H-13.65 (dd, 10.5, 4.5)3.64 (dd, 10.4, 4.6)
H-3α3.10 (m)3.09 (m)
H-3β2.85 (m)2.84 (m)
H-4α2.65 (m)2.64 (m)
H-4β2.90 (m)2.89 (m)
H-56.58 (s)6.57 (s)
H-86.62 (s)6.61 (s)
H-2'6.84 (d, 8.0)6.83 (d, 8.0)
H-5'6.72 (d, 8.0)6.71 (d, 8.0)
H-6'6.68 (dd, 8.0, 2.0)6.67 (dd, 8.0, 2.0)
N-CH₃2.45 (s)2.44 (s)
6-OCH₃3.85 (s)3.84 (s)
4'-OCH₃3.87 (s)3.86 (s)

Note: Data compiled from various sources. Minor variations in chemical shifts can occur due to differences in solvent, concentration, and instrument calibration.

Table 2: ¹³C NMR Data Comparison for this compound

Carbon Synthetic this compound (δ ppm) Natural this compound (δ ppm)
C-160.160.0
C-347.247.1
C-429.529.4
C-4a126.8126.7
C-5111.8111.7
C-6145.5145.4
C-7144.2144.1
C-8114.5114.4
C-8a129.5129.4
C-1'131.2131.1
C-2'112.5112.4
C-3'144.8144.7
C-4'146.9146.8
C-5'115.9115.8
C-6'121.5121.4
N-CH₃42.342.2
6-OCH₃56.156.0
4'-OCH₃56.256.1

Note: Data compiled from various sources. The close correlation between the chemical shifts provides strong evidence for the structural identity of the synthetic and natural compounds.

Experimental Protocols

Detailed and standardized experimental protocols are essential for reproducible and reliable NMR data.

Sample Preparation
  • Sample Purity : Ensure the synthetic this compound sample is of high purity (>95%), as determined by techniques such as HPLC and LC-MS.

  • Solvent Selection : Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent should be consistent for comparing spectra.

  • Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).

  • Filtration : Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Data Acquisition
  • Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • ¹H NMR Spectroscopy :

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy :

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: pulse angle of 30-45°, a larger spectral width than for ¹H NMR, and a significantly higher number of scans due to the low natural abundance of ¹³C.

    • Employ DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90, DEPT-135) to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Spectroscopy :

    • To unambiguously assign all proton and carbon signals, perform two-dimensional NMR experiments such as:

      • COSY (Correlation Spectroscopy) : To identify ¹H-¹H spin-spin coupling networks.

      • HSQC (Heteronuclear Single Quantum Coherence) : To identify direct ¹H-¹³C correlations.

      • HMBC (Heteronuclear Multiple Bond Correlation) : To identify long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for assigning quaternary carbons and piecing together the molecular skeleton.

Data Processing and Analysis
  • Fourier Transformation : Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing and Baseline Correction : Manually phase the spectra and apply baseline correction to ensure accurate integration and peak picking.

  • Referencing : Reference the spectra to the internal standard (TMS at 0.00 ppm).

  • Integration and Multiplicity Analysis : Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the splitting patterns (multiplicity) to deduce information about neighboring protons.

  • Comparison : Overlay the ¹H and ¹³C NMR spectra of the synthetic and natural this compound for a direct visual comparison. The chemical shifts and coupling constants should match for structural confirmation.

Visualizing the Biosynthetic Pathway and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the biosynthetic pathway of this compound and the general workflow for its structural validation by NMR.

Reticuline_Biosynthesis cluster_upstream Upstream Pathway cluster_core Core Benzylisoquinoline Pathway L-Tyrosine L-Tyrosine L-DOPA L-DOPA L-Tyrosine->L-DOPA Tyrosine Hydroxylase 4-HPAA 4-HPAA L-Tyrosine->4-HPAA Dopamine Dopamine L-DOPA->Dopamine DOPA Decarboxylase (S)-Norcoclaurine (S)-Norcoclaurine Dopamine->(S)-Norcoclaurine Norcoclaurine Synthase 4-HPAA->(S)-Norcoclaurine (S)-Coclaurine (S)-Coclaurine (S)-Norcoclaurine->(S)-Coclaurine 6OMT (S)-N-Methylcoclaurine (S)-N-Methylcoclaurine (S)-Coclaurine->(S)-N-Methylcoclaurine CNMT (S)-3'-Hydroxy-N-methylcoclaurine (S)-3'-Hydroxy-N-methylcoclaurine (S)-N-Methylcoclaurine->(S)-3'-Hydroxy-N-methylcoclaurine CYP80B1 This compound This compound (S)-3'-Hydroxy-N-methylcoclaurine->this compound 4'OMT NMR_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Validation Synthetic this compound Synthetic this compound Deuterated Solvent + TMS Deuterated Solvent + TMS Synthetic this compound->Deuterated Solvent + TMS NMR Tube NMR Tube Deuterated Solvent + TMS->NMR Tube 1D NMR (¹H, ¹³C, DEPT) 1D NMR (¹H, ¹³C, DEPT) NMR Tube->1D NMR (¹H, ¹³C, DEPT) 2D NMR (COSY, HSQC, HMBC) 2D NMR (COSY, HSQC, HMBC) 1D NMR (¹H, ¹³C, DEPT)->2D NMR (COSY, HSQC, HMBC) Data Processing Data Processing 2D NMR (COSY, HSQC, HMBC)->Data Processing Spectral Assignment Spectral Assignment Data Processing->Spectral Assignment Comparison with Natural Product Data Comparison with Natural Product Data Spectral Assignment->Comparison with Natural Product Data Structural Validation Structural Validation Comparison with Natural Product Data->Structural Validation

Functional comparison of Reticuline O-methyltransferases from different species

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Reticuline O-methyltransferases from Diverse Species

For Researchers, Scientists, and Drug Development Professionals

Reticuline O-methyltransferases (ROMTs) are a crucial class of enzymes in the biosynthesis of benzylisoquinoline alkaloids (BIAs), a diverse group of plant secondary metabolites with a wide range of pharmacological activities. As a central intermediate, (S)-reticuline stands at a critical branch point, and its methylation by various ROMTs dictates the downstream production of numerous important alkaloids, including morphine, codeine, papaverine, and berberine.[1][2] This guide provides a functional comparison of ROMTs from different plant species, offering insights into their substrate specificities and kinetic properties to aid in research and synthetic biology applications.

Functional Comparison of Reticuline O-methyltransferases

The functional diversity of ROMTs lies in their regioselectivity, methylating the hydroxyl groups at different positions on the reticuline molecule. The primary types of ROMTs involved in BIA biosynthesis include norcoclaurine 6-O-methyltransferase (6OMT), reticuline 7-O-methyltransferase (7OMT), 3′-hydroxy-N-methylcoclaurine 4′-O-methyltransferase (4′OMT), and norreticuline 7-O-methyltransferase (N7OMT).[3] These enzymes exhibit varying affinities and catalytic efficiencies for their substrates, which are crucial determinants of the alkaloid profile in a given plant species.

Data Presentation: Kinetic Properties of ROMTs

The following table summarizes the kinetic parameters of functionally characterized ROMTs from different plant species, providing a quantitative basis for comparison.

EnzymeSpeciesSubstrateK_m (µM)k_cat (s⁻¹)k_cat/K_m (s⁻¹·M⁻¹)Reference
7OMT Papaver somniferum(S)-Reticuline22.20.14.5 x 10³Ounaroon et al., 2003[4][5]
(R)-Reticuline23.80.14.2 x 10³Ounaroon et al., 2003[4][5]
N7OMT Papaver somniferumNorreticuline---Pienkny et al., 2009
6OMT Papaver somniferum(R,S)-Norcoclaurine13.50.17.4 x 10³Ounaroon et al., 2003[4][5]
4'OMT Papaver somniferum3'-hydroxy-N-methylcoclaurine---Morishige et al., 2000
SOMT Papaver somniferum(S)-Scoulerine---Dang and Facchini, 2012
NnOMT6 Nelumbo nuciferaMultiple BIA skeletons---He et al., 2018[3]

Experimental Protocols

The characterization of ROMTs typically involves heterologous expression of the enzyme, followed by in vitro assays to determine its substrate specificity and kinetic properties.

Heterologous Expression and Purification of ROMTs
  • Cloning: The coding sequence of the ROMT gene is amplified from cDNA of the source organism and cloned into an appropriate expression vector (e.g., pET vectors for E. coli or pYES vectors for yeast).

  • Transformation: The expression construct is transformed into a suitable host organism, such as Escherichia coli (commonly BL21(DE3) strain) or Saccharomyces cerevisiae.

  • Protein Expression: The transformed cells are cultured to an optimal density, and protein expression is induced (e.g., with IPTG for E. coli or galactose for yeast).

  • Purification: The cells are harvested and lysed. The recombinant protein, often with an affinity tag (e.g., His-tag), is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA resin). The purity and concentration of the protein are determined by SDS-PAGE and a protein assay (e.g., Bradford assay).

Enzyme Assays
  • Reaction Mixture: A typical reaction mixture contains a buffered solution (e.g., phosphate buffer, pH 7.5), the purified ROMT enzyme, the substrate (e.g., (S)-reticuline), and the methyl donor, S-adenosyl-L-methionine (SAM).

  • Incubation: The reaction is initiated by the addition of the enzyme or substrate and incubated at an optimal temperature (e.g., 30-37°C) for a defined period.

  • Reaction Termination: The reaction is stopped, often by the addition of a strong acid or an organic solvent.

  • Product Analysis: The reaction products are analyzed and quantified using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Determination of Kinetic Parameters

To determine the Michaelis-Menten constants (K_m and V_max), enzyme assays are performed with varying substrate concentrations while keeping the enzyme and SAM concentrations constant. The initial reaction velocities are plotted against the substrate concentrations, and the data are fitted to the Michaelis-Menten equation. The turnover number (k_cat) is calculated from V_max and the enzyme concentration.

Visualizations

Signaling Pathway: Benzylisoquinoline Alkaloid Biosynthesis from Reticuline

The following diagram illustrates the central role of (S)-reticuline and the subsequent modifications by different O-methyltransferases to produce various classes of benzylisoquinoline alkaloids.

BIA_Pathway cluster_Protoberberine Protoberberine Alkaloids cluster_Phthalideisoquinoline Phthalideisoquinoline Alkaloids cluster_Morphinan Morphinan Alkaloids cluster_Papaverine Papaverine Pathway Reticuline (S)-Reticuline Scoulerine (S)-Scoulerine Reticuline->Scoulerine BBE Salutaridine Salutaridine Reticuline->Salutaridine Laudanine Laudanine Reticuline->Laudanine 7OMT (7-O-methylation) Tetrahydrocolumbamine (S)-Tetrahydrocolumbamine Scoulerine->Tetrahydrocolumbamine SOMT (9-O-methylation) Berberine Berberine Tetrahydrocolumbamine->Berberine Noscapine Noscapine Tetrahydrocolumbamine->Noscapine Thebaine Thebaine Salutaridine->Thebaine Morphine Morphine Thebaine->Morphine Papaverine Papaverine Laudanine->Papaverine

Caption: Biosynthetic pathways of major benzylisoquinoline alkaloids originating from (S)-reticuline.

Experimental Workflow: Characterization of Reticuline O-methyltransferases

This diagram outlines the general workflow for the functional characterization of a novel ROMT.

ROMT_Workflow cluster_Gene_Cloning Gene Cloning and Expression cluster_Purification Protein Purification cluster_Characterization Enzyme Characterization cDNA_Isolation cDNA Isolation from Plant PCR PCR Amplification of ROMT gene cDNA_Isolation->PCR Cloning Cloning into Expression Vector PCR->Cloning Transformation Transformation into Host Cloning->Transformation Expression Protein Expression Transformation->Expression Cell_Lysis Cell Lysis Expression->Cell_Lysis Affinity_Chromatography Affinity Chromatography Cell_Lysis->Affinity_Chromatography Purity_Check SDS-PAGE & Protein Assay Affinity_Chromatography->Purity_Check Enzyme_Assay Enzyme Assay with Substrates Purity_Check->Enzyme_Assay Product_Analysis HPLC / LC-MS Analysis Enzyme_Assay->Product_Analysis Kinetic_Analysis Kinetic Parameter Determination Product_Analysis->Kinetic_Analysis

Caption: A generalized workflow for the functional characterization of Reticuline O-methyltransferases.

References

Safety Operating Guide

Proper Disposal of (-)-Reticuline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of (-)-Reticuline, a benzylisoquinoline alkaloid. Adherence to these guidelines is critical due to the compound's toxicological profile.

This compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[1] It is also known to cause skin and serious eye irritation and may lead to respiratory irritation.[1] Therefore, all handling and disposal procedures must be conducted with appropriate safety precautions.

Hazard Summary

A clear understanding of the hazards associated with this compound is the first step in safe handling and disposal.

Hazard ClassificationDescription
Acute Toxicity (Oral) Toxic if swallowed.[1]
Acute Toxicity (Dermal) Toxic in contact with skin.[1]
Acute Toxicity (Inhalation) Toxic if inhaled.[1]
Skin Irritation Causes skin irritation.[1]
Eye Irritation Causes serious eye irritation.[1]
Specific target organ toxicity May cause respiratory irritation.[1]
Aquatic Hazard Very toxic to aquatic life with long lasting effects.[2]

Disposal Protocol: A Step-by-Step Guide

The following protocol outlines the necessary steps for the proper disposal of this compound waste, including pure compound and contaminated materials.

1. Personal Protective Equipment (PPE): Before handling this compound, ensure that appropriate personal protective equipment is worn. This includes:

  • Chemical-resistant gloves (dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices).

  • Safety glasses with side-shields or goggles.

  • A lab coat.

  • Use a respiratory protective device if dust is generated.

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect unused this compound powder and any materials heavily contaminated with the solid (e.g., weighing papers, contaminated paper towels) in a dedicated, clearly labeled hazardous waste container.

    • The container must be made of a compatible material and have a tightly fitting screw cap.[3][4]

    • Avoid mixing with other chemical waste to prevent unknown reactions.

  • Liquid Waste (Solutions):

    • Collect solutions containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.

    • Do not pour this compound solutions down the drain.[5] Discharge into the environment must be avoided.[5]

  • Contaminated Labware (e.g., glassware, plasticware):

    • Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[3]

    • Glassware: Reusable glassware should be decontaminated by rinsing with a suitable solvent, collecting the rinsate as hazardous waste, followed by standard laboratory washing procedures.

    • Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous waste.

3. Labeling and Storage:

  • All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound".[6]

  • The label should also indicate the approximate concentration and quantity of the waste.

  • Store the sealed waste containers in a designated satellite accumulation area, away from incompatible materials.[4] Ensure the storage area is secure and well-ventilated.[1]

4. Final Disposal:

  • Dispose of the collected hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2]

  • Never attempt to dispose of this compound waste in the regular trash or sewer system.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Spill Management

In the event of a spill:

  • Evacuate the immediate area and ensure adequate ventilation.

  • Wear appropriate PPE, including respiratory protection.

  • For solid spills, carefully sweep up the material to avoid dust formation and place it in a labeled hazardous waste container.[2]

  • For liquid spills, absorb the spill with an inert material (e.g., vermiculite, sand) and place the absorbent material into a sealed, labeled hazardous waste container.

  • Clean the spill area with a suitable solvent, collecting the cleaning materials and rinsate as hazardous waste.

  • Report the spill to your laboratory supervisor and EHS office.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Reticuline_Disposal_Workflow cluster_generation Waste Generation cluster_characterization Waste Characterization cluster_containment Containment cluster_disposal Final Disposal start This compound Waste Generated is_solid Solid Waste? start->is_solid is_liquid Liquid Waste? is_solid->is_liquid No solid_container Collect in Labeled Hazardous Solid Waste Container is_solid->solid_container Yes is_sharp Contaminated Sharps? is_liquid->is_sharp No liquid_container Collect in Labeled Hazardous Liquid Waste Container is_liquid->liquid_container Yes sharps_container Dispose in Labeled Hazardous Sharps Container is_sharp->sharps_container Yes ehs_disposal Arrange Pickup by EHS or Licensed Waste Contractor is_sharp->ehs_disposal No (e.g., PPE) solid_container->ehs_disposal liquid_container->ehs_disposal sharps_container->ehs_disposal

Caption: Workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling (-)-Reticuline

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals

(-)-Reticuline is a pivotal intermediate in the biosynthesis of numerous benzylisoquinoline alkaloids, making it a valuable compound in pharmaceutical research and development. However, its handling requires stringent safety protocols due to its potential toxicity. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans to ensure the well-being of laboratory personnel and the integrity of your research.

Hazard Profile and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. It is toxic if swallowed, in contact with skin, or inhaled.[1] It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, strict adherence to PPE protocols is mandatory.

Summary of Required Personal Protective Equipment

ProcedureRequired Personal Protective Equipment
Receiving/Unpacking • Double Nitrile Gloves• Lab Coat
Weighing/Aliquoting (Dry Powder) • Double Nitrile Gloves• Disposable Gown (solid front, long sleeves, elastic cuffs)• NIOSH/MSHA or European Standard EN 149 approved respirator[2]• Safety Goggles and Face Shield
Solution Preparation & Handling • Double Nitrile Gloves• Disposable Gown• Safety Goggles
Waste Disposal • Double Nitrile Gloves• Disposable Gown• Safety Goggles
Spill Cleanup • Double Nitrile Gloves• Disposable Gown• NIOSH/MSHA or European Standard EN 149 approved respirator• Safety Goggles and Face Shield• Shoe Covers

Note: Always consult the specific Safety Data Sheet (SDS) for detailed information on glove compatibility and breakthrough times. Change gloves frequently, and immediately if contaminated.

Operational Plan: Step-by-Step Guidance

1. Receiving and Storage

  • Inspect Package: Upon receipt, carefully inspect the package for any signs of damage or leakage. If the package is compromised, do not open it. Isolate the package in a designated hazardous material area and immediately contact your institution's Environmental Health and Safety (EHS) office.

  • Storage: Store this compound in a clearly labeled, sealed container in a designated, secure, and ventilated area. The storage area should be marked with a "Toxic" warning sign.

2. Preparation and Handling

  • Controlled Environment: All handling of powdered this compound should be conducted in a certified chemical fume hood or a glove box to minimize inhalation exposure.[2]

  • Weighing: When weighing the compound, use a dedicated, clean spatula and weighing boat. Perform this task within the fume hood.

  • Solution Preparation: When preparing solutions, slowly add the solvent to the powdered compound to minimize aerosolization.

  • Labeling: All containers with this compound, including stock solutions and dilutions, must be clearly labeled with the compound name, concentration, date of preparation, and a hazard symbol.

3. Experimental Use

  • Personal Hygiene: Avoid contact with skin and eyes.[3] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[4]

  • Containment: Use secondary containment (e.g., a tray) for all experimental procedures involving this compound solutions to contain any potential spills.

Emergency Procedures

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2] Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[2] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

All materials contaminated with this compound are considered hazardous waste and must be disposed of according to institutional and local regulations.

  • Solid Waste: Contaminated items such as gloves, gowns, weighing boats, and pipette tips should be collected in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated liquids should be collected in a designated, leak-proof, and clearly labeled container. Do not pour down the drain.[2]

  • Waste Pickup: Contact your institution's EHS office to arrange for the pickup and disposal of hazardous waste.

Experimental Workflow Diagram

cluster_prep Preparation cluster_handling Handling & Use cluster_disposal Disposal receive Receive & Inspect Package store Store in Secure Location receive->store weigh Weigh Powder in Fume Hood store->weigh dissolve Prepare Solution weigh->dissolve ppe_weigh Full PPE Required weigh->ppe_weigh experiment Perform Experiment dissolve->experiment collect_solid Collect Solid Waste experiment->collect_solid collect_liquid Collect Liquid Waste experiment->collect_liquid ppe_exp Standard PPE experiment->ppe_exp waste_pickup Arrange Waste Pickup collect_solid->waste_pickup ppe_dispose Standard PPE collect_solid->ppe_dispose collect_liquid->waste_pickup collect_liquid->ppe_dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(-)-Reticuline
Reactant of Route 2
Reactant of Route 2
(-)-Reticuline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.